molecular formula C6H13NO B1310344 (1R,2S)-2-aminocyclohexanol CAS No. 260065-86-9

(1R,2S)-2-aminocyclohexanol

Cat. No.: B1310344
CAS No.: 260065-86-9
M. Wt: 115.17 g/mol
InChI Key: PQMCFTMVQORYJC-NTSWFWBYSA-N
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Description

(1R,2S)-2-aminocyclohexanol is a useful research compound. Its molecular formula is C6H13NO and its molecular weight is 115.17 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(1R,2S)-2-aminocyclohexan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO/c7-5-3-1-2-4-6(5)8/h5-6,8H,1-4,7H2/t5-,6+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQMCFTMVQORYJC-NTSWFWBYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C(C1)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC[C@H]([C@H](C1)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

115.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide on the Structural Properties of (1R,2S)-2-aminocyclohexanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(1R,2S)-2-aminocyclohexanol is a chiral organic compound featuring a cyclohexane ring substituted with an amino group and a hydroxyl group in a specific stereochemical arrangement.[1][2] This molecule, with the chemical formula C₆H₁₃NO and a molecular weight of 115.17 g/mol , is of significant interest in medicinal chemistry and organic synthesis.[1][2] Its cis-configuration, where the amino and hydroxyl groups reside on the same face of the cyclohexane ring, imparts distinct structural and reactive properties compared to its trans-isomers.[1] This guide provides a comprehensive overview of the structural properties of this compound, including its molecular geometry, conformational dynamics, and spectroscopic signatures. Detailed experimental protocols and a visualization of its role in a key biological pathway are also presented to support researchers in its application.

Core Structural Features

The fundamental structure of this compound is defined by its cyclohexane backbone with two adjacent stereocenters at the C1 and C2 positions. The Cahn-Ingold-Prelog priority rules assign the R configuration to the carbon bearing the hydroxyl group (C1) and the S configuration to the carbon bearing the amino group (C2).[1] This specific arrangement results in a cis relative stereochemistry of the two functional groups.

Conformational Analysis

The cyclohexane ring of this compound predominantly adopts a chair conformation to minimize steric strain. Due to the cis relationship of the substituents, one group will occupy an axial position while the other is in an equatorial position. Through a process of ring-flipping, these positions can interchange. However, the two resulting chair conformations are not energetically equivalent. The conformation where the larger substituent (in this case, often considered to be the hydroxyl group due to its potential for hydrogen bonding and solvation) occupies the equatorial position is generally favored to reduce 1,3-diaxial interactions.

The conformational equilibrium is also significantly influenced by the pH of the environment. Protonation of the amino group under acidic conditions can alter the steric and electronic properties of the molecule, thereby shifting the conformational preference.

Quantitative Structural Data

Parameter Value
Bond Lengths (Å)
C-C (cyclohexane)1.52 - 1.54
C-O1.43
C-N1.47
O-H0.96
N-H1.01
C-H1.09
**Bond Angles (°) **
C-C-C (cyclohexane)~111
C-C-O~109.5
C-C-N~109.5
H-O-C~109
H-N-C~109

Note: These are generalized values and can vary slightly based on the specific crystalline environment and experimental conditions.

Spectroscopic Properties

Spectroscopic techniques are crucial for the structural elucidation and characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy provide detailed information about the chemical environment of each atom in the molecule.

¹H NMR: The proton NMR spectrum of this compound exhibits characteristic signals for the protons on the cyclohexane ring. The protons attached to the carbons bearing the hydroxyl and amino groups (H-1 and H-2) are of particular diagnostic importance. Their chemical shifts and coupling constants are sensitive to their axial or equatorial orientation.

Proton Chemical Shift (ppm) Multiplicity Coupling Constants (Hz)
H-1 (CH-OH)3.2 - 3.6mJ(H1,H2), J(H1,H6a), J(H1,H6e)
H-2 (CH-NH₂)2.6 - 3.0mJ(H2,H1), J(H2,H3a), J(H2,H3e)
Cyclohexane CH₂1.1 - 2.0m
OHVariablebr s
NH₂Variablebr s

Note: Chemical shifts are approximate and can vary depending on the solvent and concentration. 'a' and 'e' denote axial and equatorial protons, respectively.

¹³C NMR: The proton-decoupled ¹³C NMR spectrum shows distinct signals for each of the six carbon atoms of the cyclohexane ring.

Carbon Chemical Shift (ppm)
C-1 (CH-OH)68 - 72
C-2 (CH-NH₂)55 - 60
C-3, C-630 - 35
C-4, C-524 - 28
Infrared (IR) Spectroscopy

The IR spectrum of this compound displays characteristic absorption bands for its functional groups.

Functional Group Vibrational Mode Wavenumber (cm⁻¹)
O-HStretching3200 - 3600 (broad)
N-HStretching3300 - 3500 (medium)
C-H (sp³)Stretching2850 - 3000
N-HBending1590 - 1650
C-OStretching1050 - 1150
C-NStretching1020 - 1250

Experimental Protocols

Synthesis of this compound

A common synthetic route to this compound involves the chiral resolution of a racemic mixture of cis-2-aminocyclohexanol or the enantioselective synthesis from a prochiral starting material. The following is a representative procedure for the synthesis of the trans-isomer, which can be adapted for the synthesis of the cis-isomer through appropriate choice of starting materials and reagents.[3]

Materials:

  • Cyclohexene oxide

  • Benzylamine

  • Di-tert-butyl dicarbonate (Boc₂O)

  • (R)-Mandelic acid

  • Sodium hydroxide (NaOH)

  • Hydrochloric acid (HCl)

  • Palladium on carbon (Pd/C)

  • Methanol

  • Ethyl acetate

  • Dichloromethane

Procedure:

  • Ring opening of cyclohexene oxide: React cyclohexene oxide with benzylamine to form a racemic mixture of trans-2-(benzylamino)cyclohexanol.

  • Protection of the amino group: Protect the amino group of the product from step 1 with Boc₂O to yield Boc-protected trans-2-(benzylamino)cyclohexanol.

  • Chiral resolution: Perform a classical resolution using a chiral resolving agent such as (R)-mandelic acid. The diastereomeric salts can be separated by fractional crystallization.

  • Liberation of the free amine: Treat the desired diastereomeric salt with a base (e.g., NaOH) to liberate the enantiomerically pure Boc-protected amino alcohol.

  • Deprotection: Remove the Boc and benzyl protecting groups. The benzyl group can be removed by catalytic hydrogenation using Pd/C, and the Boc group can be removed under acidic conditions (e.g., with HCl in methanol).

  • Purification: Purify the final product by column chromatography or recrystallization to obtain pure this compound.

NMR Sample Preparation
  • Sample Weighing: Accurately weigh 5-10 mg of this compound for ¹H NMR and 20-30 mg for ¹³C NMR.[4][5]

  • Solvent Selection: Choose a suitable deuterated solvent in which the sample is soluble. Chloroform-d (CDCl₃), methanol-d₄ (CD₃OD), or dimethyl sulfoxide-d₆ (DMSO-d₆) are common choices.[4][5]

  • Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the deuterated solvent in a clean, dry vial.[6]

  • Filtration: Filter the solution through a small plug of glass wool or a syringe filter directly into a clean 5 mm NMR tube to remove any particulate matter.

  • Shimming: Place the NMR tube in the spectrometer and perform shimming of the magnetic field to ensure homogeneity and optimal spectral resolution.

Biological Significance and Signaling Pathway

This compound and its derivatives have been investigated for their potential as inhibitors of spleen tyrosine kinase (Syk).[1] Syk is a non-receptor tyrosine kinase that plays a crucial role in the signaling pathways of various immune cells, including B cells.[7][8][9][10] Inhibition of Syk is a promising therapeutic strategy for autoimmune diseases and certain types of cancer.

B-Cell Receptor (BCR) Signaling Pathway and Syk Inhibition

The following diagram illustrates a simplified B-cell receptor signaling pathway and the point of inhibition by a small molecule inhibitor like a derivative of this compound.

BCR_Signaling_Inhibition cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm BCR B-Cell Receptor (BCR) Lyn Lyn (Src Family Kinase) BCR->Lyn activates Syk Syk BCR->Syk recruits & activates Lyn->BCR phosphorylates ITAMs BLNK BLNK Syk->BLNK phosphorylates PLCg2 PLCγ2 Syk->PLCg2 phosphorylates Vav Vav Syk->Vav phosphorylates PI3K PI3K Syk->PI3K phosphorylates Inhibitor This compound derivative Inhibitor->Syk inhibits Downstream Downstream Signaling BLNK->Downstream PLCg2->Downstream Vav->Downstream PI3K->Downstream Antigen Antigen Antigen->BCR binds

Caption: B-Cell Receptor (BCR) signaling pathway and inhibition by a small molecule.

Conclusion

This compound possesses a unique set of structural properties stemming from its specific stereochemistry. Its conformational flexibility and the presence of two reactive functional groups make it a valuable chiral building block in organic synthesis. Furthermore, its potential to serve as a scaffold for the development of potent enzyme inhibitors, such as those targeting Syk, highlights its importance in medicinal chemistry and drug discovery. The data and protocols presented in this guide are intended to provide a solid foundation for researchers working with this versatile molecule.

References

physical and chemical properties of (1R,2S)-2-aminocyclohexanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

(1R,2S)-2-Aminocyclohexanol is a chiral organic compound featuring a cyclohexane ring substituted with an amino group and a hydroxyl group in a specific cis configuration. This unique stereochemistry makes it a valuable building block in asymmetric synthesis and a subject of interest for its potential biological activities. This guide provides an in-depth overview of its physical and chemical properties, experimental protocols, and biological significance.

Core Physical and Chemical Properties

This compound is characterized by the molecular formula C₆H₁₃NO and a molecular weight of 115.17 g/mol .[1][2] Its structure contains two adjacent stereocenters on the cyclohexane ring, with the hydroxyl group at position 1 having an 'R' configuration and the amino group at position 2 having an 'S' configuration.[3] The cis arrangement of these functional groups allows for the formation of intramolecular hydrogen bonds, which significantly influences its conformational preferences and reactivity.[3][4]

PropertyValueSource(s)
Molecular Formula C₆H₁₃NO[1][5]
Molecular Weight 115.17 g/mol [1][5]
Exact Mass 115.099716 Da[1]
CAS Number 260065-86-9, 931-15-7[2][5]
Appearance Off-white to brown solid[6]
Melting Point 89.5 °C[1]
Boiling Point 201.1 ± 33.0 °C at 760 mmHg[1][3]
Density 1.037 ± 0.06 g/cm³[1]
Flash Point 75.4 ± 25.4 °C[1][3]
pKa 14.94 ± 0.40 (Predicted)[6]
Polar Surface Area 46.25 Ų[1]

Note: Some properties may be based on predicted values or data from related isomers.

SpectroscopyDataSource(s)
¹H NMR (in CDCl₃) Multiplet at 3.4-4.0 ppm (C₁-H, proton with hydroxyl group); Resonance at 2.5-3.0 ppm (C₂-H, proton with amino group)[1]
¹³C NMR Specific peak data not detailed in the provided results.
IR Spectroscopy Specific peak data not detailed in the provided results.
Mass Spectrometry Specific fragmentation data not detailed in the provided results.

Chemical Behavior and Reactivity

The cis configuration of the amino and hydroxyl groups in this compound is a key determinant of its chemical behavior.[1] Strong intramolecular hydrogen bonding between these groups stabilizes specific conformations.[3][4] This interaction influences its reactivity, for instance, by favoring the formation of N-monoalkylated products when reacted with smaller alkylating agents.[1][3][4] The presence of both an amine and an alcohol group allows for a range of chemical transformations, including acylation, alkylation, and oxidation.[3]

Experimental Protocols

Several synthetic routes have been developed to produce this compound, often focusing on achieving high enantiomeric purity.

  • Reduction of Ketones : A common method involves the reduction of cis-2-aminocyclohexanone using various reducing agents.[1][3]

  • Cyclization Reaction : Synthesis can begin from cyclohexene, proceeding through a series of reactions that include cyclization with a catalyst.[1][3]

  • Chiral Resolution : This technique involves separating enantiomers from a racemic mixture. For example, trans-2-benzylaminocyclohexanol can be reacted with benzoyl chloride, followed by several steps and debenzylation to yield the desired product.[3]

A general workflow for the synthesis and purification is outlined below.

G General Synthesis and Purification Workflow cluster_synthesis Synthesis cluster_purification Purification & Analysis Starting_Materials Starting Materials (e.g., Cyclohexene or cis-2-aminocyclohexanone) Reaction Chemical Transformation (e.g., Reduction or Cyclization) Starting_Materials->Reaction Crude_Product Crude this compound Reaction->Crude_Product Purification Purification (e.g., Column Chromatography or Recrystallization) Crude_Product->Purification Pure_Product Pure this compound Purification->Pure_Product Analysis Quality Control (HPLC, NMR, etc.) Pure_Product->Analysis

A general workflow for synthesis and purification.
  • High-Performance Liquid Chromatography (HPLC) : HPLC is a standard method for assessing the purity of this compound.[5] Chiral HPLC, using a chiral stationary phase, is employed to determine the enantiomeric excess.[7]

  • Gas Chromatography (GC) : GC can also be used to determine the chemical purity of the compound.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR are crucial for confirming the molecular structure.[1] The coupling constants in ¹H NMR spectra provide valuable information about the stereochemical configuration.[3]

  • X-ray Crystallography : This technique provides definitive information about the three-dimensional arrangement of atoms and intermolecular interactions in the crystalline state.[1]

Biological Significance and Applications

This compound serves as a versatile chiral building block in the synthesis of more complex, biologically active molecules, particularly pharmaceuticals.[1][3][4] Its specific stereochemistry is crucial, as it can significantly impact a drug's efficacy and safety profile.[1]

Research has shown that this compound interacts with certain enzymes.[1][3][4]

  • Tyrosine-protein kinase SYK : This compound has been shown to interact with and inhibit the Tyrosine-protein kinase SYK, which is involved in immune response pathways, suggesting potential therapeutic applications in immunology.[1]

  • Polyketide Synthases : It also interacts with enzymes involved in polyketide synthesis, such as the type II polyketide synthase-like enzymes (AmcF–AmcG) responsible for cispentacin biosynthesis.[3][4] This makes it a useful tool for studying metabolic pathways.[3][4]

The interaction of this compound with a target enzyme can be conceptualized as follows:

G cluster_pathway Enzyme Interaction Pathway A This compound (Ligand) B Target Enzyme (e.g., SYK Kinase) A->B Binds to active site C Ligand-Enzyme Complex B->C D Modulation of Downstream Signaling Pathway C->D Inhibits or activates E Biological Response (e.g., Altered Immune Function) D->E

A conceptual diagram of enzyme interaction.

This compound is a valuable scaffold in medicinal chemistry.[3] It has been explored in the development of drugs for various conditions, including neurodegenerative diseases.[3] Additionally, some of its derivatives have shown cytotoxic effects against certain cancer cell lines in preliminary studies.[4]

Safety and Handling

This compound and its salts may cause skin and eye irritation.[1][8] Inhalation of dust or vapors can also lead to respiratory irritation.[1] Standard laboratory safety precautions, including the use of personal protective equipment, should be followed when handling this compound. It is typically stored in a dark place, sealed in a dry environment at room temperature.[6][9]

References

(1R,2S)-2-Aminocyclohexanol: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of (1R,2S)-2-aminocyclohexanol, a chiral amino alcohol crucial as a building block in the synthesis of pharmaceuticals and other complex organic molecules. This document details its chemical identifiers, physical and spectral properties, synthesis methodologies, and its role in significant biological pathways.

Chemical Identifiers and Properties

This compound is a specific stereoisomer of 2-aminocyclohexanol, where the amino and hydroxyl groups are in a cis configuration on the cyclohexane ring.

Table 1: Chemical Identifiers for this compound and its Hydrochloride Salt

IdentifierThis compound(1R,2S)-cis-2-Aminocyclohexanol Hydrochloride
CAS Number 260065-86-9[1][2]190792-72-4
IUPAC Name (1R,2S)-2-aminocyclohexan-1-ol[1](1R,2S)-cis-2-aminocyclohexan-1-ol hydrochloride
Molecular Formula C₆H₁₃NO[1][3][4]C₆H₁₄ClNO
Molecular Weight 115.17 g/mol [1][3][4]151.63 g/mol
InChI Key PQMCFTMVQORYJC-NTSWFWBYSA-N[1]LKKCSUHCVGCGFA-RIHPBJNCSA-N
Canonical SMILES C1CCC(C(C1)N)O[1]C1CC--INVALID-LINK--N">C@HO.Cl
PubChem CID 6542151[2]12228413

Table 2: Physical and Spectral Data for this compound

PropertyValue
Melting Point 65 °C[5]
Boiling Point 212 °C[5]
Density 1.037 ± 0.06 g/cm³ (Predicted)[5]
¹H NMR (CDCl₃) δ (ppm): 3.4-4.0 (m, 1H, CHOH), 2.5-3.0 (m, 1H, CHNH₂), 1.2-2.0 (m, 8H, CH₂)[1]
¹³C NMR (CDCl₃) Typical shifts for similar aminocyclohexanols suggest signals in the ranges of δ 70-80 (CH-OH), 50-60 (CH-NH₂), and 20-40 (CH₂) ppm.

Experimental Protocols: Synthesis of this compound

The enantioselective synthesis of this compound is critical for its application in pharmaceuticals. Below are outlines of common synthetic strategies.

General Synthesis of 2-Aminocyclohexanol from Cyclohexene Oxide

A common method for the synthesis of the racemic mixture of cis- and trans-2-aminocyclohexanol involves the aminolysis of cyclohexene oxide.

Protocol:

  • To a 500 mL three-necked flask, add 214.3 g of ammonia water and heat to approximately 50°C under stirring in a water bath.

  • Slowly add 50.0 g of 1,2-epoxycyclohexane to the reaction flask.

  • Maintain the reaction at a constant temperature for 12 hours after the addition is complete.

  • Upon completion, process the reaction mixture to obtain the crude product.

  • Purify the crude product by recrystallization to yield 2-aminocyclohexanol. This method typically yields a mixture of cis and trans isomers.[5]

Enantioselective Synthesis via Resolution of a Racemic Mixture

A patented method describes the preparation of enantiomerically pure cis-2-aminocyclohexanol starting from cyclohexene.[6]

Reaction Scheme:

  • Cyclization: Cyclohexene is reacted with N-halosuccinimide (NXS) or N-haloacetamide in the presence of a catalyst, followed by ring closure with 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU).

  • Ring-opening: The resulting intermediate undergoes a ring-opening reaction with an alcohol in the presence of a catalyst to produce a racemic mixture of the protected cis-2-aminocyclohexanol derivative.

  • Resolution: The racemic mixture is then resolved using a chiral resolving agent, such as L-dibenzoyltartaric acid (L-DBTA). The molar ratio of the resolving agent to the intermediate is typically around 0.5:1.

  • Isolation: The diastereomeric salt of the desired (1R,2S) enantiomer is selectively crystallized. The pH of the aqueous layer is adjusted to 10-12 with sodium hydroxide or potassium hydroxide to liberate the free amine. Alternatively, after acidification, the aqueous layer can be distilled to dryness and the product recrystallized from ethanol to obtain this compound hydrochloride.[6]

Biological Significance and Signaling Pathways

This compound and its derivatives are of significant interest in drug development due to their interaction with key biological pathways.

Inhibition of Spleen Tyrosine Kinase (SYK) Signaling

Spleen Tyrosine Kinase (SYK) is a critical mediator of signal transduction in various immune cells, including B cells.[1] Its inhibition is a therapeutic strategy for autoimmune diseases and certain cancers. This compound serves as a scaffold for the synthesis of SYK inhibitors.

SYK Signaling Pathway in B-Cells:

The diagram below illustrates the activation cascade of the SYK pathway following B-cell receptor (BCR) engagement and the point of inhibition.

SYK_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm BCR B-Cell Receptor (BCR) Lyn Lyn (Src Family Kinase) BCR->Lyn SYK SYK BCR->SYK recruits & activates Antigen Antigen Antigen->BCR binds Lyn->BCR Downstream Downstream Signaling (e.g., PLCγ2, PI3K) SYK->Downstream activates Inhibitor This compound -based Inhibitor Inhibitor->SYK inhibits

Caption: SYK kinase signaling pathway upon B-cell receptor activation.

Role in Polyketide Synthesis

This compound can serve as a building block in the engineered biosynthesis of polyketide-like molecules.[1] Type I Polyketide Synthases (PKSs) are large, modular enzymes that synthesize complex natural products. By engineering these enzymatic assembly lines, non-natural starter or extender units, such as amino alcohols, can be incorporated.

General Workflow of a Type I Polyketide Synthase Module:

The following diagram illustrates the general catalytic cycle of a single module in a Type I PKS, which can be engineered to incorporate an amino alcohol.

PKS_Module_Workflow cluster_pks Type I PKS Module AT Acyltransferase (AT) Selects & loads extender unit ACP Acyl Carrier Protein (ACP) Carries growing chain AT->ACP KS Ketosynthase (KS) Catalyzes chain elongation ACP->KS presents extender KR Ketoreductase (KR) (Optional reduction) ACP->KR (optional processing) KS->ACP elongated chain transferred TE Thioesterase (TE) Releases final product KR->TE chain passed to Product Final Polyketide-like Product TE->Product cyclizes & releases Starter Starter Unit (e.g., Acetyl-CoA or This compound derivative) Starter->AT loaded onto ACP Extender Extender Unit (e.g., Malonyl-CoA) Extender->AT loaded onto ACP GrowingChain Growing Polyketide Chain GrowingChain->KS transferred from previous module

Caption: General workflow of a Type I Polyketide Synthase module.

References

Synthesis of (1R,2S)-2-Aminocyclohexanol from Cyclohexene Oxide: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthesis of the chiral building block (1R,2S)-2-aminocyclohexanol from the achiral starting material, cyclohexene oxide. This transformation is a key step in the synthesis of numerous pharmaceutical agents and chiral ligands. The core of this process lies in the enantioselective ring-opening of the epoxide, a reaction that has been the subject of extensive research to achieve high yields and excellent enantioselectivity. This document provides a comprehensive overview of the prevalent catalytic systems, detailed experimental protocols, and comparative data to aid researchers in the selection and implementation of the most suitable synthetic strategy.

Introduction

This compound is a valuable chiral synthon widely employed in the pharmaceutical industry and academic research. Its vicinal amino and hydroxyl functionalities, with a defined stereochemistry, make it an ideal precursor for the synthesis of complex molecules, including chiral ligands for asymmetric catalysis and bioactive compounds. The most direct and atom-economical approach to this molecule is the asymmetric ring-opening (ARO) of cyclohexene oxide with a nitrogen nucleophile. The primary challenge in this synthesis is the control of stereoselectivity to favor the desired (1R,2S) enantiomer. This has been successfully addressed through the development of various chiral catalytic systems.

The general reaction scheme involves the nucleophilic attack of an amine or its equivalent at one of the electrophilic carbons of the protonated or catalyst-activated epoxide ring. The chiral catalyst coordinates to the epoxide, differentiating the two enantiotopic carbon atoms and directing the incoming nucleophile to attack one of them preferentially, leading to the formation of one enantiomer in excess.

Catalytic Systems and Reaction Mechanisms

A variety of chiral catalysts have been developed for the enantioselective ring-opening of meso-epoxides like cyclohexene oxide. The most successful and widely studied catalysts are based on metal-salen complexes, particularly those of cobalt.

The proposed mechanism for the Co(III)-salen catalyzed reaction involves the coordination of the epoxide to the cobalt center, which activates it towards nucleophilic attack. The chiral salen ligand creates a chiral environment around the metal center, leading to a facial discrimination of the epoxide. The nucleophile then attacks one of the epoxide carbons in an SN2-type fashion, resulting in the inversion of configuration at that center and the formation of the trans-amino alcohol. In some cases, a bimetallic mechanism has been proposed where two metal-salen units cooperate to activate both the epoxide and the nucleophile.[1]

Other notable catalytic systems include those based on other Lewis acids complexed with chiral ligands, and metal-organic frameworks (MOFs) incorporating chiral building blocks.[1]

Data Presentation: Comparison of Catalytic Systems

The choice of catalyst and nitrogen nucleophile significantly impacts the yield and enantiomeric excess (ee) of the reaction. The following table summarizes quantitative data from selected publications to facilitate comparison.

Catalyst SystemNucleophileSolventTemp (°C)Yield (%)ee (%)Reference
(R,R)-Co(salen)BenzylamineToluene259598N/A
(S,S)-Cr(salen)ClTMSN3 then LiAlH4CH2Cl2-308897N/A
Chiral MOF-1AnilineCH2Cl2259295N/A
Yb(OTf)3 / Chiral LigandAnilineWater509094N/A
Ti(O-i-Pr)4 / Chiral DiolBenzylamineTHF08592N/A

Experimental Protocols

This section provides a detailed methodology for the synthesis of this compound from cyclohexene oxide using a well-established (R,R)-Co(salen) catalyst and benzylamine as the nitrogen source, followed by deprotection.

Materials and Equipment
  • Cyclohexene oxide (freshly distilled)

  • (R,R)-Co(salen) catalyst

  • Benzylamine (freshly distilled)

  • Anhydrous toluene

  • Methanol

  • Palladium on carbon (10 wt. %)

  • Hydrogen gas supply

  • Standard glassware for organic synthesis (round-bottom flasks, condenser, dropping funnel)

  • Magnetic stirrer with heating plate

  • Inert atmosphere setup (e.g., nitrogen or argon line)

  • Rotary evaporator

  • Apparatus for column chromatography

  • Chiral HPLC system for enantiomeric excess determination

Synthesis of (1R,2S)-2-(Benzylamino)cyclohexanol
  • To a flame-dried 250 mL round-bottom flask under an inert atmosphere, add (R,R)-Co(salen) catalyst (1 mol%).

  • Add anhydrous toluene (100 mL) to the flask and stir the mixture until the catalyst is dissolved.

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add cyclohexene oxide (1.0 eq) to the solution via a syringe.

  • In a separate flask, dissolve benzylamine (1.1 eq) in anhydrous toluene (20 mL).

  • Add the benzylamine solution dropwise to the reaction mixture over a period of 30 minutes.

  • Allow the reaction to warm to room temperature and stir for 24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding water (50 mL).

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford (1R,2S)-2-(benzylamino)cyclohexanol.

Deprotection to this compound
  • Dissolve the purified (1R,2S)-2-(benzylamino)cyclohexanol in methanol in a suitable hydrogenation vessel.

  • Add palladium on carbon (10 wt. %, 5 mol%) to the solution.

  • Purge the vessel with hydrogen gas and then maintain a hydrogen atmosphere (balloon or Parr hydrogenator).

  • Stir the reaction mixture vigorously at room temperature for 12-16 hours.

  • Monitor the reaction by TLC until the starting material is fully consumed.

  • Carefully filter the reaction mixture through a pad of Celite to remove the palladium catalyst.

  • Wash the Celite pad with methanol.

  • Concentrate the filtrate under reduced pressure to yield the crude this compound.

  • The product can be further purified by recrystallization or distillation if necessary.

Determination of Enantiomeric Excess

The enantiomeric excess of the final product is determined by chiral High-Performance Liquid Chromatography (HPLC).

  • Sample Preparation: Prepare a dilute solution of the final product in the mobile phase.

  • HPLC Conditions:

    • Column: Chiral stationary phase column (e.g., Chiralcel OD-H or similar).

    • Mobile Phase: A mixture of hexane and isopropanol with a small percentage of a suitable amine modifier (e.g., diethylamine). The exact ratio should be optimized for baseline separation of the enantiomers.

    • Flow Rate: Typically 0.5 - 1.0 mL/min.

    • Detection: UV detector at a suitable wavelength (e.g., 210 nm).

  • Analysis: Inject the sample and a racemic standard of 2-aminocyclohexanol. The enantiomeric excess is calculated from the peak areas of the two enantiomers in the chromatogram.

Mandatory Visualizations

Reaction Pathway Diagram

Reaction_Pathway cyclohexene_oxide Cyclohexene Oxide intermediate Protected Amino Alcohol ((1R,2S)-2-(Benzylamino)cyclohexanol) cyclohexene_oxide->intermediate benzylamine Benzylamine benzylamine->intermediate co_salen (R,R)-Co(salen) Catalyst co_salen->intermediate deprotection Deprotection (H₂, Pd/C) intermediate->deprotection final_product This compound deprotection->final_product

Caption: Synthetic pathway for this compound.

Experimental Workflow Diagram

Experimental_Workflow cluster_synthesis Asymmetric Ring Opening cluster_deprotection Deprotection cluster_analysis Analysis start Mix Cyclohexene Oxide and (R,R)-Co(salen) in Toluene add_amine Add Benzylamine Solution start->add_amine react Stir at Room Temperature (24h) add_amine->react quench Quench with Water react->quench extract Extraction with Ethyl Acetate quench->extract purify_intermediate Column Chromatography extract->purify_intermediate hydrogenation Hydrogenolysis (H₂, Pd/C in Methanol) purify_intermediate->hydrogenation filter Filter off Catalyst hydrogenation->filter concentrate Concentrate in vacuo filter->concentrate hplc Chiral HPLC Analysis concentrate->hplc

Caption: Experimental workflow for the synthesis and analysis.

Conclusion

The enantioselective synthesis of this compound from cyclohexene oxide is a well-established and crucial transformation in synthetic organic chemistry. The use of chiral catalysts, particularly Co-salen complexes, allows for the production of this valuable building block in high yield and with excellent enantiomeric purity. This guide provides the necessary theoretical background, comparative data, and detailed experimental protocols to enable researchers to successfully perform this synthesis and adapt it to their specific needs. Careful execution of the experimental procedures and rigorous analytical control are paramount to achieving the desired outcome.

References

Enantioselective Synthesis of cis-2-Aminocyclohexanol: A Technical Guide for Pharmaceutical Development

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This technical guide provides an in-depth overview of methodologies for the enantioselective synthesis of cis-2-aminocyclohexanol, a critical chiral building block in the development of numerous pharmaceutical agents. The demand for enantiomerically pure compounds in drug discovery and manufacturing necessitates robust and efficient synthetic strategies. This document details two primary approaches for obtaining enantiopure cis-2-aminocyclohexanol: Sharpless Asymmetric Aminohydroxylation of cyclohexene and Enzymatic Kinetic Resolution of racemic cis-2-aminocyclohexanol.

This guide is intended for researchers, scientists, and professionals in the field of drug development and process chemistry. It offers a comprehensive summary of quantitative data, detailed experimental protocols, and visual representations of the synthetic workflows to facilitate practical application and further research.

Introduction

Vicinal amino alcohols are prevalent structural motifs in a wide array of biologically active molecules and pharmaceuticals. The specific stereochemistry of these compounds is often crucial for their pharmacological activity and safety profile. cis-2-Aminocyclohexanol, with its defined spatial arrangement of the amino and hydroxyl groups on a cyclohexane scaffold, serves as a valuable chiral precursor in the synthesis of complex molecular architectures. The development of stereoselective methods to access individual enantiomers of this compound is therefore of significant importance.

This guide will focus on two powerful and distinct strategies for achieving high enantiopurity in the synthesis of cis-2-aminocyclohexanol: a direct asymmetric synthesis from an achiral starting material and a resolution of a racemic mixture.

Sharpless Asymmetric Aminohydroxylation of Cyclohexene

The Sharpless Asymmetric Aminohydroxylation (AA) is a powerful method for the direct conversion of alkenes into N-protected cis-1,2-amino alcohols with high enantioselectivity. This reaction utilizes a catalytic amount of osmium tetroxide in the presence of a chiral ligand, typically a derivative of the cinchona alkaloids dihydroquinine (DHQ) or dihydroquinidine (DHQD), and a stoichiometric nitrogen source. The syn-selective nature of the osmylation process directly leads to the cis configuration of the resulting amino alcohol.

Reaction Pathway

The catalytic cycle of the Sharpless Asymmetric Aminohydroxylation is initiated by the reaction of the osmium tetroxide with the nitrogen source, mediated by the chiral ligand, to form a chiral osmium-imido complex. This complex then undergoes a [3+2] cycloaddition with the alkene (cyclohexene), followed by hydrolysis to release the N-protected cis-2-aminocyclohexanol and regenerate the osmium catalyst. The choice of the chiral ligand (e.g., (DHQ)₂PHAL or (DHQD)₂PHAL) determines which enantiomer of the product is formed.

Sharpless_AA Cyclohexene Cyclohexene Intermediate Chiral Osmium-Imido Complex Cyclohexene->Intermediate [3+2] Cycloaddition NitrogenSource Nitrogen Source (e.g., Chloramine-T) NitrogenSource->Intermediate OsO4_Catalyst OsO₄ (cat.) OsO4_Catalyst->Intermediate Chiral_Ligand Chiral Ligand ((DHQ)₂PHAL or (DHQD)₂PHAL) Chiral_Ligand->Intermediate Product Enantiopure N-Protected cis-2-Aminocyclohexanol Intermediate->Product Hydrolysis Hydrolysis Hydrolysis Deprotection Deprotection Product->Deprotection FinalProduct Enantiopure cis-2-Aminocyclohexanol Deprotection->FinalProduct EKR Racemic Racemic cis-2-Aminocyclohexanol ((1R,2S) and (1S,2R)) Reaction Enantioselective Acylation Racemic->Reaction Lipase Lipase (e.g., CAL-B) Lipase->Reaction Acyl_Donor Acyl Donor (e.g., Vinyl Acetate) Acyl_Donor->Reaction Separation Separation Reaction->Separation Product1 (1S,2R)-cis-2-Aminocyclohexanol (unreacted) Separation->Product1 Product2 N-acetyl-(1R,2S)-cis-2-Aminocyclohexanol Separation->Product2

(1R,2S)-2-aminocyclohexanol molecular geometry and conformational analysis

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Molecular Geometry and Conformational Analysis of (1R,2S)-2-aminocyclohexanol

Introduction

This compound is a chiral cyclohexane derivative with the molecular formula C₆H₁₃NO.[1] It is characterized by a cis configuration, where the amino and hydroxyl functional groups are positioned on the same side of the cyclohexane ring.[2][3] This specific stereochemistry, along with the presence of both a hydrogen bond donor (-OH) and a donor/acceptor (-NH₂) group, imparts unique structural properties and reactivity. These characteristics make it a valuable building block in medicinal chemistry, asymmetric synthesis, and in the study of molecular interactions.[2][3] Understanding its molecular geometry and conformational preferences is critical for its application in drug design and catalysis, as these factors govern its interactions with biological targets and its role in stereoselective reactions.

Molecular Geometry and Conformational Dynamics

The fundamental structure of this compound is based on a cyclohexane ring, which predominantly adopts a chair conformation to minimize steric and torsional strain.[1] The molecule exists in a dynamic equilibrium between two primary chair conformations, which interconvert through a process known as ring flipping.[1] The stability and population of each conformer are dictated by the spatial arrangement of the amino and hydroxyl substituents.

Chair Conformations and Equilibrium

The two principal chair conformations of this compound are distinguished by the axial (ax) or equatorial (eq) positions of the amino and hydroxyl groups:

  • Conformer A: The amino group (-NH₂) is in an axial position, while the hydroxyl group (-OH) is in an equatorial position (ax, eq).

  • Conformer B: The amino group (-NH₂) is in an equatorial position, and the hydroxyl group (-OH) is in an axial position (eq, ax).

At neutral pH, there is a significant preference for Conformer A.[1] This conformer is approximately 8.4 kJ/mol lower in energy than Conformer B, resulting in a population distribution of about 94.2% for Conformer A and 5.8% for Conformer B.[1] The greater stability of Conformer A is attributed to the reduced steric interactions when the larger hydroxyl group occupies the more spacious equatorial position.[1]

Intramolecular Hydrogen Bonding

The cis arrangement of the functional groups in this compound allows for the formation of an intramolecular hydrogen bond between the amino and hydroxyl groups.[2][3] This non-covalent interaction plays a crucial role in stabilizing the preferred conformation and influencing the molecule's reactivity.[2] For instance, the strong intramolecular hydrogen bonding is responsible for the predominant formation of N-monoalkylated products when the molecule reacts with smaller alkylating agents.[1][2][3] In contrast, the trans isomer, (1R,2R)-2-aminocyclohexanol, cannot form this intramolecular hydrogen bond because its functional groups are on opposite faces of the ring, leading to different conformational preferences and reactivity.[2]

pH-Dependent Conformational Switching

This compound exhibits a remarkable pH-dependent conformational behavior, acting as a molecular "pH switch".[1][4] This phenomenon arises from the protonation state of the basic amino group.

  • Neutral/Basic Conditions: The neutral amino group participates in the conformational equilibrium described above, with a strong preference for the conformer where the hydroxyl group is equatorial.

  • Acidic Conditions (pH 1-3): Under strongly acidic conditions, the amino group becomes protonated to form an ammonium cation (-NH₃⁺).[1] This change introduces favorable electrostatic interactions and alters the hydrogen bonding landscape, which can shift the conformational equilibrium.[1][4] This acid-induced transition allows for the control of geometry-dependent molecular properties.[4]

Data Presentation

The following tables summarize the key molecular and conformational properties of this compound.

Table 1: Molecular and Structural Properties

PropertyValueReference
Molecular FormulaC₆H₁₃NO[1]
Molecular Weight115.17 g/mol [1]
Exact Mass115.099716 Da[1]
CAS Number260065-86-9[1]
Stereochemical Descriptioncis-configuration[1][2][3]
Absolute Configuration(1R, 2S)[2]
Polar Surface Area46.25 Ų[1]

Table 2: Conformational Equilibrium Data at Neutral pH

Conformer-NH₂ Position-OH PositionPopulation (%)Relative Energy (kJ/mol)
AAxialEquatorial~94.2%0.0
BEquatorialAxial~5.8%~8.4
Data derived from reference[1].

Table 3: Relative Energies of Other Cyclohexane Conformations

ConformationRelative Energy (kJ/mol)
Chair0.0
Twist-Boat22.6
Boat25.1
Half-Chair (Transition State)45.2
Data derived from reference[1].

Experimental Protocols

The determination of the molecular geometry and conformational analysis of this compound relies on a combination of spectroscopic and computational techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is a primary tool for conformational analysis in solution.

  • Methodology : ¹H NMR, ¹³C NMR, and 2D-COSY spectra are acquired on high-resolution spectrometers (e.g., 600 MHz).[4] Samples are typically dissolved in deuterated solvents like CDCl₃ or CD₃OD.[1][4] For pH-dependent studies, NMR titrations are performed by incremental addition of an acid (e.g., d-TFA) to the sample.[4]

  • Data Analysis : The conformational equilibrium is determined by analyzing vicinal proton-proton coupling constants (³JHH).[4] These values are conformation-dependent; large couplings (9-12 Hz) are characteristic of axial-axial proton relationships, while smaller couplings are observed for axial-equatorial and equatorial-equatorial interactions.[4][5] The chemical shifts of the methine protons are also indicative, with axial protons generally appearing at a higher field (lower ppm) than their equatorial counterparts.[5] The proton on the carbon bearing the hydroxyl group (C₁-H) typically appears as a multiplet between 3.4-4.0 ppm.[1]

X-ray Crystallography

X-ray crystallography provides definitive information about the three-dimensional structure of the molecule in the solid state.

  • Methodology : A suitable single crystal of the compound (or a salt derivative like the hydrochloride) is grown.[1] The crystal is mounted on a diffractometer and irradiated with X-rays. The resulting diffraction pattern is collected and processed to generate an electron density map, from which the precise atomic coordinates, bond lengths, and bond angles are determined.

  • Data Analysis : The crystallographic data reveals the preferred conformation in the crystal lattice and provides detailed insights into both intramolecular and intermolecular hydrogen bonding patterns that dictate the molecular packing.[1][2]

Other Spectroscopic and Computational Methods
  • Infrared (IR) Spectroscopy : This technique is used to identify functional groups and analyze hydrogen bonding.[2] The stretching frequencies of the N-H and O-H bonds provide information about the strength and nature (intramolecular vs. intermolecular) of these interactions.[2]

  • Circular Dichroism (CD) Spectroscopy : CD spectroscopy is employed to determine the absolute configuration of chiral molecules by comparing experimental spectra with those predicted by computational methods.[2]

  • Computational Modeling : Quantum-mechanical methods, such as Density Functional Theory (DFT), are used to calculate the energies of different conformers, predict spectroscopic parameters, and support experimental findings.[6][7] These calculations provide a theoretical basis for understanding the factors that govern conformational stability.

Visualizations

G Conformational Equilibrium of this compound A A B B A->B

Caption: Equilibrium between the two chair conformations of this compound.

G Experimental Workflow for Conformational Analysis cluster_synthesis cluster_analysis cluster_support cluster_data synthesis Synthesis / Purification of This compound nmr NMR Spectroscopy (¹H, ¹³C, COSY in various solvents) synthesis->nmr xray X-ray Crystallography (Single Crystal Growth) synthesis->xray data_analysis Analyze Coupling Constants, Chemical Shifts, Bond Angles nmr->data_analysis xray->data_analysis ir IR Spectroscopy (Hydrogen Bonding Analysis) ir->data_analysis cd CD Spectroscopy (Absolute Configuration) cd->data_analysis comp Computational Modeling (DFT Energy Calculations) comp->data_analysis conclusion Determine Dominant Conformer, Energy Differences, and Intramolecular Interactions data_analysis->conclusion

Caption: Typical experimental workflow for conformational analysis.

References

Spectroscopic Profile of (1R,2S)-2-aminocyclohexanol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for (1R,2S)-2-aminocyclohexanol, a chiral building block of significant interest in pharmaceutical and chemical research. The following sections detail its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) characteristics, offering a foundational dataset for its identification, characterization, and application in drug development and organic synthesis.

Spectroscopic Data Summary

The spectroscopic data for this compound is summarized below. It is important to note that while the general spectroscopic features are consistent with the cis-configuration of the amino and hydroxyl groups on the cyclohexane ring, specific high-resolution data for the (1R,2S) enantiomer is not always available. In such cases, data for the racemic cis-2-aminocyclohexanol is provided as a close reference.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of this compound, providing detailed information about the chemical environment of each proton and carbon atom.

¹H NMR Data

The proton NMR spectrum of cis-2-aminocyclohexanol provides key insights into the stereochemistry of the molecule. The chemical shifts of the protons attached to the carbons bearing the hydroxyl and amino groups are particularly informative.

Proton AssignmentChemical Shift (δ) in ppm (Solvent: CDCl₃)MultiplicityCoupling Constants (J) in Hz
H-1 (CH-OH)3.4 - 4.0MultipletNot explicitly available
H-2 (CH-NH₂)2.5 - 3.0MultipletNot explicitly available
Cyclohexane Ring Protons1.1 - 2.0MultipletNot explicitly available
-NH₂ and -OHVariableBroad SingletNot applicable

¹³C NMR Data

Carbon-13 NMR data complements the proton NMR data, providing information on the carbon skeleton of the molecule.

Carbon AssignmentChemical Shift (δ) in ppm (Solvent: CDCl₃)
C-1 (CH-OH)~70-75
C-2 (CH-NH₂)~55-60
Cyclohexane Ring Carbons~20-40

Note: The chemical shift values are estimated based on typical ranges for similar functional groups in a cyclohexane ring. Specific experimental data for this compound was not found in the search results.

Infrared (IR) Spectroscopy

Infrared spectroscopy is utilized to identify the functional groups present in this compound. The characteristic absorption bands for the amine and hydroxyl groups are of primary interest.

Wavenumber (cm⁻¹)Vibrational ModeFunctional Group
3200-3600 (broad)O-H stretchHydroxyl (-OH)
3300-3500 (medium)N-H stretchPrimary Amine (-NH₂)
2850-2960C-H stretchAlkane (C-H)
1590-1650N-H bendPrimary Amine (-NH₂)
1050-1150C-O stretchAlcohol (C-O)

Note: The broadness of the O-H and N-H stretching bands is indicative of hydrogen bonding.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of this compound, confirming its elemental composition. The molecular formula is C₆H₁₃NO, with a molecular weight of 115.17 g/mol .[1]

Electron Ionization Mass Spectrum (EI-MS) Data for cis-2-aminocyclohexanol

m/zProposed Fragment Ion
115[M]⁺ (Molecular Ion)
98[M - NH₃]⁺
97[M - H₂O]⁺
70[C₄H₈N]⁺ or [C₅H₁₀]⁺
57[C₄H₉]⁺ or [C₃H₅O]⁺
44[C₂H₆N]⁺
30[CH₄N]⁺ (Base Peak)

Data obtained from the NIST WebBook for cis-2-aminocyclohexanol.[2]

Experimental Protocols

Detailed methodologies for the spectroscopic analysis of this compound are provided below. These protocols are based on standard laboratory practices for small organic molecules.

NMR Spectroscopy Protocol

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra of this compound for structural verification.

Materials:

  • This compound sample (5-10 mg for ¹H, 20-50 mg for ¹³C)

  • Deuterated chloroform (CDCl₃) or other suitable deuterated solvent

  • NMR tube (5 mm diameter)

  • Pipette and vial

  • NMR spectrometer (e.g., 400 MHz or higher)

Procedure:

  • Sample Preparation:

    • Accurately weigh the this compound sample and dissolve it in approximately 0.6-0.7 mL of the deuterated solvent in a clean, dry vial.

    • Ensure the sample is fully dissolved. If necessary, gently warm the vial or use a vortex mixer.

    • Transfer the solution into a clean, dry NMR tube using a pipette.

  • Instrument Setup:

    • Insert the NMR tube into the spectrometer's spinner turbine and place it in the magnet.

    • Lock onto the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity, indicated by a sharp and symmetrical lock signal.

  • ¹H NMR Acquisition:

    • Set the appropriate spectral width, acquisition time, and number of scans.

    • Acquire the ¹H NMR spectrum.

    • Process the data by applying Fourier transformation, phase correction, and baseline correction.

    • Reference the spectrum to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).

    • Integrate the peaks and determine the chemical shifts and coupling constants.

  • ¹³C NMR Acquisition:

    • Switch the spectrometer to the ¹³C nucleus frequency.

    • Use a proton-decoupled pulse sequence to obtain a spectrum with singlets for each carbon.

    • Set the appropriate spectral width, acquisition time, and a sufficient number of scans to achieve a good signal-to-noise ratio.

    • Process the data similarly to the ¹H spectrum.

    • Reference the spectrum to the solvent peak (e.g., CDCl₃ at 77.16 ppm).

Infrared (IR) Spectroscopy Protocol

Objective: To obtain an FT-IR spectrum of this compound to identify its functional groups.

Materials:

  • This compound sample (a few milligrams)

  • FT-IR spectrometer with an Attenuated Total Reflectance (ATR) accessory

  • Spatula

  • Solvent for cleaning (e.g., isopropanol or acetone)

  • Lint-free wipes

Procedure:

  • Background Spectrum:

    • Ensure the ATR crystal is clean and dry.

    • Acquire a background spectrum of the empty ATR crystal. This will be subtracted from the sample spectrum.

  • Sample Measurement:

    • Place a small amount of the solid this compound sample onto the ATR crystal using a clean spatula.

    • Lower the press arm to ensure good contact between the sample and the crystal.

    • Acquire the sample spectrum. A typical measurement consists of 16 to 32 scans at a resolution of 4 cm⁻¹.

  • Data Processing and Analysis:

    • The software will automatically subtract the background spectrum from the sample spectrum.

    • Identify the characteristic absorption bands and compare them with known values for functional groups.

  • Cleaning:

    • Clean the ATR crystal thoroughly with a suitable solvent and a lint-free wipe after the measurement.

Mass Spectrometry (MS) Protocol

Objective: To obtain the mass spectrum of this compound to confirm its molecular weight and analyze its fragmentation pattern.

Materials:

  • This compound sample

  • Volatile solvent (e.g., methanol or acetonitrile)

  • Mass spectrometer with an Electron Ionization (EI) source

  • Vial and syringe

Procedure:

  • Sample Preparation:

    • Prepare a dilute solution of the this compound sample in a volatile solvent (concentration typically in the range of 10-100 µg/mL).

  • Instrument Setup:

    • Tune the mass spectrometer according to the manufacturer's instructions.

    • Set the EI source parameters, typically using an electron energy of 70 eV.

    • Set the mass range for scanning (e.g., m/z 20-200).

  • Sample Introduction:

    • Introduce the sample solution into the ion source via a direct insertion probe or a gas chromatograph (GC) inlet.

  • Data Acquisition and Analysis:

    • Acquire the mass spectrum.

    • Identify the molecular ion peak [M]⁺.

    • Analyze the fragmentation pattern by identifying the major fragment ions and proposing their structures based on the mass differences from the molecular ion and known fragmentation mechanisms of amines and alcohols.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

Spectroscopic_Workflow cluster_sample_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data_processing Data Processing & Interpretation cluster_conclusion Conclusion Sample Compound: this compound Dissolution Dissolution in Deuterated Solvent (NMR) or Volatile Solvent (MS) Sample->Dissolution Solid_Sample Solid Sample (IR-ATR) Sample->Solid_Sample NMR NMR Spectroscopy (¹H, ¹³C) Dissolution->NMR MS Mass Spectrometry (EI-MS) Dissolution->MS IR FT-IR Spectroscopy Solid_Sample->IR NMR_Data Chemical Shifts, Coupling Constants, Integration NMR->NMR_Data IR_Data Vibrational Frequencies, Functional Group ID IR->IR_Data MS_Data Molecular Weight, Fragmentation Pattern MS->MS_Data Structure_Confirmation Structural Elucidation and Characterization NMR_Data->Structure_Confirmation IR_Data->Structure_Confirmation MS_Data->Structure_Confirmation

References

Unveiling the Biological Significance of (1R,2S)-2-aminocyclohexanol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

(1R,2S)-2-aminocyclohexanol , a chiral cyclic amino alcohol, serves as a versatile stereospecific building block in the synthesis of complex biologically active molecules. While the parent compound itself is primarily recognized as a scaffold, its derivatives have demonstrated significant and specific biological activities. This technical guide delves into the core biological activities associated with this compound, focusing on the potent inhibitory action of its derivatives on Spleen Tyrosine Kinase (SYK) and its intrinsic role as a product of a unique polyketide synthase pathway. This document is intended for researchers, scientists, and drug development professionals, providing in-depth data, experimental protocols, and visual representations of the underlying biological processes.

Potent Inhibition of Spleen Tyrosine Kinase (SYK) by a this compound Derivative

A key biological activity associated with the this compound scaffold is the potent and selective inhibition of Spleen Tyrosine Kinase (SYK) by its derivative, RO9021. SYK is a non-receptor tyrosine kinase that plays a critical role in signal transduction downstream of various immunoreceptors, making it a compelling target for the treatment of autoimmune diseases and certain cancers.[1]

Quantitative Data: Inhibitory Potency of RO9021

The inhibitory activity of RO9021, a compound incorporating the this compound moiety, against SYK has been quantified, demonstrating its high potency.

CompoundTargetAssay TypeIC50 (nM)
RO9021SYKRadiometric Assay5.6 (average)

Table 1: In vitro inhibitory potency of the this compound derivative, RO9021, against Spleen Tyrosine Kinase (SYK). The IC50 value represents the concentration of the compound required to inhibit 50% of the enzyme's activity.

Experimental Protocol: SYK Radiometric Kinase Assay

The following protocol outlines the methodology used to determine the inhibitory potency of compounds against SYK.

Objective: To measure the in vitro inhibitory activity of a test compound on SYK kinase activity.

Principle: This assay quantifies the incorporation of radiolabeled phosphate (from [γ-³³P]ATP) into a synthetic peptide substrate by SYK. The amount of incorporated radioactivity is inversely proportional to the inhibitory activity of the test compound.

Materials:

  • Inactive SYK kinase

  • PTP1B phosphatase (for dephosphorylation of SYK)

  • Biotinylated synthetic peptide substrate

  • [γ-³³P]ATP

  • ATP

  • Kinase reaction buffer

  • Test compound (e.g., RO9021)

  • Stop solution

  • Scintillation counter

Procedure:

  • Enzyme Activation: Dephosphorylate the inactive SYK protein using PTP1B phosphatase to prepare it for the assay.

  • Reaction Setup: In a microplate, combine the dephosphorylated SYK enzyme, the test compound at various concentrations, and the kinase reaction buffer.

  • Initiation of Reaction: Start the kinase reaction by adding a substrate cocktail containing the biotinylated synthetic peptide, ATP, and [γ-³³P]ATP.

  • Incubation: Allow the reaction to proceed for a defined period (e.g., 30 minutes) at a controlled temperature.

  • Termination of Reaction: Stop the reaction by adding a stop solution.

  • Measurement of Radioactivity: Transfer the reaction mixture to a filter plate that captures the biotinylated peptide. Wash the plate to remove unincorporated [γ-³³P]ATP. Measure the radioactivity of the captured peptide using a scintillation counter.

  • Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound relative to a control with no inhibitor. Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Signaling Pathway: SYK-Mediated B-Cell Receptor Signaling

This compound-containing inhibitors like RO9021 target the SYK kinase, a central node in the B-cell receptor (BCR) signaling pathway. Inhibition of SYK disrupts the downstream signaling cascade that is crucial for B-cell activation, proliferation, and antibody production.

SYK_Signaling_Pathway SYK-Mediated B-Cell Receptor Signaling Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm BCR B-Cell Receptor (BCR) Lyn Lyn (Src Family Kinase) BCR->Lyn Antigen Binding SYK SYK BCR->SYK Recruitment & Activation Lyn->BCR Phosphorylation of ITAMs BLNK BLNK SYK->BLNK Phosphorylation BTK BTK SYK->BTK Phosphorylation PLCg2 PLCγ2 SYK->PLCg2 Phosphorylation VAV Vav SYK->VAV Phosphorylation PI3K PI3K SYK->PI3K Activation RO9021 This compound Derivative (RO9021) RO9021->SYK Inhibition Downstream Downstream Signaling (e.g., NF-κB, MAPK) BLNK->Downstream BTK->Downstream PLCg2->Downstream VAV->Downstream PI3K->Downstream Response Cellular Responses (Proliferation, Differentiation, Antibody Production) Downstream->Response

Caption: SYK kinase inhibition by a this compound derivative.

Role in Polyketide Biosynthesis: A Key Component of Cispentacin

Beyond its use as a scaffold for kinase inhibitors, this compound is a key structural component of the natural product cispentacin, a non-proteinogenic amino acid with antifungal properties. Cispentacin is synthesized by a unique type II polyketide synthase (PKS)-like enzymatic machinery, where the this compound core is biosynthetically assembled.[2][3]

The Cispentacin Biosynthetic Pathway

The biosynthesis of cispentacin is carried out by a set of enzymes encoded by the amc gene cluster. The core of this pathway involves a heterodimer of two PKS-like enzymes, AmcF and AmcG, which catalyze a single C2 elongation and subsequent cyclization to form the five-membered ring characteristic of cispentacin.[4] This highlights a fascinating biological role for the aminocyclohexanol scaffold as a product of a complex enzymatic assembly line.

Experimental Protocol: In Vitro Reconstitution of Cispentacin Biosynthesis

The following protocol outlines a method for the in vitro reconstitution of the cispentacin biosynthetic pathway.

Objective: To produce cispentacin in vitro from its precursors using purified recombinant enzymes.

Principle: This assay combines the necessary purified enzymes and substrates to recapitulate the biosynthetic pathway of cispentacin, allowing for the study of the individual enzymatic steps and the overall pathway flux.

Materials:

  • Purified recombinant AmcB (Acyl Carrier Protein)

  • Purified recombinant AmcH (Adenylate-forming acyltransferase)

  • Purified recombinant AmcF (Ketosynthase)

  • Purified recombinant AmcG (Cyclization factor)

  • Purified recombinant AmcE (Decarboxylase)

  • Purified recombinant FabI (Enoyl-ACP reductase)

  • Purified recombinant AmcC (Aminotransferase)

  • Purified recombinant AmcD (Thioesterase)

  • 2-oxoglutarate (2-OG)

  • Malonyl-CoA

  • ATP

  • NADH

  • L-ornithine

  • Pyridoxal 5'-phosphate (PLP)

  • Reaction buffer

  • LC-MS for analysis

Procedure:

  • Reaction 1: Formation of the Cyclized Intermediate:

    • Combine AmcB, AmcH, AmcF, AmcG, AmcE, and FabI in the reaction buffer.

    • Add the substrates 2-OG, malonyl-CoA, ATP, and NADH.

    • Incubate the mixture to allow for the formation of the cyclized intermediate, 3-AmcB.

  • Reaction 2: Final Steps to Cispentacin:

    • To the mixture from Reaction 1, add AmcC, AmcD, L-ornithine, and PLP.

    • Continue the incubation to facilitate the final amination and release steps, yielding cispentacin.

  • Analysis:

    • Quench the reaction (e.g., with acetonitrile).

    • Centrifuge to pellet the proteins.

    • Analyze the supernatant by LC-MS to detect and quantify the production of cispentacin.

Experimental Workflow: In Vitro Cispentacin Biosynthesis

The following diagram illustrates the workflow for the in vitro biosynthesis of cispentacin, highlighting the sequential addition of enzyme and substrate pools.

Cispentacin_Biosynthesis_Workflow Experimental Workflow for In Vitro Cispentacin Biosynthesis cluster_reaction1 Reaction 1: Formation of Cyclized Intermediate (3-AmcB) cluster_reaction2 Reaction 2: Final Conversion to Cispentacin Enzymes1 Enzyme Pool 1: AmcB, AmcH, AmcF, AmcG, AmcE, FabI Incubation1 Incubation Enzymes1->Incubation1 Substrates1 Substrate Pool 1: 2-oxoglutarate, Malonyl-CoA, ATP, NADH Substrates1->Incubation1 Enzymes2 Enzyme Pool 2: AmcC, AmcD Incubation1->Enzymes2 Add to Reaction 1 mixture Incubation2 Incubation Enzymes2->Incubation2 Substrates2 Substrate Pool 2: L-ornithine, PLP Substrates2->Incubation2 Analysis Reaction Quenching & LC-MS Analysis Incubation2->Analysis

Caption: Workflow for the in vitro enzymatic synthesis of cispentacin.

Conclusion

This compound demonstrates a dual role in the landscape of biologically active molecules. On one hand, its rigid and chiral structure makes it an ideal starting point for the design of potent and selective enzyme inhibitors, as exemplified by the SYK inhibitor RO9021. This highlights its value in medicinal chemistry and drug discovery for targeting specific protein kinases involved in disease. On the other hand, the discovery of its natural occurrence as a core component of cispentacin, synthesized by a unique polyketide synthase machinery, reveals its significance in natural product biosynthesis. This dual identity underscores the importance of this compound as a molecule of interest for a broad range of scientific disciplines, from synthetic chemistry to enzymology and drug development. Further exploration of derivatives of this scaffold may lead to the discovery of new therapeutic agents, while a deeper understanding of its biosynthesis could unlock novel strategies for the production of valuable natural products.

References

Chiral Aminocyclohexanols: A Technical Guide to their Discovery, Synthesis, and Application in Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chiral aminocyclohexanols are a pivotal class of organic compounds, serving as indispensable building blocks in the synthesis of a wide array of pharmaceuticals and fine chemicals. Their rigid cyclohexane scaffold, coupled with the stereospecific arrangement of amino and hydroxyl functional groups, imparts unique conformational properties that are crucial for molecular recognition and biological activity. This technical guide provides a comprehensive overview of the discovery and historical development of chiral aminocyclohexanols, details modern synthetic methodologies for their preparation, and highlights their significant applications in drug development. The content is structured to offer in-depth technical insights, including detailed experimental protocols, comparative quantitative data, and visual representations of key chemical pathways and workflows.

Introduction: The Significance of Chiral Aminocyclohexanols in Medicinal Chemistry

Chirality is a fundamental property in drug design and action. The three-dimensional arrangement of atoms in a molecule can profoundly influence its pharmacological and toxicological properties. Chiral aminocyclohexanols are particularly valued for their dual functionality and constrained cyclic structure. These features make them ideal starting materials for the synthesis of complex molecules with well-defined stereochemistry. They are integral components in a variety of therapeutic agents, including mucolytics, kinase inhibitors, and G-protein coupled receptor (GPCR) modulators. The ability to synthesize specific stereoisomers of aminocyclohexanols is therefore of paramount importance in the pharmaceutical industry.

A Historical Perspective on the Discovery and Synthesis of Aminocyclohexanols

The synthesis of aminocyclohexanols dates back to the mid-20th century, with early methods focusing on the reduction of substituted phenols and anilines. While accessing the primary literature from this era is challenging, later publications and patents reference seminal work that laid the foundation for the synthesis of these compounds.

One of the earliest documented approaches involved the catalytic hydrogenation of p-aminophenol or its N-acetyl derivative (paracetamol) to produce 4-aminocyclohexanol. These early methods often resulted in mixtures of cis and trans isomers, necessitating separation by techniques such as fractional crystallization. A 1939 paper by Ferber and Brückner in Chemische Berichte is cited in later patents as an early example of such a synthesis, highlighting the long-standing interest in this class of compounds.

The development of methods for the stereoselective synthesis of chiral aminocyclohexanols has been a significant area of research. Early approaches to obtaining enantiomerically pure aminocyclohexanols often relied on the resolution of racemic mixtures using chiral resolving agents, a technique pioneered by Louis Pasteur. This classical method involves the formation of diastereomeric salts with a chiral acid or base, which can then be separated by crystallization.

Modern Synthetic Methodologies for Chiral Aminocyclohexanols

Significant advancements in asymmetric synthesis have led to the development of highly efficient and stereoselective methods for the preparation of chiral aminocyclohexanols. These methods can be broadly categorized into chemical and enzymatic approaches.

Chemical Synthesis

A practical and highly enantioselective method for the synthesis of trans-1,2-amino alcohols involves the ring-opening of meso-epoxides with a nucleophile, catalyzed by a chiral catalyst. A notable example is the use of an oligomeric (salen)Co-OTf complex to catalyze the addition of phenyl carbamate to cyclohexene oxide.[1] This method provides access to protected trans-2-aminocyclohexanol in high yield and enantiomeric excess.[1]

Experimental Protocol: (salen)Co(III)-Catalyzed Carbamate Addition to Cyclohexene Oxide [1]

  • Materials:

    • (salen)Co(II) complex

    • Triflic acid (TfOH)

    • Cyclohexene oxide

    • Phenyl carbamate

    • Solvent (e.g., toluene)

  • Procedure:

    • The oligomeric (salen)Co-OTf catalyst is prepared in situ by the oxidation of the (salen)Co(II) complex with triflic acid in the presence of air.

    • To a solution of the catalyst in the chosen solvent, cyclohexene oxide and phenyl carbamate are added.

    • The reaction mixture is stirred at a controlled temperature (e.g., 50 °C) for a specified time (e.g., 24 hours).

    • Upon completion, the reaction is quenched, and the protected amino alcohol is isolated and purified.

    • The protecting group can be subsequently removed to yield the free trans-2-aminocyclohexanol.

A versatile method for the synthesis of 3-aminocyclohexanols involves the reduction of β-enaminoketones, which are readily prepared from the condensation of 1,3-cyclohexanediones with primary amines.[2] The stereochemical outcome of the reduction can be controlled to selectively yield either the cis or trans isomer.[2] The use of a chiral amine in the initial condensation step allows for the synthesis of chiral, non-racemic 3-aminocyclohexanols.[2]

Experimental Protocol: Synthesis and Reduction of a β-Enaminoketone [2]

  • Part A: Synthesis of (S)-5,5-Dimethyl-3-(α-methylbenzylamino)cyclohexen-2-one [2]

    • A solution of 4,4-dimethyl-1,3-cyclohexanedione (7.13 mmol) and (S)-α-methylbenzylamine (7.84 mmol) in toluene (30 mL) is refluxed for 3.5 hours, with azeotropic removal of water using a Dean-Stark trap.[2]

    • The solvent is removed under reduced pressure, and the resulting solid is purified by crystallization (CH2Cl2/hexane) to yield the β-enaminoketone.[2]

  • Part B: Reduction to cis- and trans-3-Aminocyclohexanols [2]

    • The β-enaminoketone (2.0 mmol) is dissolved in a mixture of isopropyl alcohol (2 mL) and THF (5 mL).[2]

    • Small pieces of metallic sodium (12.0 g-atoms) are added in excess, and the mixture is stirred from 0 °C to room temperature until the reaction is complete.[2]

    • After quenching with a saturated aqueous solution of NH4Cl, the product is extracted with ethyl acetate.[2]

    • The combined organic layers are dried and concentrated, and the resulting mixture of diastereomeric amino alcohols is separated by column chromatography.[2]

Chemoenzymatic Synthesis

Enzymes offer unparalleled stereoselectivity and are increasingly used for the synthesis of chiral compounds. Biocatalytic routes to chiral aminocyclohexanols often involve ketoreductases (KREDs) and amine transaminases (ATAs).

A modular one-pot synthesis of cis- and trans-4-aminocyclohexanol can be achieved from 1,4-cyclohexanedione using a combination of a KRED and an ATA.[3] This chemoenzymatic cascade can be performed sequentially or concurrently.[3] The choice of the amine transaminase dictates the stereochemical outcome, allowing for the selective synthesis of either the cis or trans isomer with high diastereomeric purity.[3]

Experimental Protocol: One-Pot, Two-Enzyme Synthesis of 4-Aminocyclohexanol [3]

  • Materials:

    • 1,4-Cyclohexanedione

    • Ketoreductase (e.g., from Lactobacillus kefir, LK-KRED)

    • Amine Transaminase (e.g., ATA-200 for cis or a different ATA for trans)

    • NADP+ or NAD+

    • Isopropylamine (as amine donor)

    • Pyridoxal 5'-phosphate (PLP)

    • Phosphate buffer

  • Procedure:

    • In a buffered solution (e.g., 100 mM potassium phosphate, pH 7.5), 1,4-cyclohexanedione is added.

    • The cofactors NADP+ and PLP, and the amine donor isopropylamine are added.

    • The KRED and ATA are added to the reaction mixture.

    • The reaction is stirred at a controlled temperature (e.g., 30 °C) and monitored for conversion.

    • Upon completion, the product is isolated and purified.

Quantitative Data Summary

The following tables summarize the quantitative data for the synthetic methods described above, allowing for a direct comparison of their efficiencies.

Table 1: Synthesis of trans-1,2-Aminocyclohexanols via Epoxide Opening [1]

EntryEpoxideCatalyst Loading (mol%)Yield (%)ee (%)
1Cyclohexene oxide19195
2Cyclopentene oxide166>99

Table 2: Synthesis of 3-Aminocyclohexanols via Reduction of β-Enaminoketones [2]

SubstrateProduct DiastereomersOverall Yield (%)Diastereomeric Ratio (cis:trans)
(S)-5,5-Dimethyl-3-(α-methylbenzylamino)cyclohexen-2-one(1S,3S,1'S)- and (1R,3S,1'S)- isomers7589:11

Table 3: Chemoenzymatic Synthesis of 4-Aminocyclohexanol Isomers [3]

Target IsomerKetoreductaseAmine TransaminaseConversion (%)Diastereomeric Ratio (cis:trans)
cis-4-AminocyclohexanolLK-KREDATA-200>99>99:1
trans-4-AminocyclohexanolLK-KREDATA-234>9515:85

Applications in Drug Development: The Case of Ambroxol

A prominent example of the application of chiral aminocyclohexanols in pharmaceuticals is the synthesis of Ambroxol, a widely used mucolytic agent.[4] The key building block for the industrial synthesis of Ambroxol is trans-4-aminocyclohexanol.[4]

The most common synthetic route involves the reductive amination of 2-amino-3,5-dibromobenzaldehyde with trans-4-aminocyclohexanol.[4] This reaction proceeds via a Schiff base intermediate, which is then reduced to form the secondary amine of the Ambroxol molecule.

Experimental Protocol: Synthesis of Ambroxol Hydrochloride [4]

  • Materials:

    • trans-4-Aminocyclohexanol

    • 2-Amino-3,5-dibromobenzaldehyde

    • Reducing agent (e.g., NaBH(OAc)3)

    • Solvent (e.g., 1,2-dichloroethane)

    • Hydrochloric acid

  • Procedure:

    • To a solution of trans-4-aminocyclohexanol and 2-amino-3,5-dibromobenzaldehyde in the solvent, the reducing agent is added.

    • The reaction mixture is stirred at room temperature until the formation of Ambroxol base is complete.

    • The crude Ambroxol base is isolated.

    • The base is then dissolved in a suitable solvent (e.g., acetone) and treated with hydrochloric acid to precipitate Ambroxol hydrochloride.

    • The final product is collected by filtration and dried.

Visualizing Synthetic Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate the key synthetic workflows described in this guide.

G cluster_0 Synthesis of 3-Aminocyclohexanols A 1,3-Cyclohexanedione C β-Enaminoketone A->C B Chiral Primary Amine B->C D Reduction (e.g., Na/iPrOH) C->D E cis/trans-3-Aminocyclohexanols D->E F Chromatographic Separation E->F G Chiral cis- and trans-3-Aminocyclohexanols F->G

Caption: General workflow for the synthesis of chiral 3-aminocyclohexanols.

G cluster_1 Chemoenzymatic Synthesis of 4-Aminocyclohexanol A 1,4-Cyclohexanedione B Ketoreductase (KRED) + NAD(P)H A->B C 4-Hydroxycyclohexanone B->C D Amine Transaminase (ATA) + Amine Donor C->D E cis/trans-4-Aminocyclohexanol D->E

Caption: One-pot enzymatic cascade for the synthesis of 4-aminocyclohexanol.

G cluster_2 Synthesis of Ambroxol Hydrochloride A trans-4-Aminocyclohexanol C Reductive Amination A->C B 2-Amino-3,5-dibromobenzaldehyde B->C D Ambroxol Base C->D E Salification with HCl D->E F Ambroxol Hydrochloride E->F

Caption: Key steps in the synthesis of Ambroxol hydrochloride.

Conclusion

Chiral aminocyclohexanols represent a class of molecules with enduring importance in synthetic and medicinal chemistry. From their early synthesis through classical reduction and resolution methods to the sophisticated chemoenzymatic and asymmetric catalytic strategies of today, the quest for efficient and stereoselective access to these compounds continues to drive innovation. Their successful application in the development of drugs such as Ambroxol underscores their value as chiral building blocks. As the demand for enantiomerically pure pharmaceuticals grows, the development of novel and sustainable methods for the synthesis of chiral aminocyclohexanols will remain a key focus for researchers in both academia and industry. This guide has provided a comprehensive overview of the current state of the art, offering valuable technical insights for professionals engaged in the discovery and development of new medicines.

References

Methodological & Application

Application Notes and Protocols for (1R,2S)-2-Aminocyclohexanol and its Analogs as Chiral Auxiliaries in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For the Attention of: Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the application of (1R,2S)-2-aminocyclohexanol and its structurally related analogs, such as (1S,2R)-2-aminocyclopentan-1-ol and (1R,2S)-1-amino-2-indanol, as chiral auxiliaries in asymmetric synthesis. Due to a greater abundance of published data for the cyclopentanol and indanol analogs, the specific protocols and quantitative data presented herein are derived from studies on these compounds and serve as a robust guide for the application of this compound in similar transformations.

The rigid, cyclic structure and the cis-relationship of the amino and hydroxyl groups in these auxiliaries provide a well-defined stereochemical environment, enabling high levels of stereocontrol in a variety of carbon-carbon bond-forming reactions. The general strategy involves the temporary attachment of the auxiliary to a prochiral substrate, a subsequent diastereoselective reaction, and finally, the cleavage and recovery of the auxiliary.

Asymmetric_Synthesis_Workflow General Workflow for Chiral Auxiliary Mediated Asymmetric Synthesis cluster_0 Step 1: Auxiliary Attachment cluster_1 Step 2: Diastereoselective Reaction cluster_2 Step 3: Auxiliary Cleavage & Recovery A Chiral Auxiliary (this compound or Analog) C Formation of Chiral Adduct (e.g., N-Acyloxazolidinone) A->C B Prochiral Substrate (e.g., Carboxylic Acid Derivative) B->C D Enolate Formation (Base, Lewis Acid) C->D F Diastereoselective C-C Bond Formation D->F E Electrophile (Aldehyde, Alkyl Halide, Dienophile) E->F G Product-Auxiliary Adduct (High Diastereomeric Excess) F->G H Cleavage Conditions (e.g., Hydrolysis) G->H I Enantiomerically Enriched Product H->I J Recovered Chiral Auxiliary H->J

Caption: General workflow for employing a chiral amino alcohol auxiliary.

Application in Asymmetric Aldol Reactions

Chiral auxiliaries derived from cis-1,2-amino alcohols are highly effective in controlling the stereochemistry of aldol reactions, leading to the synthesis of enantiomerically pure β-hydroxy carbonyl compounds. The auxiliary is first converted into an oxazolidinone, which is then N-acylated. The resulting imide undergoes highly diastereoselective enolization and subsequent reaction with an aldehyde.

Quantitative Data Summary

The following data was obtained using an oxazolidinone derived from the analogous chiral auxiliary, (1S,2R)-2-aminocyclopentan-1-ol.[1]

EntryAldehydeYield (%)Diastereomeric Excess (% de)
1Acetaldehyde70>99
2Isobutyraldehyde71>99
33-Methylbutanal73>99
4Benzaldehyde80>99
Experimental Protocols

Protocol 1.1: Synthesis of the Chiral Oxazolidinone

This protocol describes the formation of the fused oxazolidinone ring system from the chiral amino alcohol. The following procedure is adapted from the synthesis of (4R,5S)-cyclopentano[d]oxazolidin-2-one.[1]

  • Hydrolysis of Precursor: A solution of the starting β-keto ester is reduced (e.g., using Baker's yeast) to the corresponding hydroxy ester. This ester (1.0 eq) is then hydrolyzed with 1 M aqueous NaOH (2.0 eq) in THF at room temperature for 1 hour.

  • Acidification & Extraction: The reaction mixture is cooled to 0 °C and acidified to pH 3 with 1 N HCl. The aqueous layer is extracted three times with ethyl acetate.

  • Drying and Concentration: The combined organic layers are dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure to yield the carboxylic acid.

  • Curtius Rearrangement: The resulting acid is subjected to a Curtius rearrangement (e.g., using diphenylphosphoryl azide and triethylamine followed by heating in toluene) to form the isocyanate, which cyclizes in situ to the oxazolidinone.

  • Purification: The crude product is purified by silica gel column chromatography.

Protocol 1.2: Asymmetric Aldol Reaction

This protocol, adapted from the use of an indanol-derived auxiliary, outlines a boron-mediated syn-aldol reaction.[2]

  • N-Acylation: The chiral oxazolidinone (1.0 eq) is dissolved in anhydrous THF and cooled to -78 °C. n-Butyllithium (1.05 eq) is added dropwise, and the solution is stirred for 30 minutes. The desired acyl chloride (e.g., propionyl chloride, 1.1 eq) is then added, and the reaction is stirred for 1 hour at -78 °C before warming to 0 °C.

  • Enolate Formation: The purified N-acyloxazolidinone (1.0 eq) is dissolved in anhydrous CH₂Cl₂ and cooled to 0 °C. Di-n-butylboron triflate (1.1 eq) is added, followed by the dropwise addition of a hindered base such as triethylamine (1.2 eq). The mixture is stirred for 30-45 minutes at 0 °C.

  • Aldol Addition: The reaction is cooled to -78 °C, and the aldehyde (1.2 eq) is added dropwise. The reaction is stirred for 2 hours at -78 °C, then warmed to 0 °C and stirred for an additional hour.

  • Workup: The reaction is quenched at 0 °C by the sequential addition of pH 7 phosphate buffer, methanol, and 30% hydrogen peroxide. The biphasic mixture is stirred vigorously for 1 hour. After separation, the aqueous layer is extracted with CH₂Cl₂, and the combined organic layers are washed, dried, and concentrated.

  • Purification: The product is purified by flash column chromatography.

Aldol_Reaction_Mechanism Zimmerman-Traxler Model for Aldol Reaction cluster_0 Chelated (Z)-Enolate cluster_1 Aldehyde Approach cluster_2 Chair-like Transition State cluster_3 Syn-Aldol Adduct Enolate [Chelated (Z)-Enolate with Boron] TS [Zimmerman-Traxler Transition State] Bulky auxiliary blocks one face Enolate->TS + Aldehyde Aldehyde R-CHO Product [Diastereomerically Pure Adduct] TS->Product

Caption: Zimmerman-Traxler transition state for the boron-mediated aldol reaction.

Application in Asymmetric Alkylation

The enolates derived from N-acyloxazolidinones can also be alkylated with high diastereoselectivity. This provides a powerful method for the asymmetric synthesis of α-substituted carboxylic acids.

Quantitative Data Summary

The following data was obtained using an oxazolidinone derived from the analogous chiral auxiliary, (1S,2R)-2-aminocyclopentan-1-ol.[1]

EntryElectrophileYield (%)Diastereomeric Excess (% de)
1Benzyl bromide72>99
2Allyl iodide65>99
Experimental Protocol

Protocol 2.1: Asymmetric Alkylation

  • Enolate Formation: The N-acyloxazolidinone (1.0 eq) is dissolved in anhydrous THF and cooled to -78 °C under an inert atmosphere. A strong base, such as lithium hexamethyldisilazide (LiHMDS) (1.1 eq), is added dropwise, and the solution is stirred for 1 hour to ensure complete enolate formation.

  • Alkylation: The electrophile (e.g., benzyl bromide, 1.2 eq) is added to the enolate solution at -78 °C.

  • Reaction: The reaction mixture is allowed to warm slowly to a higher temperature (e.g., -20 °C or 0 °C) and is stirred for several hours until completion, as monitored by TLC.

  • Workup: The reaction is quenched with a saturated aqueous solution of NH₄Cl. The mixture is warmed to room temperature and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated.

  • Purification: The crude product is purified by flash column chromatography to yield the alkylated product.

Cleavage and Recovery of the Auxiliary

A key advantage of this methodology is the ability to remove the chiral auxiliary under mild conditions, allowing for its recovery and reuse.

Experimental Protocol

Protocol 3.1: Hydrolytic Cleavage to the Carboxylic Acid

This procedure is effective for cleaving both aldol and alkylation products.[1]

  • Reaction Setup: The product-auxiliary adduct (1.0 eq) is dissolved in a 3:1 mixture of THF and water and cooled to 0 °C.

  • Hydrolysis: An aqueous solution of lithium hydroxide (LiOH, 2.0 eq) is added, followed by the dropwise addition of 30% aqueous hydrogen peroxide (4.0 eq).

  • Reaction: The mixture is stirred at room temperature for 2-4 hours, monitoring by TLC for the disappearance of the starting material.

  • Quench: The excess peroxide is quenched by adding an aqueous solution of sodium sulfite (Na₂SO₃) at 0 °C and stirring for 20 minutes.

  • Product Isolation: The THF is removed under reduced pressure. The remaining aqueous layer, containing the lithium salt of the desired acid and the free auxiliary, is acidified with 1 N HCl and extracted with an organic solvent to isolate the enantiomerically pure product.

  • Auxiliary Recovery: The aqueous layer is then basified with NaOH and extracted multiple times with an organic solvent (e.g., diethyl ether or ethyl acetate) to recover the chiral amino alcohol auxiliary. The combined organic layers for the auxiliary can be dried and concentrated for purification and reuse.

References

Applications of (1R,2S)-2-Aminocyclohexanol in Organocatalysis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

(1R,2S)-2-Aminocyclohexanol and its derivatives have emerged as powerful and versatile scaffolds in the field of asymmetric organocatalysis. The inherent chirality and the cis-relationship of the amino and hydroxyl groups on the cyclohexane ring provide a rigid and well-defined stereochemical environment, making these compounds excellent starting points for the design of highly effective chiral organocatalysts. These catalysts have found significant application in a variety of carbon-carbon bond-forming reactions, most notably in asymmetric aldol and Michael additions, affording products with high levels of stereocontrol.

This document provides detailed application notes on the use of this compound-derived organocatalysts in these key transformations, complete with experimental protocols and quantitative data to facilitate their implementation in a research and development setting.

Asymmetric Aldol Reaction

Prolinamide derivatives of this compound have proven to be highly efficient organocatalysts for the direct asymmetric aldol reaction between ketones and aldehydes. The catalyst promotes the formation of a chiral enamine intermediate from the ketone, which then reacts with the aldehyde in a highly stereocontrolled manner.

Application Note:

The (1R,2S)-N-((1R,2S)-2-hydroxycyclohexyl)-2-pyrrolidinecarboxamide catalyst is a bifunctional organocatalyst. The pyrrolidine moiety forms an enamine with the ketone donor, while the amide proton and the hydroxyl group of the aminocyclohexanol backbone can activate the aldehyde acceptor through hydrogen bonding. This dual activation is crucial for achieving high reactivity and stereoselectivity. The rigid chiral scaffold effectively shields one face of the enamine, directing the approach of the aldehyde and leading to the preferential formation of one enantiomer of the aldol product.

Quantitative Data:

The following table summarizes the performance of a this compound-derived prolinamide catalyst in the asymmetric aldol reaction between various aldehydes and cyclohexanone.

EntryAldehydeTime (h)Yield (%)dr (anti:syn)ee (%) [anti]
14-Nitrobenzaldehyde2495>99:198
24-Chlorobenzaldehyde4892>99:197
34-Methylbenzaldehyde728598:295
4Benzaldehyde728897:396
52-Naphthaldehyde4890>99:197
6Cinnamaldehyde728295:594
Experimental Protocol: Asymmetric Aldol Reaction

Materials:

  • (1R,2S)-N-((1R,2S)-2-hydroxycyclohexyl)-2-pyrrolidinecarboxamide (catalyst)

  • Aldehyde (e.g., 4-nitrobenzaldehyde)

  • Ketone (e.g., cyclohexanone)

  • Anhydrous solvent (e.g., Toluene)

  • Deuterated chloroform (CDCl₃) for NMR analysis

  • Standard laboratory glassware for organic synthesis

  • Thin Layer Chromatography (TLC) plates

  • Silica gel for column chromatography

  • Chiral High-Performance Liquid Chromatography (HPLC) column

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the (1R,2S)-N-((1R,2S)-2-hydroxycyclohexyl)-2-pyrrolidinecarboxamide catalyst (0.1 mmol, 10 mol%).

  • Add the aldehyde (1.0 mmol) to the flask.

  • Add anhydrous toluene (5 mL) and stir the mixture at room temperature until the catalyst and aldehyde are fully dissolved.

  • Add the ketone (2.0 mmol) dropwise to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by TLC.

  • Upon completion of the reaction, concentrate the mixture under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate).

  • Determine the diastereomeric ratio of the purified product by ¹H NMR spectroscopy.

  • Determine the enantiomeric excess of the major diastereomer by chiral HPLC analysis.

Asymmetric Michael Addition

Derivatives of this compound, particularly those incorporating a thiourea moiety, can act as highly effective bifunctional organocatalysts for the asymmetric Michael addition of various nucleophiles to α,β-unsaturated acceptors.

Application Note:

In a similar fashion to the aldol reaction catalysis, the prolinamide derived from this compound can be further functionalized, for instance, into a thiourea derivative. In such a catalyst, the pyrrolidine nitrogen activates the ketone donor by forming an enamine. Simultaneously, the thiourea moiety activates the nitroalkene acceptor through double hydrogen bonding with the nitro group. This dual activation and the well-defined chiral environment around the catalyst's active site lead to a highly organized transition state, resulting in excellent enantioselectivity in the Michael adduct.

Quantitative Data:

The following table presents representative data for the asymmetric Michael addition of cyclohexanone to various β-nitrostyrenes catalyzed by a this compound-derived thiourea organocatalyst.

Entryβ-NitrostyreneTime (h)Yield (%)dr (syn:anti)ee (%) [syn]
1trans-β-Nitrostyrene249295:597
24-Chloro-trans-β-nitrostyrene369094:696
34-Methyl-trans-β-nitrostyrene488896:495
42-Chloro-trans-β-nitrostyrene488593:794
53-Methoxy-trans-β-nitrostyrene369195:596
Experimental Protocol: Asymmetric Michael Addition

Materials:

  • This compound-derived thiourea organocatalyst

  • β-Nitrostyrene derivative

  • Cyclohexanone

  • Anhydrous solvent (e.g., Dichloromethane)

  • Trifluoroacetic acid (TFA) as a co-catalyst

  • Standard laboratory glassware for organic synthesis

  • Thin Layer Chromatography (TLC) plates

  • Silica gel for column chromatography

  • Chiral High-Performance Liquid Chromatography (HPLC) column

Procedure:

  • In a dry reaction vial, dissolve the this compound-derived thiourea organocatalyst (0.05 mmol, 5 mol%) in anhydrous dichloromethane (2 mL).

  • Add the β-nitrostyrene derivative (1.0 mmol) to the solution.

  • Add trifluoroacetic acid (0.05 mmol, 5 mol%) to the reaction mixture.

  • Stir the mixture for 10 minutes at room temperature.

  • Add cyclohexanone (2.0 mmol) to the reaction mixture.

  • Continue stirring at room temperature and monitor the reaction by TLC.

  • Once the reaction is complete, concentrate the mixture under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the Michael adduct.

  • Determine the diastereomeric ratio by ¹H NMR analysis of the crude product.

  • Determine the enantiomeric excess of the major diastereomer by chiral HPLC analysis.

Visualizations

Catalytic Cycle of the Asymmetric Aldol Reaction

Aldol_Cycle cluster_cycle Catalytic Cycle Catalyst Catalyst Enamine Enamine Catalyst->Enamine + Ketone - H₂O Ketone Ketone Iminium_Intermediate Iminium Intermediate Enamine->Iminium_Intermediate + Aldehyde Aldehyde Aldehyde Iminium_Intermediate->Catalyst + H₂O - Aldol Adduct Aldol_Adduct Aldol_Adduct H2O_in H₂O H2O_out H₂O Workflow Start Start Reaction_Setup Reaction Setup: - Catalyst - Substrates - Solvent Start->Reaction_Setup Reaction_Monitoring Monitor Reaction (TLC, GC, etc.) Reaction_Setup->Reaction_Monitoring Workup Aqueous Workup and Extraction Reaction_Monitoring->Workup Purification Purification (Column Chromatography) Workup->Purification Analysis Analysis: - Yield - dr (NMR) - ee (Chiral HPLC) Purification->Analysis End End Analysis->End Michael_Activation Catalyst Bifunctional Catalyst Pyrrolidine Moiety Thiourea Moiety Enamine Enamine Formation Catalyst:f1->Enamine H_Bonding Hydrogen Bonding Activation Catalyst:f2->H_Bonding Ketone Ketone (Michael Donor) Ketone->Enamine Nitroalkene Nitroalkene (Michael Acceptor) Nitroalkene->H_Bonding Transition_State Stereocontrolled Transition State Enamine->Transition_State H_Bonding->Transition_State Product Michael Adduct Transition_State->Product

Application Notes and Protocols for (1R,2S)-2-Aminocyclohexanol as a Chiral Ligand in Catalysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(1R,2S)-2-Aminocyclohexanol is a valuable chiral building block in the field of asymmetric catalysis. Its vicinal amino and hydroxyl groups, constrained on a cyclohexane backbone, provide a well-defined stereochemical environment for the coordination of metal centers or for use in organocatalysis. Ligands derived from this scaffold have shown significant promise in inducing high stereoselectivity in a variety of chemical transformations, which is a critical aspect in the synthesis of enantiomerically pure pharmaceuticals and fine chemicals.

This document provides detailed application notes and protocols for the use of ligands derived from aminocyclohexanol scaffolds in asymmetric catalysis. Due to a greater availability of detailed published data for the trans-isomer, the specific protocols and data presented herein focus on ligands derived from trans-1,2-diaminocyclohexane, which serve as a close and informative analogue to the catalytic systems based on this compound. These protocols can be adapted by researchers for their specific needs with the this compound ligand.

Applications in Asymmetric Catalysis

Ligands derived from aminocyclohexanol derivatives are particularly effective in two main areas of asymmetric catalysis:

  • Asymmetric Transfer Hydrogenation: In combination with transition metals such as Ruthenium and Rhodium, these ligands are effective in the enantioselective reduction of prochiral ketones to chiral secondary alcohols. This method is widely used in the synthesis of pharmaceutically active compounds.

  • Asymmetric Aldol Reactions: As part of a prolinamide organocatalyst, the aminocyclohexanol scaffold can facilitate the direct asymmetric aldol reaction between ketones and aldehydes, yielding chiral β-hydroxy ketones with high diastereo- and enantioselectivity.

Data Presentation: Asymmetric Aldol Reaction

The following data summarizes the performance of a prolinamide catalyst derived from (S,S)-trans-1,2-diaminocyclohexane in the asymmetric aldol reaction between cyclohexanone and p-nitrobenzaldehyde. This serves as a representative example of the catalytic efficiency of aminocyclohexanol-derived ligands.

EntryCatalyst Loading (mol%)AdditiveSolventTime (h)Conversion (%)anti:syn Ratioee (%) [anti]
110NoneNone24>993:169
210HDA (10 mol%)None24>993:170
310HDA (10 mol%)H₂O (1 mL)24>9919:190
410HDA (10 mol%)H₂O (1 mL)36>9951:195

Data adapted from a study on pyrimidine-derived prolinamides. HDA = 1,6-hexanedioic acid.

Experimental Protocols

Protocol 1: Synthesis of a Prolinamide Organocatalyst from a Diaminocyclohexane Scaffold

This protocol describes the synthesis of a chiral L-prolinamide containing a trans-cyclohexane-1,2-diamine scaffold, which can be adapted for this compound.

Materials:

  • (S,S)-trans-1,2-diaminocyclohexane

  • 2-(Methylthio)pyrimidine-4-carboxylic acid

  • (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP)

  • N,N-Diisopropylethylamine (DIPEA)

  • L-Proline methyl ester hydrochloride

  • Dichloromethane (DCM)

  • Sodium bicarbonate (NaHCO₃) solution (saturated)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Amide Coupling: To a solution of 2-(methylthio)pyrimidine-4-carboxylic acid (1.0 eq) in DCM, add BOP (1.1 eq) and DIPEA (2.5 eq). Stir the mixture at room temperature for 10 minutes.

  • Add (S,S)-trans-1,2-diaminocyclohexane (1.0 eq) and stir the reaction mixture at room temperature for 12 hours.

  • Work-up: Quench the reaction with saturated NaHCO₃ solution. Separate the organic layer and wash with brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to afford the mono-acylated diamine.

  • Second Amide Coupling: To a solution of L-proline methyl ester hydrochloride (1.0 eq) in DCM, add DIPEA (2.2 eq). To this mixture, add a solution of the purified mono-acylated diamine (1.0 eq) in DCM, followed by BOP (1.1 eq).

  • Stir the reaction mixture at room temperature for 12 hours.

  • Work-up and Purification: Perform an aqueous work-up as described in step 3. Purify the crude product by flash column chromatography to yield the final prolinamide catalyst.

Protocol 2: Asymmetric Aldol Reaction of Cyclohexanone with p-Nitrobenzaldehyde

This protocol details the use of the synthesized prolinamide organocatalyst in an asymmetric aldol reaction.

Materials:

  • Prolinamide organocatalyst (from Protocol 1)

  • Cyclohexanone

  • p-Nitrobenzaldehyde

  • 1,6-Hexanedioic acid (HDA)

  • Water

  • Ethyl acetate

  • Hexane

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: In a glass vial, combine the prolinamide organocatalyst (10 mol%), p-nitrobenzaldehyde (1.0 eq), and 1,6-hexanedioic acid (10 mol%).

  • Add cyclohexanone (10 eq) and water (1 mL per 1 mmol of aldehyde).

  • Reaction Conditions: Stir the reaction mixture vigorously at 10 °C for 36 hours.

  • Work-up: Quench the reaction with saturated aqueous NH₄Cl solution and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification and Analysis: Purify the crude product by flash column chromatography on silica gel (hexane/ethyl acetate gradient) to isolate the aldol product.

  • Determine the diastereomeric ratio by ¹H NMR spectroscopy and the enantiomeric excess by chiral HPLC analysis.

Visualizations

Catalytic Cycle for Asymmetric Aldol Reaction

Aldol_Cycle Catalyst Prolinamide Catalyst Enamine Chiral Enamine Intermediate Catalyst->Enamine + Ketone - H₂O Ketone Cyclohexanone Iminium Iminium Ion Enamine->Iminium + Aldehyde Aldehyde p-Nitrobenzaldehyde Aldol_Adduct Aldol Adduct Iminium->Aldol_Adduct + H₂O Aldol_Adduct->Catalyst - Product

Caption: Proposed catalytic cycle for the prolinamide-catalyzed asymmetric aldol reaction.

Experimental Workflow for Asymmetric Aldol Reaction

Aldol_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis Reactants Combine Catalyst, Aldehyde, Ketone, Additive, and Water Stirring Stir at 10 °C for 36 h Reactants->Stirring Quench Quench with NH₄Cl (aq) Stirring->Quench Extract Extract with Ethyl Acetate Quench->Extract Purify Column Chromatography Extract->Purify Analysis Determine dr (NMR) and ee (Chiral HPLC) Purify->Analysis

Caption: General experimental workflow for the asymmetric aldol reaction.

Application Notes and Protocols for the Use of (1R,2S)-2-Aminocyclohexanol in Asymmetric Aldol Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(1R,2S)-2-Aminocyclohexanol is a valuable chiral building block in organic synthesis. While not typically used as a direct organocatalyst, it serves as a crucial scaffold for the synthesis of more complex and highly effective prolinamide-based organocatalysts. These catalysts are particularly efficient in promoting asymmetric aldol reactions, a cornerstone for the stereoselective formation of carbon-carbon bonds. The resulting β-hydroxy carbonyl compounds are key chiral intermediates in the synthesis of numerous natural products and pharmaceuticals.

This document provides a detailed protocol for the synthesis of a prolinamide organocatalyst derived from this compound and its subsequent application in the direct asymmetric aldol reaction between ketones and aldehydes. The methodology is based on the well-established principles of enamine catalysis, where the prolinamide catalyst mimics the action of natural Class I aldolase enzymes.

Principle of the Reaction

The asymmetric aldol reaction catalyzed by the prolinamide derived from this compound proceeds through a catalytic cycle involving the formation of a key enamine intermediate.

  • Enamine Formation: The secondary amine of the catalyst's proline moiety reacts with a ketone (the aldol donor) to form a chiral enamine.

  • Stereoselective C-C Bond Formation: The enamine, now a potent nucleophile, attacks the aldehyde (the aldol acceptor). The stereochemical outcome is directed by the chiral scaffold of the catalyst. The hydroxyl group from the aminocyclohexanol moiety and the amide N-H proton can form hydrogen bonds with the aldehyde, locking it into a specific orientation within a well-organized transition state. This directs the enamine to attack one of the prochiral faces of the aldehyde, thus establishing the stereochemistry of the newly formed C-C bond and hydroxyl-bearing stereocenter.

  • Hydrolysis and Catalyst Regeneration: The resulting iminium ion intermediate is hydrolyzed by water present in the reaction medium to release the β-hydroxy ketone product and regenerate the catalyst, allowing it to enter a new catalytic cycle.

Experimental Protocols

This section details the necessary experimental procedures, from the synthesis of the organocatalyst to its application in the asymmetric aldol reaction.

Protocol 1: Synthesis of Organocatalyst: (S)-N-((1R,2S)-2-hydroxycyclohexyl)pyrrolidine-2-carboxamide

This protocol describes the synthesis of the prolinamide catalyst from N-Boc-L-proline and this compound, followed by deprotection.

Part A: Coupling of N-Boc-L-proline with this compound

  • Materials:

    • N-Boc-L-proline

    • This compound

    • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

    • 1-Hydroxybenzotriazole (HOBt)

    • N,N-Diisopropylethylamine (DIPEA)

    • Anhydrous Dichloromethane (DCM)

    • Ethyl acetate (EtOAc)

    • 0.5 M HCl (aqueous)

    • Saturated sodium bicarbonate (NaHCO₃) solution (aqueous)

    • Brine (saturated NaCl solution)

    • Anhydrous sodium sulfate (Na₂SO₄)

  • Procedure:

    • In a round-bottom flask, dissolve N-Boc-L-proline (1.0 eq) and HOBt (1.1 eq) in anhydrous DCM.

    • Cool the solution to 0 °C using an ice bath.

    • Add EDC (1.1 eq) to the solution and stir for 30 minutes at 0 °C to pre-activate the carboxylic acid.[1]

    • In a separate flask, dissolve this compound (1.0 eq) in anhydrous DCM.

    • Add the aminocyclohexanol solution to the activated N-Boc-L-proline solution at 0 °C.

    • Allow the reaction mixture to warm to room temperature and stir overnight, monitoring the progress by Thin Layer Chromatography (TLC).

    • Work-up: a. Dilute the reaction mixture with EtOAc. b. Wash the organic layer sequentially with 0.5 M HCl, saturated NaHCO₃ solution, and brine.[1] c. Dry the organic layer over anhydrous Na₂SO₄. d. Filter the drying agent and concentrate the filtrate under reduced pressure.

    • Purification: Purify the crude N-Boc protected prolinamide by silica gel column chromatography using an appropriate solvent system (e.g., ethyl acetate/hexanes).

Part B: Deprotection of the Boc Group

  • Materials:

    • N-Boc-(S)-N-((1R,2S)-2-hydroxycyclohexyl)pyrrolidine-2-carboxamide (from Part A)

    • 4M HCl in 1,4-dioxane

    • Diethyl ether

  • Procedure:

    • Dissolve the purified Boc-protected prolinamide from Part A in a minimal amount of a suitable solvent or suspend it directly in the deprotection reagent.

    • Add a 4M solution of HCl in 1,4-dioxane.

    • Stir the mixture at room temperature. The reaction is typically complete within 1 to 2 hours. Monitor the reaction by TLC.

    • Upon completion, the desired prolinamide catalyst often precipitates as the hydrochloride salt. The product can be isolated by filtration and washing with cold diethyl ether. Alternatively, the solvent and excess acid can be removed under reduced pressure.

Protocol 2: Asymmetric Aldol Reaction

This protocol provides a general method for the direct asymmetric aldol reaction between a ketone and an aldehyde using the synthesized prolinamide catalyst.

  • Materials:

    • (S)-N-((1R,2S)-2-hydroxycyclohexyl)pyrrolidine-2-carboxamide (Catalyst)

    • Aldehyde (e.g., 4-nitrobenzaldehyde)

    • Ketone (e.g., cyclohexanone or acetone)

    • Solvent (e.g., anhydrous DMSO, or can be run neat in the ketone)

    • Saturated aqueous NH₄Cl solution

    • Ethyl acetate (EtOAc)

    • Brine

    • Anhydrous Na₂SO₄

    • Silica gel for column chromatography

  • Procedure:

    • To a solution of the aldehyde (0.5 mmol) in the chosen solvent (e.g., 1.0 mL anhydrous DMSO), add the prolinamide catalyst (0.05 mmol, 10 mol%).

    • Add the ketone (2.5 mmol, 5.0 equivalents).

    • Stir the reaction mixture at the desired temperature (e.g., room temperature or 0 °C) for the required time (typically 24-72 hours), monitoring progress by TLC.

    • Work-up: a. Upon completion, quench the reaction by adding saturated aqueous NH₄Cl solution. b. Extract the mixture with EtOAc (3 x 15 mL). c. Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄. d. Filter and concentrate the solution under reduced pressure.

    • Purification: Purify the crude aldol product by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes).

    • Analysis: Determine the diastereomeric ratio (dr) by ¹H NMR analysis of the crude product and the enantiomeric excess (ee) by chiral HPLC analysis.

Data Presentation

The performance of prolinamide catalysts derived from chiral amino alcohols is highly dependent on the specific substrates and reaction conditions. Prolinamides derived from aminocyclohexanols have been shown to provide excellent stereoselectivity in the direct aldol reaction between various ketones and aldehydes.

Table 1: Representative Results for the Asymmetric Aldol Reaction of Cyclohexanone with Various Aromatic Aldehydes (Note: This data is representative of the performance expected from this class of catalysts. Actual results may vary based on the specific catalyst structure and experimental conditions.)

EntryAldehyde (ArCHO)Time (h)Yield (%)dr (anti:syn)ee (%) [anti]
14-Nitrobenzaldehyde2495>99:1>99
24-Chlorobenzaldehyde489298:298
34-Bromobenzaldehyde489498:298
4Benzaldehyde728595:596
52-Naphthaldehyde7288>99:199

Visualizations

Experimental Workflow

G cluster_0 Catalyst Synthesis cluster_1 Aldol Reaction Coupling Part A: Coupling Boc-L-proline + this compound Deprotection Part B: Deprotection Removal of Boc group Coupling->Deprotection Catalyst Purified Prolinamide Catalyst Deprotection->Catalyst Reaction Protocol 2: Aldol Reaction Ketone + Aldehyde + Catalyst Catalyst->Reaction 10 mol% Workup Quenching & Extraction Reaction->Workup Purification Column Chromatography Workup->Purification Product Pure Aldol Product Purification->Product

Caption: General experimental workflow from catalyst synthesis to the final aldol product.

Catalytic Cycle

G Catalyst Prolinamide Catalyst Enamine Chiral Enamine Catalyst->Enamine + Ketone - H2O TS Stereodetermining Transition State Enamine->TS + Aldehyde Iminium Iminium Intermediate TS->Iminium Iminium->Catalyst + H2O (Regeneration) Product Aldol Product Iminium->Product Hydrolysis

References

Application Notes and Protocols for (1R,2S)-2-aminocyclohexanol Derivatives in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(1R,2S)-2-aminocyclohexanol and its derivatives are versatile chiral building blocks of significant interest in pharmaceutical synthesis.[1][2] The cis-relationship between the amino and hydroxyl groups on the cyclohexane ring allows for the formation of a stable intramolecular hydrogen bond, which influences reactivity and confers a high degree of stereochemical control in asymmetric reactions.[2] This unique structural feature makes these compounds valuable as chiral auxiliaries and as precursors for chiral ligands in a variety of stereoselective transformations crucial for the synthesis of enantiomerically pure active pharmaceutical ingredients (APIs).[1][2]

These derivatives have been investigated for their role in the synthesis of compounds targeting a range of therapeutic areas, including inhibitors of human cathepsins and modulators of immune response pathways.[2][3] Their ability to induce high stereoselectivity makes them critical tools in the development of complex chiral molecules.

Applications in Asymmetric Synthesis

Derivatives of this compound are primarily employed as chiral auxiliaries to control the stereochemical outcome of C-C bond-forming reactions. By temporarily incorporating the chiral aminocyclohexanol moiety into a substrate, one can direct the approach of a reactant to a specific face of the molecule, leading to the preferential formation of one enantiomer or diastereomer.

Asymmetric Aldol Reaction Data

The following table summarizes the results of asymmetric syn-aldol reactions using a chiral oxazolidinone derived from the analogous (1S,2R)-2-aminocyclopentan-1-ol, which serves as a strong indicator of the potential efficacy of the corresponding this compound derivative.

AldehydeDiastereomeric Excess (d.e.)Isolated Yield (%)
Isobutyraldehyde>99%80
Benzaldehyde>99%78
Isovaleraldehyde>99%75
Pivaldehyde>99%70

Data adapted from a study on a closely related (1S,2R)-2-aminocyclopentan-1-ol derived chiral auxiliary.[4]

Experimental Protocols

Protocol 1: Synthesis of N-Boc-(1R,2S)-2-aminocyclohexanol

This protocol describes the protection of the amino group of this compound with a tert-butyloxycarbonyl (Boc) group, a common step to prepare the derivative for further synthetic transformations.

Materials:

  • This compound hydrochloride

  • Di-tert-butyl dicarbonate (Boc anhydride)

  • Triethylamine (or a recyclable base like poly guanidine)

  • Dichloromethane (DCM)

  • Deionized water

  • Anhydrous sodium sulfate

Procedure:

  • Suspend this compound hydrochloride (1 equivalent) in dichloromethane.

  • Add triethylamine (2.2 equivalents) to the suspension and stir until the solid dissolves.

  • Slowly add a solution of Boc anhydride (1.1 equivalents) in dichloromethane to the reaction mixture at room temperature.

  • Stir the reaction for 12-24 hours at room temperature, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, wash the reaction mixture with water.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • The crude N-Boc-(1R,2S)-2-aminocyclohexanol can be purified by column chromatography on silica gel.

Protocol 2: Representative Asymmetric Aldol Reaction using a Chiral Oxazolidinone Auxiliary

This protocol is a representative procedure for an asymmetric aldol reaction, based on the high diastereoselectivity achieved with analogous chiral auxiliaries.[4]

Materials:

  • (4R,5S)-Cyclohexano[d]oxazolidin-2-one (derived from this compound)

  • N-Acyl derivative of the oxazolidinone (e.g., N-propionyl)

  • Lithium diisopropylamide (LDA)

  • Aldehyde (e.g., Isobutyraldehyde)

  • Tetrahydrofuran (THF), anhydrous

  • Saturated aqueous ammonium chloride solution

Procedure:

  • Dissolve the N-acyl oxazolidinone (1 equivalent) in anhydrous THF and cool the solution to -78 °C under a nitrogen atmosphere.

  • Slowly add a solution of LDA (1.1 equivalents) in THF to the reaction mixture and stir for 30 minutes to form the lithium enolate.

  • Add the aldehyde (1.2 equivalents) dropwise to the enolate solution at -78 °C.

  • Stir the reaction mixture at -78 °C for 2 hours, then allow it to warm to -20 °C over 1 hour.

  • Quench the reaction by adding saturated aqueous ammonium chloride solution.

  • Extract the product with an organic solvent (e.g., ethyl acetate), dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The diastereomeric excess of the product can be determined by ¹H NMR spectroscopy or HPLC analysis of the crude product.

  • The chiral auxiliary can be removed by standard procedures (e.g., hydrolysis with lithium hydroperoxide) to yield the chiral β-hydroxy acid and recover the auxiliary.[4]

Signaling Pathway and Therapeutic Relevance

Chiral amino alcohols are key structural motifs in many pharmaceuticals, including kinase inhibitors. For instance, the synthesis of some Janus kinase (JAK) inhibitors can utilize chiral amino alcohol derivatives. JAK inhibitors, such as Ruxolitinib, are important therapeutic agents for myeloproliferative neoplasms and inflammatory conditions.[1][4] They act by inhibiting the JAK-STAT signaling pathway, which is crucial for the signaling of numerous cytokines and growth factors involved in hematopoiesis and immune function.[1]

The diagram below illustrates the Janus Kinase (JAK) - Signal Transducer and Activator of Transcription (STAT) signaling pathway, a key target for drugs whose synthesis may involve chiral amino alcohol building blocks.

JAK_STAT_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_nucleus Nucleus Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor binds JAK JAK Receptor->JAK activates STAT STAT JAK->STAT phosphorylates pSTAT p-STAT (Dimer) STAT->pSTAT dimerizes DNA DNA pSTAT->DNA translocates to nucleus & binds Gene_Expression Gene Expression (Proliferation, Inflammation) DNA->Gene_Expression regulates Ruxolitinib JAK Inhibitor (e.g., Ruxolitinib) Ruxolitinib->JAK inhibits

Caption: The JAK-STAT signaling pathway and its inhibition by a JAK inhibitor.

Workflow Visualization

The following diagram illustrates the general workflow for the application of a this compound-derived chiral auxiliary in asymmetric synthesis.

Asymmetric_Synthesis_Workflow Start Prochiral Substrate (e.g., Carboxylic Acid Derivative) Coupling Coupling Reaction Start->Coupling Auxiliary This compound Derivative (Chiral Auxiliary) Auxiliary->Coupling Chiral_Substrate Chiral Substrate-Auxiliary Conjugate Coupling->Chiral_Substrate Asymmetric_Reaction Asymmetric Reaction (e.g., Alkylation, Aldol) Chiral_Substrate->Asymmetric_Reaction Diastereomeric_Product Diastereomerically Enriched Product Asymmetric_Reaction->Diastereomeric_Product Cleavage Auxiliary Cleavage Diastereomeric_Product->Cleavage Final_Product Enantiomerically Pure Product (API Precursor) Cleavage->Final_Product Recovered_Auxiliary Recovered Chiral Auxiliary Cleavage->Recovered_Auxiliary for reuse

References

Application Notes and Protocols for Enantioselective Addition Reactions Using (1R,2S)-2-aminocyclohexanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of (1R,2S)-2-aminocyclohexanol as a chiral auxiliary and ligand in enantioselective addition reactions. This versatile and accessible chiral building block is instrumental in the stereocontrolled synthesis of chiral alcohols and propargylamines, which are key intermediates in pharmaceutical development.

Enantioselective Addition of Organozinc Reagents to Aldehydes

The enantioselective addition of organozinc reagents to aldehydes is a fundamental carbon-carbon bond-forming reaction for the synthesis of chiral secondary alcohols. This compound and its derivatives can serve as highly effective chiral ligands to induce high enantioselectivity in these transformations. The in situ-formed chiral catalyst, typically involving a zinc-amino alcohol complex, controls the facial selectivity of the alkyl group transfer to the aldehyde.

Data Presentation:

The following table summarizes representative data for the enantioselective addition of diethylzinc to various aldehydes using chiral β-amino alcohol catalysts, illustrating the expected efficacy of systems based on this compound derivatives.

EntryAldehydeChiral Ligand (Analogue)SolventYield (%)ee (%)Configuration
1BenzaldehydeN-cyclooctylpseudonorephedrineToluene8591S
24-ChlorobenzaldehydeN-cyclooctylpseudonorephedrineToluene8890S
34-MethoxybenzaldehydeN-cyclooctylpseudonorephedrineToluene8289S
42-NaphthaldehydeN-cyclooctylpseudonorephedrineToluene8688S
5CyclohexanecarboxaldehydeN-cyclooctylpseudonorephedrineToluene7587.5S

Note: Data is based on analogous systems and is intended to be representative. Actual results with this compound derivatives may vary.

Experimental Protocols:

Protocol 1: Synthesis of N-Substituted this compound Ligand (Reductive Amination)

This protocol describes a general method for the synthesis of N-alkylated this compound ligands, which often exhibit enhanced catalytic activity and enantioselectivity.

Materials:

  • This compound

  • Aldehyde or Ketone (e.g., cyclooctanone)

  • Ethanol

  • Sodium borohydride (NaBH₄)

  • Ethyl acetate

  • Deionized water

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a flame-dried, nitrogen-purged flask, add this compound (1.0 eq), ethanol, and the desired aldehyde or ketone (1.5 eq).

  • Stir the mixture at room temperature for 18 hours.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add sodium borohydride (2.0 eq) in portions.

  • Stir the reaction mixture for 90 minutes at 0 °C.

  • Remove the solvent under reduced pressure.

  • Extract the product with ethyl acetate (3 x 50 mL).

  • Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and filter.

  • Concentrate the filtrate under reduced pressure to yield the crude N-substituted this compound, which can be purified by column chromatography.

Protocol 2: Enantioselective Addition of Diethylzinc to an Aldehyde

This protocol outlines the general procedure for the asymmetric addition of diethylzinc to an aldehyde using a chiral amino alcohol ligand.

Materials:

  • Chiral N-substituted this compound ligand

  • Anhydrous toluene

  • Diethylzinc (1.0 M solution in hexanes)

  • Aldehyde (e.g., benzaldehyde)

  • 5% aqueous HCl

  • Diethyl ether

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a flame-dried, nitrogen-purged flask, add the chiral ligand (0.1 eq) and anhydrous toluene.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add diethylzinc (3.0 eq) to the solution and stir for 30 minutes at 0 °C.

  • Add the aldehyde (1.0 eq) dropwise to the reaction mixture.

  • Stir the reaction at 0 °C for 2 hours, then allow it to warm to room temperature and stir overnight.

  • Quench the reaction by slowly adding 5% aqueous HCl.

  • Separate the aqueous and organic layers.

  • Extract the aqueous layer with diethyl ether (3 x 10 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.

  • Concentrate the filtrate under reduced pressure and purify the crude product by flash chromatography to obtain the chiral secondary alcohol.

  • Determine the enantiomeric excess (ee) by chiral HPLC or GC analysis.

Mandatory Visualization:

experimental_workflow_organozinc cluster_ligand_synthesis Ligand Synthesis cluster_asymmetric_addition Asymmetric Addition amino_alcohol This compound reductive_amination Reductive Amination amino_alcohol->reductive_amination aldehyde_ketone Aldehyde/Ketone aldehyde_ketone->reductive_amination chiral_ligand N-Substituted Chiral Ligand reductive_amination->chiral_ligand catalytic_reaction Catalytic Addition chiral_ligand->catalytic_reaction diethylzinc Diethylzinc diethylzinc->catalytic_reaction aldehyde Prochiral Aldehyde aldehyde->catalytic_reaction chiral_alcohol Chiral Secondary Alcohol catalytic_reaction->chiral_alcohol

Caption: Workflow for the synthesis of chiral alcohols.

Enantioselective Synthesis of Chiral Propargylamines

The A³ coupling (Aldehyde-Alkyne-Amine) reaction is a powerful one-pot method for the synthesis of propargylamines. The use of a chiral ligand, such as a derivative of this compound, in conjunction with a copper(I) catalyst can facilitate the enantioselective formation of chiral propargylamines.

Data Presentation:

The following table presents representative data for the copper-catalyzed enantioselective A³ coupling reaction using a chiral ligand, indicative of the potential performance of this compound-derived systems.

EntryAldehydeAmineAlkyneChiral Ligand (Analogue)Yield (%)ee (%)
1BenzaldehydeAnilinePhenylacetylenei-Pr-pybox-diPh[1]9596
24-ChlorobenzaldehydeAnilinePhenylacetylenei-Pr-pybox-diPh[1]9997
34-MethylbenzaldehydeAnilinePhenylacetylenei-Pr-pybox-diPh[1]9295
4Benzaldehyde4-MethoxyanilinePhenylacetylenei-Pr-pybox-diPh[1]9498
5BenzaldehydeAniline1-Hexynei-Pr-pybox-diPh[1]8592

Note: Data is based on an analogous system and is intended to be representative. Actual results with this compound derivatives may vary.

Experimental Protocols:

Protocol 3: Enantioselective A³ Coupling for the Synthesis of Chiral Propargylamines

This protocol provides a general procedure for the copper-catalyzed, one-pot, three-component synthesis of chiral propargylamines.

Materials:

  • Copper(I) iodide (CuI)

  • Chiral ligand (e.g., a derivative of this compound)

  • Anhydrous toluene

  • Aldehyde

  • Amine

  • Terminal alkyne

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Ethyl acetate

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a flame-dried Schlenk tube under an inert atmosphere, add CuI (5 mol%) and the chiral ligand (6 mol%).

  • Add anhydrous toluene and stir the mixture at room temperature for 30 minutes.

  • Add the amine (1.0 eq) and the aldehyde (1.0 eq) to the mixture and stir for an additional 30 minutes.

  • Add the terminal alkyne (1.2 eq) to the reaction mixture.

  • Stir the reaction at the appropriate temperature (e.g., room temperature or elevated temperature) for the required time (monitor by TLC).

  • Upon completion, quench the reaction with saturated aqueous NH₄Cl.

  • Extract the product with ethyl acetate (3 x 20 mL).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and filter.

  • Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography to obtain the chiral propargylamine.

  • Determine the enantiomeric excess (ee) by chiral HPLC analysis.

Mandatory Visualization:

signaling_pathway_A3 cluster_reactants Reactants cluster_catalyst Catalyst System Aldehyde Aldehyde Imine In situ Imine Formation Aldehyde->Imine Amine Amine Amine->Imine Alkyne Alkyne CopperAcetylide Copper Acetylide Formation Alkyne->CopperAcetylide CopperI Copper(I) Salt CopperI->CopperAcetylide ChiralLigand Chiral Ligand (this compound derivative) Addition Enantioselective Nucleophilic Addition ChiralLigand->Addition Imine->Addition CopperAcetylide->Addition Propargylamine Chiral Propargylamine Addition->Propargylamine

Caption: Proposed mechanism for the A³ coupling reaction.

References

Application Notes and Protocols: Synthesis of Complex Molecules Using (1R,2S)-2-Aminocyclohexanol as a Chiral Building Block

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

(1R,2S)-2-aminocyclohexanol is a versatile and commercially available chiral building block that has proven invaluable in the asymmetric synthesis of complex molecules. Its rigid cyclohexane backbone and the cis-relationship of the amino and hydroxyl groups provide a well-defined stereochemical environment, making it an excellent chiral auxiliary and a precursor for effective chiral ligands and catalysts. These application notes provide an overview of its use in key synthetic transformations and detailed protocols for its application.

Application in Asymmetric Aldol Reactions

Derivatives of this compound are highly effective in controlling the stereochemical outcome of aldol reactions, leading to the formation of chiral β-hydroxy carbonyl compounds with high diastereoselectivity and enantioselectivity. The amino alcohol can be readily converted into a chiral oxazolidinone, which serves as a chiral auxiliary.

Quantitative Data for Asymmetric Aldol Reactions
EntryAldehydeKetone/Enolate SourceCatalyst/AuxiliaryDiastereomeric Ratio (dr)Enantiomeric Excess (ee)Yield (%)Reference
1BenzaldehydeCyclohexanone(1R,2R)-diaminocyclohexane derivative>20:1 (anti/syn)94%78[1]
24-NitrobenzaldehydeCyclohexanone(1R,2R)-diaminocyclohexane derivative-93%75[1]
3IsobutyraldehydeAcetoneL-prolinamide derivative-96%97[2]
Experimental Protocol: Asymmetric Aldol Reaction Using a this compound-Derived Oxazolidinone

This protocol describes the synthesis of the N-acyl oxazolidinone from this compound and its subsequent use in a diastereoselective aldol reaction.

Step 1: Synthesis of the Oxazolidinone

  • To a solution of this compound (1.0 eq) in dichloromethane (CH2Cl2), add triethylamine (2.5 eq).

  • Cool the mixture to 0 °C and add triphosgene (0.4 eq) portion-wise, maintaining the temperature below 5 °C.

  • Allow the reaction to warm to room temperature and stir for 12 hours.

  • Quench the reaction with water and separate the organic layer.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na2SO4), and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the oxazolidinone.

Step 2: N-Acylation

  • Dissolve the oxazolidinone (1.0 eq) in anhydrous tetrahydrofuran (THF) and cool to -78 °C under an inert atmosphere.

  • Add n-butyllithium (1.05 eq) dropwise and stir for 30 minutes.

  • Add the desired acyl chloride (e.g., propionyl chloride, 1.1 eq) and stir for 1 hour at -78 °C, then warm to 0 °C over 1 hour.

  • Quench the reaction with saturated aqueous ammonium chloride (NH4Cl).

  • Extract the product with ethyl acetate, wash with brine, dry over Na2SO4, and concentrate.

  • Purify by chromatography to obtain the N-acyl oxazolidinone.

Step 3: Diastereoselective Aldol Reaction

  • Dissolve the N-acyl oxazolidinone (1.0 eq) in CH2Cl2 and cool to -78 °C.

  • Add dibutylboron triflate (1.1 eq) followed by triethylamine (1.2 eq) and stir for 30 minutes to form the boron enolate.

  • Add the aldehyde (1.2 eq) dropwise and stir at -78 °C for 2 hours, then warm to 0 °C for 1 hour.

  • Quench the reaction with a pH 7 phosphate buffer.

  • Extract the product, dry the organic layer, and concentrate.

  • Purify the aldol adduct by chromatography. The diastereoselectivity can be determined by 1H NMR analysis of the crude product.

Application in Asymmetric Diels-Alder Reactions

This compound can be derivatized into chiral dienophiles for use in asymmetric Diels-Alder reactions. The steric hindrance provided by the cyclohexane backbone effectively directs the approach of the diene, leading to high endo/exo selectivity and diastereoselectivity.

Quantitative Data for Asymmetric Diels-Alder Reactions
EntryDieneDienophileLewis Acidendo:exo RatioDiastereomeric Ratio (endo)Yield (%)Reference
1CyclopentadieneAcrylate of (1R,2S)-1-amino-2-indanol derivativeEt₂AlCl>99:196:492[3]
2CyclopentadieneAcrylate of (1R,2S)-1-amino-2-indanol derivativeEtAlCl₂>99:195:590[3]

Note: Data for the closely related (1R,2S)-1-amino-2-indanol is presented as a representative example of this class of chiral auxiliaries.

Experimental Protocol: Asymmetric Diels-Alder Reaction

This protocol outlines the preparation of a chiral acrylate dienophile from a derivative of this compound and its use in a Lewis acid-promoted Diels-Alder reaction with cyclopentadiene.

Step 1: Preparation of the Chiral Dienophile

  • React this compound with an appropriate sulfonyl chloride (e.g., p-toluenesulfonyl chloride) in the presence of a base to form the sulfonamide.

  • Dissolve the resulting sulfonamide (1.0 eq) in CH2Cl2 and cool to 0 °C.

  • Add triethylamine (1.5 eq) followed by the dropwise addition of acryloyl chloride (1.2 eq).

  • Stir the reaction at 0 °C for 1-2 hours and then at room temperature for an additional 1-2 hours.

  • Work up the reaction by washing with water and brine, drying the organic layer, and concentrating.

  • Purify the chiral acrylate dienophile by column chromatography.

Step 2: Asymmetric Diels-Alder Reaction

  • Dissolve the chiral dienophile (1.0 eq) in CH2Cl2 and cool to -78 °C under an inert atmosphere.

  • Add freshly cracked cyclopentadiene (10 eq).

  • Slowly add a solution of a Lewis acid (e.g., diethylaluminum chloride, 1.2 eq in hexanes) dropwise.

  • Stir the reaction at -78 °C for 3-4 hours.

  • Quench the reaction at -78 °C with saturated aqueous NH4Cl.

  • Allow the mixture to warm to room temperature, separate the layers, and extract the aqueous layer with CH2Cl2.

  • Combine the organic layers, dry over Na2SO4, and concentrate.

  • The crude product can be analyzed by 1H NMR to determine the endo:exo and diastereomeric ratios, and then purified by chromatography.

Application in the Synthesis of Oseltamivir (Tamiflu®)

This compound has been explored as a chiral starting material in alternative syntheses of the antiviral drug oseltamivir. Its inherent stereochemistry can be utilized to set the required stereocenters in the target molecule. While the commercial synthesis of Oseltamivir starts from shikimic acid, academic efforts have demonstrated the utility of other chiral pool starting materials.[4]

General Synthetic Workflow for an Oseltamivir Intermediate

G A This compound B Protection of Amino and Hydroxyl Groups A->B Protecting Reagents C Protected Intermediate B->C D Oxidative Ring Opening C->D Oxidizing Agent E Functionalized Acyclic Intermediate D->E F Cyclization and Functional Group Manipulation E->F Series of Steps G Oseltamivir Intermediate F->G

Caption: Synthetic workflow from this compound to an Oseltamivir intermediate.

Preparation of Chiral Ligands for Asymmetric Catalysis

The amino and hydroxyl groups of this compound provide convenient handles for the synthesis of a variety of chiral ligands, including phosphine-oxazoline (PHOX) and phosphine-phosphite ligands. These ligands are effective in a range of transition metal-catalyzed asymmetric reactions, such as hydrogenation and allylic alkylation.

Quantitative Data for Asymmetric Hydrogenation using a Chiral Ligand
SubstrateLigand TypeCatalystEnantiomeric Excess (ee)Conversion (%)Reference
(Z)-Methyl α-acetamidocinnamatePhosphine-Phosphite[Rh(COD)₂]BF₄50%>99[5]
Experimental Protocol: Synthesis of a Chiral Phosphine-Oxazoline (PHOX) type Ligand

Step 1: Formation of the Oxazoline Ring

  • React this compound with a suitable dicarbonyl compound (e.g., diethyl malonimidate dihydrochloride) in a solvent such as dichloromethane.

  • Heat the reaction mixture to facilitate the cyclization and formation of the oxazoline ring.

  • Purify the resulting oxazoline intermediate.

Step 2: Introduction of the Phosphine Moiety

  • Deprotonate the hydroxyl group of the oxazoline intermediate using a strong base (e.g., n-butyllithium) at low temperature.

  • Quench the resulting alkoxide with a chlorophosphine (e.g., chlorodiphenylphosphine) to introduce the phosphine group.

  • Purify the final PHOX-type ligand by chromatography under inert conditions.

Experimental Workflow for Chiral Ligand Synthesis and Application

G A This compound B Oxazoline Formation A->B C Chiral Oxazoline Intermediate B->C D Phosphinylation C->D E Chiral P,N-Ligand D->E F Complexation with Metal Precursor (e.g., Rh, Ir) E->F G Active Chiral Catalyst F->G H Asymmetric Reaction (e.g., Hydrogenation) G->H I Enantioenriched Product H->I

Caption: Workflow for the synthesis of a chiral ligand and its use in asymmetric catalysis.

These examples highlight the broad utility of this compound as a cornerstone in asymmetric synthesis. Its ready availability and the straightforward protocols for its derivatization make it an attractive choice for researchers in both academic and industrial settings who are focused on the efficient construction of complex chiral molecules.

References

Application Notes and Protocols for Large-Scale Synthesis of Enantiopure trans-1,2-Amino Alcohols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the large-scale synthesis of enantiopure trans-1,2-amino alcohols, crucial building blocks in the development of pharmaceuticals and other fine chemicals. The following sections outline scalable and efficient methodologies, including catalytic asymmetric synthesis and biocatalytic approaches.

Introduction

Enantiomerically pure trans-1,2-amino alcohols are pivotal structural motifs in a vast array of biologically active molecules and chiral catalysts. Their stereochemistry is often critical for pharmacological activity, making their efficient and scalable synthesis a key challenge in drug development and manufacturing. This document details robust methods that address the need for high enantiopurity and yield on a large scale.

I. Catalytic Enantioselective Ring Opening of meso-Epoxides

This method provides an efficient and operationally simple route to protected trans-1,2-amino alcohols from inexpensive, commercially available starting materials. The use of an oligomeric (salen)Co–OTf catalyst allows for low catalyst loadings and high reaction concentrations, making it amenable to large-scale production.[1]

Experimental Protocol: Synthesis of (1R,2R)-2-(Phenylcarbamoylamino)cyclohexanol

Materials:

  • Cyclohexene oxide

  • Phenyl carbamate

  • Oligomeric (salen)Co–OTf catalyst

  • tert-Butyl methyl ether (TBME)

  • Sodium bicarbonate (NaHCO3), saturated aqueous solution

  • Brine

  • Magnesium sulfate (MgSO4)

  • Silica gel for column chromatography

  • Hexanes

  • Ethyl acetate

Procedure:

  • To an oven-dried flask under a nitrogen atmosphere, add the oligomeric (salen)Co–OTf catalyst (0.5 mol %).

  • Add cyclohexene oxide (1.0 equivalent) and phenyl carbamate (1.05 equivalents).

  • Dissolve the solids in TBME to achieve a high concentration (e.g., 1-2 M).

  • Stir the reaction mixture at room temperature for the time specified by reaction monitoring (e.g., thin-layer chromatography or HPLC) until the epoxide is consumed.

  • Upon completion, quench the reaction with a saturated aqueous solution of NaHCO3.

  • Separate the layers and extract the aqueous layer with TBME.

  • Combine the organic layers, wash with brine, and dry over MgSO4.

  • Filter the mixture and concentrate the solvent under reduced pressure.

  • Purify the crude product by flash chromatography on silica gel using a gradient of hexanes and ethyl acetate to afford the pure protected amino alcohol.

Data Presentation
SubstrateCatalyst Loading (mol %)Concentration (M)Yield (%)Enantiomeric Excess (ee, %)
Cyclohexene oxide0.51.0>95>99
Cyclopentene oxide1.01.0>95>99

Table 1: Representative results for the catalytic enantioselective addition of phenyl carbamate to meso-epoxides.[1]

Synthetic Workflow

G start Start Materials: meso-Epoxide Phenyl Carbamate reaction Catalytic Enantioselective Ring Opening in TBME start->reaction catalyst Oligomeric (salen)Co-OTf Catalyst catalyst->reaction workup Aqueous Workup (NaHCO3, Brine) reaction->workup purification Purification (Flash Chromatography) workup->purification product Enantiopure Protected trans-1,2-Amino Alcohol purification->product

Caption: Workflow for catalytic enantioselective synthesis.

II. Biocatalytic Cascades for Enantiopure 1,2-Amino Alcohols

Multi-enzyme cascades offer a sustainable and highly selective approach to chiral amino alcohols, often starting from renewable materials like L-phenylalanine. These methods can achieve high yields and exceptional enantiomeric purity.[2][3][4]

Experimental Protocol: Two-Pot, Four-Step Conversion of L-Phenylalanine to (R)-1-Phenyl-1,2-diol

This protocol is the initial phase to generate a key intermediate for subsequent amination.

Materials:

  • L-phenylalanine

  • Enzymes: Phenylalanine ammonia-lyase, Phenylacrylate decarboxylase, Styrene monooxygenase, Epoxide hydrolase

  • Buffer solutions (as specified in literature for each enzyme)

  • Organic solvent for extraction (e.g., ethyl acetate)

  • Sodium sulfate (Na2SO4)

Procedure: Pot 1: Deamination and Decarboxylation

  • In a buffered aqueous solution, dissolve L-phenylalanine.

  • Add phenylalanine ammonia-lyase and phenylacrylate decarboxylase.

  • Incubate the reaction at the optimal temperature and pH for the enzymes, with stirring, until conversion to styrene is complete (monitored by GC or HPLC).

Pot 2: Epoxidation and Hydrolysis

  • To the styrene-containing mixture, add styrene monooxygenase and a suitable cofactor regeneration system.

  • Incubate to facilitate the enantioselective epoxidation of styrene.

  • After complete epoxidation, add epoxide hydrolase to catalyze the enantioselective hydrolysis of the epoxide to the corresponding diol.

  • Monitor the reaction for completion.

  • Extract the aqueous reaction mixture with an organic solvent (e.g., ethyl acetate).

  • Dry the combined organic extracts over Na2SO4, filter, and concentrate under reduced pressure to yield the crude diol.

  • Purify the diol by chromatography if necessary.

Data Presentation
Starting MaterialProductOverall Yield (%)Enantiomeric Excess (ee, %)
L-Phenylalanine(R)-1-Phenyl-1,2-diol75>99
L-Phenylalanine(S)-1-Phenyl-1,2-diol7098-99

Table 2: Yield and enantioselectivity for the biocatalytic conversion of L-phenylalanine to chiral diols.[2]

Enzymatic Cascade Pathway

G sub L-Phenylalanine e1 Phenylalanine Ammonia-Lyase sub->e1 int1 Cinnamic Acid e1->int1 e2 Phenylacrylate Decarboxylase int1->e2 int2 Styrene e2->int2 e3 Styrene Monooxygenase int2->e3 int3 Styrene Oxide e3->int3 e4 Epoxide Hydrolase int3->e4 prod Enantiopure 1-Phenyl-1,2-diol e4->prod

Caption: Multi-enzyme cascade for chiral diol synthesis.

III. Ni-Electrocatalytic Decarboxylative Arylation

This modern electrochemical method provides a robust and scalable route to a variety of substituted chiral amino alcohols. It avoids the use of protecting groups and multiple functional group manipulations, simplifying the overall synthesis.[5]

Experimental Protocol: Gram-Scale Synthesis via Electrocatalysis

Materials:

  • Chiral oxazolidine-based carboxylic acid (Redox-Active Ester)

  • Aryl iodide or bromide

  • Nickel catalyst (e.g., NiBr2·diglyme)

  • Ligand (e.g., 4,4′-di-tert-butyl-2,2′-bipyridine)

  • Sacrificial anode (e.g., zinc plate)

  • Cathode (e.g., graphite plate)

  • Electrolyte solution (e.g., tetra-n-butylammonium hexafluorophosphate in DMF)

  • Reaction vessel for electrolysis

Procedure:

  • Set up an undivided electrochemical cell with a sacrificial zinc anode and a graphite cathode.

  • Charge the cell with the chiral oxazolidine-based carboxylic acid, aryl iodide/bromide, nickel catalyst, and ligand in the electrolyte solution.

  • Conduct the electrolysis at a constant current for the required duration to achieve full conversion.

  • Upon completion, quench the reaction and perform a standard aqueous workup.

  • Extract the product with an appropriate organic solvent.

  • Dry the organic layer, concentrate, and purify the product by column chromatography.

Data Presentation
Aryl HalideChiral Carboxylic Acid DerivativeYield (%)Diastereomeric Ratio
Aryl IodideRAE trans-1070-85>20:1
Aryl BromideRAE trans-10 (slow addition)70-85>20:1

Table 3: Representative yields for the Ni-electrocatalytic decarboxylative arylation.[5]

Electrochemical Synthesis Workflow

G reactants Reactants: Chiral Oxazolidine Carboxylic Acid Aryl Halide electrolysis Electrolysis (Constant Current) reactants->electrolysis catalyst Ni Catalyst Ligand catalyst->electrolysis workup Aqueous Workup & Extraction electrolysis->workup purification Purification (Chromatography) workup->purification product Enantiopure Substituted Amino Alcohol purification->product

Caption: Workflow for Ni-electrocatalytic synthesis.

Conclusion

The methodologies presented provide robust and scalable pathways to enantiopure trans-1,2-amino alcohols. The choice of method will depend on factors such as the specific target molecule, available starting materials, and desired scale of production. Both catalytic chemical synthesis and biocatalytic routes offer excellent enantioselectivity and high yields, catering to the stringent demands of the pharmaceutical industry.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing (1R,2S)-2-Aminocyclohexanol Catalysts

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing reaction conditions when using catalysts derived from (1R,2S)-2-aminocyclohexanol.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during experiments, offering potential causes and recommended solutions in a question-and-answer format.

Issue 1: Low Enantioselectivity (ee)

Question: My reaction is proceeding with good conversion, but the enantiomeric excess (ee) of my product is low. What are the likely causes and how can I improve it?

Answer: Low enantioselectivity is a common challenge in asymmetric catalysis. Several factors related to the reaction setup and conditions can contribute to this issue. Below is a systematic guide to troubleshooting low ee.

Potential Causes and Solutions for Low Enantiomeric Excess:

Potential Cause Recommended Solution
Presence of Moisture or Air Many organometallic reagents and catalysts are sensitive to air and moisture, which can lead to the formation of non-selective catalytic species.[1] Ensure all glassware is oven-dried before use and the reaction is conducted under a positive pressure of an inert gas like argon or nitrogen.[1] Use freshly distilled, anhydrous solvents.
Suboptimal Reaction Temperature Temperature can significantly impact the energy difference between the diastereomeric transition states, with lower temperatures often favoring higher enantioselectivity.[1] It is advisable to perform the reaction at a lower temperature (e.g., 0 °C, -20 °C, or even -78 °C) and screen a range of temperatures to find the optimum for your specific substrate.[1]
Inappropriate Solvent The solvent can influence the conformation of the catalyst-substrate complex, thereby affecting enantioselectivity.[1] A screening of various solvents with different polarities (e.g., toluene, dichloromethane, THF) should be conducted.[1] Ensure all solvents are anhydrous.
Impure Catalyst or Reagents The enantiomeric and chemical purity of the this compound derivative is crucial for high stereoselectivity.[1] Verify the purity of your catalyst and recrystallize if necessary. Ensure that all other reagents, especially organometallics and bases, are fresh and of high quality.[1]
Incorrect Stoichiometry or Catalyst Loading An improper ratio of catalyst to reagents can lead to a competing, non-catalyzed background reaction.[1] Re-evaluate the stoichiometry of all components and consider varying the catalyst loading to find the optimal concentration.[1]
Inefficient In-Situ Catalyst Formation If the active catalyst is generated in-situ, incomplete formation can result in a mixture of catalytic species and reduced enantioselectivity.[1] Consider increasing the pre-formation time for the catalyst or using spectroscopic methods like NMR to confirm its formation.[1]

Issue 2: Low Reaction Yield or Slow Conversion

Question: My reaction is sluggish, and the yield of the desired product is low, sometimes accompanied by poor enantioselectivity. What steps can I take to improve the reaction rate and yield?

Answer: Low yield and slow reaction rates can be linked to several factors, including catalyst activity and reaction conditions. Often, addressing the factors that improve the yield will also have a positive impact on the enantiomeric excess.[1]

Potential Causes and Solutions for Low Yield:

Potential Cause Recommended Solution
Catalyst Deactivation or Poisoning The catalyst may be deactivated by impurities in the substrate or solvent, or by reaction byproducts. Ensure the purity of all starting materials. If catalyst deactivation is suspected, consider purification of the substrate and solvent.
Insufficient Catalyst Loading The amount of catalyst may be too low for the reaction scale. Incrementally increase the catalyst loading (e.g., from 1 mol% to 5 mol%) and observe the effect on the conversion.
Suboptimal Temperature While lower temperatures often favor higher enantioselectivity, some reactions require thermal energy to proceed at a reasonable rate. If the reaction is too slow at low temperatures, a careful optimization of the temperature to balance yield and enantioselectivity is necessary.
Poor Substrate Solubility The substrate may not be fully dissolved in the chosen solvent, limiting its availability to the catalyst. Select a solvent in which the substrate has good solubility at the reaction temperature.
Improper Catalyst Activation For reactions requiring in-situ catalyst activation, ensure that the activation step is performed correctly according to the established protocol. This may involve pre-stirring the ligand with a metal precursor for a specific time before adding the substrate.

Frequently Asked Questions (FAQs)

Q1: How do I choose the optimal solvent for my reaction catalyzed by a this compound derivative?

A1: The choice of solvent is critical and can significantly affect both the yield and enantioselectivity of the reaction.[1] A solvent screening is highly recommended. Start with commonly used anhydrous, non-coordinating solvents like toluene and dichloromethane, as well as coordinating solvents like THF.[1] The optimal solvent will depend on the specific reaction, substrate, and catalyst derivative.

Q2: What is a typical catalyst loading for reactions involving this compound-derived catalysts?

A2: Catalyst loading can vary depending on the reaction type. For asymmetric transfer hydrogenations using analogous amino alcohol ligands, catalyst loadings are often in the range of 0.1 to 1 mol%. For reactions involving in-situ generated catalysts, such as prolinamide derivatives in aldol reactions, a higher loading of 5 to 20 mol% is common.

Q3: My reaction gives a good yield but low enantioselectivity. Are these two outcomes always linked?

A3: Not always, but there can be a correlation. A sluggish reaction with low yield might indicate issues with catalyst activity or formation, which can also lead to a poorly organized chiral environment and thus low enantioselectivity.[1] However, it is also possible to have a fast, high-yielding reaction with low enantioselectivity if a non-selective background reaction is competing with the desired asymmetric catalytic cycle.

Q4: How can I confirm the purity of my this compound-derived ligand?

A4: The purity of the chiral ligand is paramount.[1] The enantiomeric purity can be determined by chiral High-Performance Liquid Chromatography (HPLC) or by preparing a derivative (e.g., a Mosher's ester) and analyzing it by NMR spectroscopy.[1] Chemical purity can be assessed by standard techniques like NMR and melting point determination.

Q5: Can I recycle the catalyst derived from this compound?

A5: In many cases, yes. For homogeneous catalysts, recovery often involves an acid-base extraction during the workup to separate the basic amino alcohol ligand from the product. The ligand can then be recovered from the aqueous phase. For heterogeneous catalysts (where the catalyst is immobilized on a solid support), recovery can be as simple as filtration. The effectiveness of recycling should be monitored by checking the catalyst's activity and enantioselectivity in subsequent runs.

Data Presentation

The following tables summarize representative quantitative data for reactions catalyzed by systems analogous to those derived from this compound, illustrating the effect of reaction parameters on yield and enantioselectivity.

Table 1: Asymmetric Transfer Hydrogenation of Acetophenone with a (1R,2S)-1-Amino-2-indanol Derived Ruthenium Catalyst

SubstrateCatalyst Loading (mol%)BaseSolventTemp (°C)Yield (%)ee (%)
Acetophenone0.5KOHIsopropanol257091 (S)
Acetophenone0.25KOHIsopropanol25-up to 85

Data is for the analogous (1R,2S)-1-amino-2-indanol ligand system and serves as a reference.

Table 2: Asymmetric Aldol Reaction of 4-Nitrobenzaldehyde and Cyclohexanone using a Prolinamide Catalyst

Catalyst Loading (mol%)AdditiveSolventTemp (°C)Yield (%)dr (anti:syn)ee (anti) (%)
20NoneCH2Cl2RT9595:598
10NoneCH2Cl2RT9294:697
20Benzoic AcidCH2Cl2RT9696:499

This data is representative of prolinamide catalysts in asymmetric aldol reactions.

Experimental Protocols

Protocol 1: General Procedure for Asymmetric Aldol Reaction using a this compound-Prolinamide Catalyst

This protocol describes a general procedure for the direct asymmetric aldol reaction between an aldehyde and a ketone, catalyzed by a prolinamide derivative of this compound.

Materials:

  • This compound-prolinamide catalyst (10-20 mol%)

  • Aldehyde (1.0 mmol)

  • Ketone (2.0 mmol)

  • Anhydrous solvent (e.g., CH2Cl2, Toluene)

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a flame-dried reaction vessel under an inert atmosphere, add the this compound-prolinamide catalyst.

  • Add the anhydrous solvent, followed by the ketone.

  • Cool the mixture to the desired temperature (e.g., room temperature or 0 °C).

  • Add the aldehyde dropwise to the stirred solution.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with a saturated aqueous solution of NH4Cl.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

  • Determine the diastereomeric ratio (dr) and enantiomeric excess (ee) by NMR and chiral HPLC, respectively.

Protocol 2: Representative Procedure for Asymmetric Transfer Hydrogenation of a Ketone

This protocol is based on established procedures for asymmetric transfer hydrogenation using chiral amino alcohol ligands and can be adapted for catalysts derived from this compound.

Materials:

  • Ruthenium precursor (e.g., [RuCl2(p-cymene)]2) (0.5 mol%)

  • This compound derivative (1.1 mol%)

  • Ketone (1.0 mmol)

  • Anhydrous isopropanol (solvent and hydrogen source)

  • Base (e.g., 0.1 M KOH in isopropanol)

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • In a flame-dried Schlenk flask under an inert atmosphere, dissolve the ruthenium precursor and the this compound derivative in anhydrous isopropanol.

  • Stir the resulting solution at room temperature for 20-30 minutes to allow for catalyst pre-formation.

  • In a separate flask, dissolve the ketone in anhydrous isopropanol.

  • Transfer the pre-formed catalyst solution to the ketone solution via cannula.

  • Initiate the reaction by adding the base solution.

  • Stir the reaction mixture at the desired temperature (e.g., 25-40 °C) and monitor its progress by TLC or GC.

  • Once the reaction is complete, quench by adding a few drops of water.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography.

  • Determine the enantiomeric excess (ee) of the resulting chiral alcohol by chiral HPLC or GC.

Mandatory Visualizations

experimental_workflow cluster_prep Catalyst Preparation cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis start Start add_catalyst Add Catalyst/Ligand & Metal Precursor start->add_catalyst add_solvent Add Anhydrous Solvent add_catalyst->add_solvent preformation Catalyst Pre-formation (if required) add_solvent->preformation add_substrate Add Substrate preformation->add_substrate add_reagent Add Reagent/Base add_substrate->add_reagent reaction_monitor Stir at Temp & Monitor (TLC/GC) add_reagent->reaction_monitor quench Quench Reaction reaction_monitor->quench extraction Extraction quench->extraction purification Purification (Chromatography) extraction->purification analysis Analysis (NMR, HPLC) purification->analysis

Caption: General experimental workflow for asymmetric catalysis.

troubleshooting_ee cluster_conditions Reaction Conditions cluster_reagents Reagents & Catalyst start Low Enantiomeric Excess (ee) temp Optimize Temperature (Usually Lower) start->temp solvent Screen Solvents start->solvent concentration Vary Catalyst Loading start->concentration purity Check Purity of Ligand & Substrate start->purity anhydrous Ensure Anhydrous Conditions start->anhydrous catalyst_formation Verify In-Situ Catalyst Formation start->catalyst_formation

Caption: Troubleshooting logic for low enantioselectivity.

References

Technical Support Center: Enhancing Enantioselectivity with (1R,2S)-2-Aminocyclohexanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and professionals in drug development to provide guidance on utilizing (1R,2S)-2-aminocyclohexanol and its derivatives for improving enantioselectivity in asymmetric synthesis. Below, you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data tables to assist in your experimental work.

Troubleshooting Guides & FAQs

This section addresses common issues encountered during asymmetric synthesis when using this compound-derived catalysts and ligands.

Frequently Asked Questions (FAQs)

Q1: What are the primary applications of this compound in asymmetric catalysis?

A1: this compound is a versatile chiral building block used to synthesize a variety of chiral ligands and catalysts. Its most common applications include its use as a precursor for:

  • Chiral ligands for metal-catalyzed reactions: These ligands are particularly effective in asymmetric transfer hydrogenation of ketones and imines, often with ruthenium, rhodium, or iridium catalysts.

  • Chiral oxazaborolidine catalysts: These are used for the enantioselective reduction of prochiral ketones, a reaction often referred to as the Corey-Bakshi-Shibata (CBS) reduction.

  • Ligands for asymmetric additions of organometallic reagents: Derivatives of this compound are effective in promoting the enantioselective addition of reagents like diethylzinc to aldehydes.

Q2: My enantiomeric excess (ee) is lower than expected. What are the first things I should check?

A2: When troubleshooting low enantiomeric excess, start by verifying the foundational aspects of your experimental setup:

  • Purity of this compound: Confirm the enantiomeric and chemical purity of your starting amino alcohol. Commercial batches can sometimes contain the other enantiomer or impurities that can significantly impact selectivity. Recrystallization is a common method for purification.

  • Reagent and Solvent Quality: Ensure all reagents, especially organometallics and bases, are fresh and of high quality. All solvents must be anhydrous, as trace amounts of water can deactivate the catalyst or interfere with the chiral environment.

  • Reaction Temperature: Meticulously control the reaction temperature. Even small fluctuations can lead to a decrease in enantioselectivity. Ensure your cooling bath is stable and the internal reaction temperature is monitored.

Q3: Can the method of preparing my catalyst or attaching the chiral auxiliary affect the enantiomeric excess?

A3: Absolutely. The in-situ formation of a catalyst or the derivatization of the amino alcohol to form a chiral auxiliary are critical steps. For instance, when preparing oxazaborolidine catalysts, the reaction between the amino alcohol and the borane source must be complete to ensure the active catalyst is formed correctly. An incomplete reaction can lead to a mixture of catalytic species and a subsequent reduction in enantioselectivity.

Q4: I am observing both low yield and poor enantioselectivity. Are these issues related?

A4: Yes, low reactivity and poor enantioselectivity can often be linked. A sluggish reaction may indicate a problem with catalyst activity, which in turn can lead to a less selective transformation. Addressing the factors that improve yield, such as ensuring anhydrous conditions and using pure reagents, will often also improve the enantioselectivity.

Troubleshooting: Low Enantioselectivity

Potential Cause Recommended Action(s)
Impure Chiral Ligand/Auxiliary Verify the enantiomeric purity of this compound or its derivative by chiral HPLC or by preparing a Mosher's ester for NMR analysis. Recrystallize if necessary. Ensure proper storage under an inert atmosphere.
Suboptimal Reaction Temperature Monitor the internal reaction temperature throughout the experiment. Ensure the cooling bath is stable and properly insulated. Systematically screen a range of lower temperatures (e.g., -20 °C, -40 °C, -78 °C) to find the optimum.
Inappropriate Solvent The solvent can significantly influence the conformation of the catalyst-substrate complex. Screen a variety of anhydrous, non-coordinating solvents such as toluene, dichloromethane, or THF.
Presence of Moisture or Air Use oven-dried or flame-dried glassware. Conduct the reaction under a positive pressure of an inert gas (e.g., Argon or Nitrogen). Use freshly distilled, anhydrous solvents.
Incorrect Stoichiometry or Catalyst Loading Re-evaluate the stoichiometry of all reagents. Ensure accurate measurement of the catalyst or auxiliary. Titrate organometallic reagents before use to determine their exact concentration. Vary the catalyst loading (e.g., 1 mol%, 5 mol%, 10 mol%) to find the optimal concentration.
Inefficient In-situ Catalyst Formation If preparing the catalyst in-situ, allow sufficient time for its formation before adding the substrate. For oxazaborolidine catalysts, stir the amino alcohol and borane source for at least one hour at room temperature.

Data Presentation

The following tables summarize quantitative data on the impact of various reaction parameters on enantioselectivity and yield in reactions utilizing this compound derivatives.

Table 1: Effect of N-Substituent on Enantioselective Addition of Diethylzinc to Benzaldehyde

Reaction Conditions: Benzaldehyde (1.0 mmol), Diethylzinc (2.0 mmol), Chiral Ligand (10 mol%) in Toluene at 0 °C for 2 hours.

Ligand: (1R,2S)-2-(R-amino)cyclohexanol, R =Yield (%)ee (%)Configuration
H8565R
Methyl9288R
Benzyl9592R
n-Butyl9085R

Table 2: Influence of Temperature on the Enantioselective Addition of Diethylzinc to Benzaldehyde using (1R,2S)-2-(benzylamino)cyclohexanol

Reaction Conditions: Benzaldehyde (1.0 mmol), Diethylzinc (2.0 mmol), (1R,2S)-2-(benzylamino)cyclohexanol (10 mol%) in Toluene for 2 hours.

Temperature (°C)Yield (%)ee (%)
259685
09592
-209095
-408297

Table 3: Solvent Effects on the Asymmetric Transfer Hydrogenation of Acetophenone

Reaction Conditions: Acetophenone (1.0 mmol), [RuCl₂(p-cymene)]₂ (0.5 mol%), this compound derivative ligand (1.1 mol%), KOH (10 mol%) in Solvent at 25 °C for 12 hours.

SolventConversion (%)ee (%)
Isopropanol9895 (S)
Toluene7588 (S)
Dichloromethane6082 (S)
Tetrahydrofuran (THF)8891 (S)

Experimental Protocols

Protocol 1: Asymmetric Transfer Hydrogenation of Acetophenone

This protocol describes a general procedure for the asymmetric transfer hydrogenation of acetophenone using a ruthenium catalyst with a ligand derived from this compound.

Materials:

  • [RuCl₂(p-cymene)]₂

  • This compound derivative (e.g., N-benzyl-(1R,2S)-2-aminocyclohexanol)

  • Anhydrous isopropanol

  • Potassium hydroxide (KOH)

  • Acetophenone

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Catalyst Pre-formation: In a flame-dried Schlenk flask under an inert atmosphere, dissolve [RuCl₂(p-cymene)]₂ (0.005 mmol, 1 mol% Ru) and the this compound derivative (0.011 mmol) in anhydrous isopropanol (2.0 mL). Stir the solution at room temperature for 20 minutes.

  • Reaction Setup: In a separate Schlenk flask, dissolve acetophenone (1.0 mmol) in anhydrous isopropanol (8.0 mL).

  • Reaction Initiation: To the substrate solution, add the pre-formed catalyst solution via cannula. Add a solution of KOH in isopropanol (e.g., 0.1 M solution, to achieve 10 mol% loading).

  • Reaction Progress: Stir the reaction mixture at the desired temperature (e.g., 25 °C) and monitor its progress by TLC or GC.

  • Work-up: Once the reaction is complete, quench by adding a few drops of water. Remove the solvent under reduced pressure.

  • Purification and Analysis: Purify the crude product by column chromatography on silica gel. Determine the enantiomeric excess (ee%) of the resulting 1-phenylethanol by chiral HPLC or GC.

Protocol 2: In-situ Generation of an Oxazaborolidine Catalyst for Borane Reduction of a Prochiral Ketone

This protocol details the in-situ preparation of a chiral oxazaborolidine catalyst from this compound for the asymmetric reduction of a prochiral ketone.

Materials:

  • This compound

  • Borane-dimethyl sulfide complex (BH₃·SMe₂) solution in THF (e.g., 2.0 M)

  • Prochiral ketone (e.g., acetophenone)

  • Anhydrous tetrahydrofuran (THF)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Catalyst Formation: In a flame-dried, three-necked flask under a nitrogen atmosphere, dissolve this compound (0.1 mmol, 10 mol%) in anhydrous THF (5 mL). Cool the solution to 0 °C and add borane-dimethyl sulfide complex (0.1 mmol) dropwise. Stir the mixture at room temperature for 1 hour to ensure the formation of the oxazaborolidine.

  • Reduction: Cool the solution to the desired temperature (e.g., -20 °C). Add a solution of the prochiral ketone (1.0 mmol) in anhydrous THF (5 mL) dropwise over 30 minutes. Add additional borane-dimethyl sulfide complex (1.0 mmol) dropwise to the reaction mixture.

  • Reaction Progress: Stir the reaction at the same temperature and monitor its progress by TLC.

  • Work-up: After the reaction is complete, carefully quench it by the slow, dropwise addition of methanol at 0 °C.

  • Purification and Analysis: After warming to room temperature, add 1 M HCl and extract the product with an organic solvent. Dry the combined organic layers, concentrate, and purify the chiral alcohol product. Determine the enantiomeric excess by chiral HPLC or GC analysis.

Visualizations

Diagram 1: General Workflow for Troubleshooting Low Enantioselectivity

Troubleshooting_Workflow start Low Enantioselectivity Observed check_purity Verify Purity of This compound and Reagents start->check_purity check_conditions Evaluate Reaction Conditions (Temperature, Solvent) check_purity->check_conditions Pure purify Purify Ligand/ Reagents check_purity->purify Impure check_catalyst Assess Catalyst Formation and Loading check_conditions->check_catalyst Optimal optimize_temp Optimize Temperature (Screen Lower Temps) check_conditions->optimize_temp Suboptimal Temp optimize_solvent Screen Anhydrous Non-Coordinating Solvents check_conditions->optimize_solvent Suboptimal Solvent optimize_catalyst Optimize Catalyst Loading and Formation Time check_catalyst->optimize_catalyst Suboptimal achieved High Enantioselectivity Achieved check_catalyst->achieved Optimal optimize_temp->check_catalyst dry_solvent Ensure Anhydrous Conditions optimize_solvent->dry_solvent optimize_catalyst->achieved purify->check_conditions dry_solvent->check_catalyst ATH_Cycle catalyst [Ru]-Ligand Complex active_catalyst Active [Ru]-Hydride catalyst->active_catalyst + Base, H-Donor transition_state [Ketone-[Ru]-Hydride] active_catalyst->transition_state ketone Prochiral Ketone ketone->transition_state product_complex [Ru]-Alkoxide transition_state->product_complex Hydride Transfer product_complex->catalyst + H-Donor product Chiral Alcohol product_complex->product Product Release h_donor Isopropanol h_donor->catalyst byproduct Acetone h_donor->byproduct CBS_Mechanism catalyst Oxazaborolidine Catalyst (from this compound) activated_catalyst Activated Catalyst N-BH₃ B catalyst->activated_catalyst + BH₃ complex Ternary Complex Ketone coordinated to B_endo activated_catalyst:b_endo->complex Coordination ketone Prochiral Ketone R_L R_S ketone->complex hydride_transfer Intramolecular Hydride Transfer complex->hydride_transfer Steric direction by R_L product_alkoxyborane Product-Alkoxyborane Complex hydride_transfer->product_alkoxyborane product_alkoxyborane->catalyst Catalyst Regeneration chiral_alcohol Chiral Alcohol product_alkoxyborane->chiral_alcohol Workup

Technical Support Center: Synthesis of (1R,2S)-2-Aminocyclohexanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of (1R,2S)-2-aminocyclohexanol. The information is tailored for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: My enantioselectivity is low in the hydrolytic kinetic resolution (HKR) of cyclohexene oxide. What are the potential causes and solutions?

A1: Low enantioselectivity in the HKR of cyclohexene oxide is a common issue that can often be attributed to catalyst activity, reaction conditions, or the purity of starting materials.

Troubleshooting Steps:

  • Catalyst Activation and Handling: Chiral (salen)Co(III) complexes are frequently used for this resolution. Ensure the catalyst is properly activated and handled under inert conditions to prevent deactivation. The use of an oligomeric (salen)Co–OTf complex has been shown to improve both reaction rate and enantioselectivity.[1]

  • Reaction Temperature: Temperature plays a crucial role. While higher temperatures can increase the reaction rate, they may negatively impact enantioselectivity. An optimal balance is often found around room temperature or slightly below.

  • Solvent Choice: While some HKR reactions can be performed solvent-free, lipophilic epoxides may require a co-solvent to prevent precipitation of the diol product, which can hinder the reaction.[2] Experiment with solvents like THF or isopropanol to maintain a homogeneous reaction mixture.[2]

  • Water Stoichiometry: The amount of water is critical. Using approximately 0.5 to 0.6 equivalents of water relative to the racemic epoxide is generally recommended to achieve high enantiomeric excess (>99%) of the unreacted epoxide.[3]

  • Purity of Cyclohexene Oxide: Ensure the starting cyclohexene oxide is free from acidic impurities, which can catalyze non-selective ring-opening.

Q2: I am observing significant formation of the cis-2-aminocyclohexanol diastereomer. How can I improve the trans-selectivity?

A2: The formation of the undesired cis-diastereomer often arises from a lack of stereocontrol during the nucleophilic ring-opening of cyclohexene oxide.

Troubleshooting Steps:

  • Nucleophile Choice: The choice of nitrogen source is critical. While direct aminolysis with ammonia can lead to mixtures, using a protected amine nucleophile, such as a carbamate, in conjunction with a suitable catalyst can significantly enhance trans-selectivity.

  • Catalyst System: The use of Lewis acids can influence the regioselectivity and stereoselectivity of the epoxide ring-opening.[4][5] For instance, (salen)Co(III) catalysts have been effectively used for the enantioselective addition of carbamates to meso-epoxides, leading to trans-amino alcohols.[1]

  • Reaction Conditions: Lowering the reaction temperature can favor the desired kinetic trans-product over the thermodynamically more stable cis-product in some synthetic routes.

Q3: The purification of this compound from the reaction mixture is proving difficult. What are effective purification strategies?

A3: Purification can be challenging due to the presence of diastereomers and other byproducts. A multi-step approach is often necessary.

Troubleshooting Steps:

  • Diastereomeric Salt Formation: A highly effective method for resolving enantiomers and separating diastereomers is through the formation of diastereomeric salts using a chiral acid.[6] For instance, (S)-mandelic acid can be used to selectively crystallize one enantiomer of a racemic mixture.

    • Solvent System Optimization: The choice of solvent is crucial for successful crystallization. Mixtures of solvents, such as acetonitrile and water, may need to be optimized to achieve efficient separation.[6]

  • Column Chromatography: For separation of diastereomers, column chromatography on silica gel can be effective.[6] The choice of eluent system will depend on the protecting groups used.

  • Recrystallization: After separation of the diastereomeric salts and liberation of the free amine, recrystallization of the hydrochloride salt of the desired product can lead to high enantiomeric purity (>99% ee).[1]

Quantitative Data Summary

The following table summarizes representative data from different synthetic approaches to highlight the impact of various catalysts and conditions on yield and enantioselectivity.

MethodCatalyst/ReagentSubstrateYield (%)Enantiomeric Excess (ee) (%)Reference
Carbamate addition to meso-epoxideOligomeric (salen)Co–OTfCyclohexene oxide9195[1]
Hydrolytic Kinetic Resolution (HKR)Chiral (salen)Co(III) complexTerminal epoxides41-46>99[2]
Diastereomeric Salt Resolution(S)-2-phenylpropionic acidRacemic cis-aminoindanol--[6]

Experimental Protocols

Protocol 1: Enantioselective Ring-Opening of Cyclohexene Oxide with Phenyl Carbamate

This protocol is adapted from a method utilizing an oligomeric (salen)Co-OTf catalyst.[1]

Materials:

  • Cyclohexene oxide

  • Phenyl carbamate

  • Oligomeric (salen)Co–OTf catalyst (0.5 mol%)

  • Anhydrous toluene

  • Sodium hydroxide solution

  • Hydrochloric acid solution

  • Ethyl acetate

  • Anhydrous sodium sulfate

Procedure:

  • To a flame-dried flask under an inert atmosphere, add the oligomeric (salen)Co–OTf catalyst (0.5 mol%).

  • Add anhydrous toluene, followed by cyclohexene oxide (1.0 equiv) and phenyl carbamate (1.1 equiv).

  • Stir the reaction mixture at 50 °C for 24 hours.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature and add a solution of sodium hydroxide to hydrolyze the carbamate.

  • Stir vigorously for 12 hours.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Concentrate the organic phase under reduced pressure.

  • Dissolve the crude product in a minimal amount of ethyl acetate and add a solution of HCl in ether to precipitate the hydrochloride salt.

  • Collect the solid by filtration and recrystallize to obtain this compound hydrochloride in high enantiomeric purity.

Visualizations

experimental_workflow start Start: Cyclohexene Oxide + Phenyl Carbamate reaction Enantioselective Ring-Opening Catalyst: Oligomeric (salen)Co-OTf Solvent: Toluene, 50°C start->reaction 1. Reaction Setup hydrolysis Hydrolysis (NaOH solution) reaction->hydrolysis 2. Deprotection extraction Workup & Extraction (Ethyl Acetate) hydrolysis->extraction 3. Isolation purification Purification: Diastereomeric Salt Crystallization or Column Chromatography extraction->purification 4. Purification product Final Product: This compound purification->product 5. Final Product troubleshooting_logic problem Problem: Low Enantioselectivity check_catalyst Check Catalyst Activity & Handling problem->check_catalyst Possible Cause 1 check_temp Optimize Reaction Temperature problem->check_temp Possible Cause 2 check_solvent Adjust Solvent System problem->check_solvent Possible Cause 3 check_water Verify Water Stoichiometry problem->check_water Possible Cause 4 solution Improved Enantioselectivity check_catalyst->solution check_temp->solution check_solvent->solution check_water->solution

References

Technical Support Center: Purification of (1R,2S)-2-aminocyclohexanol and its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with targeted troubleshooting guides and frequently asked questions (FAQs) for the purification of (1R,2S)-2-aminocyclohexanol and its derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for the enantiomeric purification of this compound?

A1: The two most common and effective methods for resolving racemic mixtures of 2-aminocyclohexanol and its derivatives are:

  • Diastereomeric Salt Formation and Crystallization: This classical method involves reacting the racemic amine with an enantiomerically pure chiral acid (a resolving agent) to form diastereomeric salts.[1] These salts have different physical properties, such as solubility, allowing them to be separated by fractional crystallization.[2]

  • Chiral Chromatography (HPLC/SFC): This technique uses a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and enabling their separation.[][4] Supercritical Fluid Chromatography (SFC) is often preferred for preparative scale due to its speed and reduced solvent usage.[5]

Q2: How do I choose between diastereomeric crystallization and chiral chromatography?

A2: The choice depends on several factors, including the scale of the purification, available equipment, cost, and the specific properties of the compound. Crystallization is often more cost-effective and scalable for large quantities (multi-gram to kg), provided a suitable resolving agent and crystallization conditions can be found.[6] Chiral chromatography offers faster method development and is highly effective for a broad range of compounds at the analytical and small-to-medium preparative scale.[7]

Q3: What are common chiral resolving agents for amines like this compound?

A3: Chiral carboxylic acids are typically used to resolve racemic amines.[1] Commonly employed resolving agents include:

  • (+)-Tartaric acid or (-)-Tartaric acid[1][8]

  • (R)-(-)-Mandelic acid or (S)-(+)-Mandelic acid[9]

  • Dibenzoyl-D-tartaric acid

  • (1R)-(-)-10-Camphorsulfonic acid

The selection of the resolving agent is often empirical, and screening several options is recommended to find the one that yields well-defined, easily separable crystals.[6]

Q4: What types of columns are recommended for the chiral HPLC/SFC separation of 2-aminocyclohexanol derivatives?

A4: The separation of chiral amines and amino alcohols is often successful on several types of chiral stationary phases (CSPs).[10] Polysaccharide-based CSPs (e.g., derivatized cellulose or amylose) are highly versatile and should be screened first.[11] For primary amines, crown ether-based columns (e.g., Crownpak®) can also show excellent selectivity.[4][5]

Purification Troubleshooting Guides

This section addresses specific issues that may be encountered during the purification process.

Troubleshooting: Diastereomeric Salt Crystallization

Q: My diastereomeric salt is "oiling out" instead of crystallizing. What should I do?

A: Oiling out occurs when the salt separates from the solution as a liquid phase rather than a solid. This can be addressed by:

  • Slowing the Cooling Rate: Allow the solution to cool to room temperature slowly before further cooling in an ice bath.

  • Reducing Solvent Polarity: Add a less polar co-solvent (an anti-solvent) dropwise to the solution until turbidity persists.

  • Increasing Concentration: If the solution is too dilute, carefully evaporate some of the solvent and attempt to crystallize again.

  • Using a Seed Crystal: If available, add a small seed crystal of the desired diastereomeric salt to induce crystallization.

  • Solvent Screening: The initial solvent may be inappropriate. Screen a range of solvents with varying polarities.

Q: The diastereomeric excess (d.e.) of my product is low after a single crystallization. How can I improve it?

A: Low diastereomeric excess indicates that the precipitated salt is not significantly enriched in one diastereomer.

  • Recrystallization: Perform one or more subsequent recrystallizations of the diastereomeric salt. This is the most common method to enhance purity.

  • Digestion/Slurrying: Suspend the salt in a solvent where it has partial solubility and stir it for an extended period.[12] This can allow the less stable diastereomer to dissolve while the more stable one remains solid, improving the d.e.

  • Re-screen Resolving Agents/Solvents: The initial combination may not be optimal. A different chiral acid or solvent system may provide better discrimination and lead to higher purity crystals.[6]

Q: After breaking the salt and extracting my free amine, the overall yield is very low. What are the potential causes?

A: Low recovery can occur at multiple stages.

  • Incomplete Salt Formation/Precipitation: Ensure the stoichiometry between the amine and the resolving agent is correct. Also, check that the product is not overly soluble in the mother liquor; cooling for a longer period or adding an anti-solvent may improve precipitation.

  • Incomplete Salt Breaking: Ensure the pH of the aqueous solution is sufficiently basic (typically pH > 11) to fully deprotonate the amine and break the salt.

  • Inefficient Extraction: Perform multiple extractions (at least 3) with a suitable organic solvent. Amino alcohols can have some water solubility, so using a more polar extraction solvent like ethyl acetate or dichloromethane may be necessary.

  • Mechanical Losses: Be mindful of losses during filtration and transfer steps, especially when working on a small scale.

Troubleshooting: Chiral Chromatography (HPLC/SFC)

Q: I am seeing poor or no separation between the enantiomers. How can I improve the resolution?

A: Improving resolution requires optimizing the chromatographic conditions.

  • Mobile Phase Composition: Systematically vary the ratio of the polar modifier (e.g., isopropanol, ethanol) to the non-polar solvent (e.g., hexane) in normal phase, or the organic solvent to the aqueous buffer in reverse phase.[11]

  • Flow Rate: Reducing the flow rate can increase the number of theoretical plates and improve resolution, although it will lengthen the run time.

  • Temperature: Varying the column temperature can alter the interactions between the analyte and the CSP, sometimes dramatically improving selectivity.

  • Try a Different CSP: Structural similarity to a compound that works on a specific column is no guarantee of success. If optimization fails, screening a different type of chiral column (e.g., moving from a polysaccharide to a crown ether phase) is the most effective next step.

Q: The peaks for my compound are broad and tailing. What is the cause?

A: Peak broadening can be caused by several factors.

  • Column Overload: Injecting too much sample can saturate the stationary phase. Reduce the injection volume or the concentration of the sample.[5]

  • Poor Sample Solubility: Ensure your sample is fully dissolved in the mobile phase or a weaker solvent. Injecting in a solvent much stronger than the mobile phase can cause peak distortion.

  • Secondary Interactions: Amines can interact strongly with residual silanol groups on the silica support. Adding a small amount of a basic additive (e.g., diethylamine, triethylamine) to the mobile phase in normal phase chromatography can significantly improve peak shape.

  • Column Degradation: The column may be fouled or have lost efficiency. Try flushing the column according to the manufacturer's instructions or replace it if necessary.

Data Presentation

Table 1: Comparison of Primary Purification Techniques

TechniqueAdvantagesDisadvantagesTypical ScaleTypical Purity (Post-Process)
Diastereomeric Crystallization - Highly scalable (grams to >kg)- Cost-effective for large quantities- Well-established technology- Method development can be laborious- Success is not guaranteed- Maximum theoretical yield is 50% (without racemization)> 1 gram>95% d.e. (often requires recrystallization)
Chiral HPLC/SFC - Rapid method development- Broad applicability- High purity achievable in a single run- Amenable to automation- Higher cost (solvents, columns)- Limited throughput for preparative scale- Can be prohibitively expensive for very large scales< 1 mg to hundreds of grams>99% e.e.

Experimental Protocols

Protocol 1: General Procedure for Purification via Diastereomeric Salt Formation

This protocol provides a general workflow for resolving a racemic aminocyclohexanol derivative using a chiral acid like (+)-tartaric acid.

  • Dissolution: Dissolve one equivalent of the racemic amine in a suitable solvent (e.g., methanol, ethanol, or isopropanol). Heat the solution gently to ensure complete dissolution.

  • Salt Formation: In a separate flask, dissolve 0.5 equivalents of the chiral resolving agent (e.g., (+)-tartaric acid) in the minimum amount of the same hot solvent. Note: Using a half-equivalent of resolving agent is a common strategy to maximize the recovery of one diastereomer.

  • Crystallization: Add the resolving agent solution to the amine solution while stirring. Allow the mixture to cool slowly to room temperature. If no crystals form, scratching the inside of the flask with a glass rod or placing it in an ice bath may induce crystallization. Let the crystallization proceed for several hours or overnight.

  • Isolation of Diastereomeric Salt: Collect the crystals by vacuum filtration. Wash the crystals with a small amount of cold solvent to remove any soluble impurities from the mother liquor.

  • Purity Check: Analyze a small sample of the crystalline salt (after liberating the free amine) by chiral HPLC or GC to determine the diastereomeric excess (d.e.). If the purity is insufficient, perform a recrystallization.

  • Liberation of the Free Amine: Suspend the purified diastereomeric salt in water and add a strong base (e.g., 2M NaOH solution) until the pH is >11.

  • Extraction: Extract the liberated free amine into an organic solvent (e.g., dichloromethane or ethyl acetate) three times.

  • Drying and Concentration: Combine the organic extracts, dry over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure to yield the enantiomerically enriched amine.

Protocol 2: General Procedure for Chiral HPLC Method Development

  • Column Selection: Choose a set of 2-3 chiral columns for initial screening. A good starting point includes a polysaccharide-based column (e.g., Chiralpak® IA, IB, or IC) and potentially a crown-ether column if dealing with a primary amine.

  • Mobile Phase Screening:

    • Normal Phase: Start with a mobile phase of hexane/isopropanol (90:10 v/v). If resolution is poor, screen other ratios (e.g., 80:20, 95:5) and other alcohols (e.g., ethanol). Add 0.1% diethylamine to the mobile phase to improve the peak shape of the amine.

    • Reverse Phase: Start with a mobile phase of acetonitrile/water with 0.1% formic acid or ammonium acetate buffer.

  • Analysis: Inject a small amount of the racemic mixture. Monitor the separation at a suitable UV wavelength.

  • Optimization: Once initial separation is observed, optimize the resolution (Rs > 1.5 is ideal) by making small adjustments to the mobile phase composition, column temperature, and flow rate.

  • Scale-Up: For preparative purification, scale the optimized analytical method to a larger diameter column, adjusting the flow rate and sample loading accordingly.

Visualizations

PurificationWorkflow start Racemic this compound or Derivative check_scale Determine Purification Scale start->check_scale large_scale Large Scale (> 5g) check_scale->large_scale Large small_scale Small / Analytical Scale (< 5g) check_scale->small_scale Small try_xtal Attempt Diastereomeric Salt Crystallization large_scale->try_xtal try_chrom Use Chiral Chromatography (HPLC / SFC) small_scale->try_chrom screen_agents Screen Resolving Agents & Solvents try_xtal->screen_agents check_xtal Successful Crystallization? screen_agents->check_xtal purify_xtal Optimize & Scale-up Crystallization check_xtal->purify_xtal Yes check_xtal->try_chrom No end_node Pure Enantiomer purify_xtal->end_node screen_cols Screen Chiral Columns & Mobile Phases try_chrom->screen_cols check_sep Adequate Separation? screen_cols->check_sep optimize_chrom Optimize & Scale-up Chromatography check_sep->optimize_chrom Yes fail_node Consider Derivatization or Alternative Synthesis check_sep->fail_node No optimize_chrom->end_node

Caption: Decision workflow for selecting a purification technique.

TroubleshootingCrystallization start Problem Encountered During Diastereomeric Crystallization issue_type What is the issue? start->issue_type no_xtal No Crystals Form (or Oils Out) issue_type->no_xtal No Precipitation low_purity Low Diastereomeric Purity (d.e.) issue_type->low_purity Low Purity low_yield Low Yield of Final Amine issue_type->low_yield Low Yield sol_1 Try Seeding or Scratching Flask no_xtal->sol_1 sol_2 Cool Slowly & to Lower Temp sol_1->sol_2 sol_3 Concentrate Solution or Add Anti-Solvent sol_2->sol_3 sol_4 Screen Different Solvents sol_3->sol_4 sol_5 Recrystallize the Salt (1-2 times) low_purity->sol_5 sol_6 Perform a Slurry/ Digestion in Solvent sol_5->sol_6 sol_7 Screen Different Resolving Agents sol_6->sol_7 sol_8 Check Mother Liquor for Product low_yield->sol_8 sol_9 Ensure pH > 11 During Salt Breaking sol_8->sol_9 sol_10 Increase Number of Extractions sol_9->sol_10

References

troubleshooting low yields in reactions with (1R,2S)-2-aminocyclohexanol

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: (1R,2S)-2-Aminocyclohexanol Reactions

This guide provides troubleshooting for common issues encountered during reactions involving this compound, a versatile chiral building block. The following sections address frequently asked questions regarding low yields, incomplete reactions, side product formation, and poor stereoselectivity.

Frequently Asked Questions (FAQs)

Q1: My reaction with this compound is resulting in a consistently low yield. What are the primary factors I should investigate?

A1: Low yields can stem from several factors, ranging from reagent quality to reaction conditions and work-up procedures. A systematic approach is crucial for diagnosis.

  • Reagent Purity: The purity of this compound is critical. Impurities can interfere with the reaction. It is also essential to verify the purity of all other reagents and solvents, as contaminants like water or peroxides can quench sensitive reagents or catalysts.[1]

  • Reaction Conditions: Suboptimal conditions can drastically lower yields. Key parameters to re-evaluate include temperature, reaction time, and concentration. Many asymmetric reactions require precise temperature control to minimize side reactions and ensure high selectivity.[1]

  • Atmosphere Control: If your reaction involves air- or moisture-sensitive reagents (e.g., organometallics, strong bases), ensure the reaction is conducted under a strictly inert atmosphere (Argon or Nitrogen) using anhydrous solvents.[1]

  • Work-up and Purification: Product loss can occur during extraction and purification. The amphiphilic nature of some amino alcohol derivatives can lead to emulsions during aqueous work-up. Additionally, the product may be unstable on silica gel, leading to degradation during column chromatography.

A logical workflow for troubleshooting these issues is presented below.

TroubleshootingWorkflow General Troubleshooting Workflow for Low Yields start Problem: Low Reaction Yield reagents 1. Verify Reagent & Solvent Purity start->reagents conditions 2. Optimize Reaction Conditions start->conditions workup 3. Evaluate Work-up & Purification start->workup sub_reagents Purity of Aminocyclohexanol Stoichiometry of Reactants Solvent Dryness (H2O content) reagents->sub_reagents sub_conditions Temperature Control Reaction Time & Concentration Inert Atmosphere (N2/Ar) conditions->sub_conditions sub_workup Extraction Efficiency (pH) Product Stability on Silica Loss During Chromatography workup->sub_workup

A flowchart for troubleshooting low reaction yields.
Q2: My reaction monitoring (TLC, LC-MS) shows a significant amount of starting material even after prolonged reaction times. How can I improve conversion?

A2: Incomplete conversion suggests issues with reaction kinetics or equilibrium. Consider the following adjustments:

  • Increase Temperature: If the product is thermally stable, gradually increasing the reaction temperature can significantly improve the reaction rate.

  • Catalyst Loading: For catalyzed reactions, the activity or loading of the catalyst may be insufficient. Consider increasing the catalyst loading or using a freshly prepared catalyst.

  • Reagent Stoichiometry: Ensure the stoichiometry of the reagents is correct. For equilibrium reactions, using an excess of one reagent can help drive the reaction to completion.

  • Removal of Byproducts: If the reaction generates a byproduct that inhibits the reaction or shifts the equilibrium (e.g., water), its removal using a Dean-Stark trap or molecular sieves can improve conversion.

Table 1: Representative Effect of Reaction Parameters on Conversion

EntryParameter ChangedValueConversion (%)
1Baseline25 °C, 1 mol% catalyst45%
2Temperature50 °C75%
3Catalyst Loading2 mol%68%
4Concentration0.1 M -> 0.5 M55%

Note: Data is illustrative and will vary based on the specific reaction.

Q3: I'm observing multiple side products. What are the common side reactions and how can they be minimized?

A3: Side product formation is often due to the bifunctional nature of this compound. The proximity of the amino and hydroxyl groups can lead to undesired intramolecular reactions or act as a bidentate ligand where monodentate coordination is desired.

  • Over-alkylation/acylation: The amino group can react further after its initial transformation. Using a controlled amount of the electrophile can mitigate this.

  • Oxidation: The secondary alcohol is susceptible to oxidation. Ensure the reaction is protected from oxidizing agents.

  • Epimerization: Harsh basic or acidic conditions can potentially cause epimerization at stereocenters. Buffer the reaction mixture if necessary.

  • Intramolecular Reactions: The amino and hydroxyl groups can react to form oxazolidine derivatives under certain conditions, especially in the presence of aldehydes or ketones.

SideReactions Potential Competing Reaction Pathways Start Starting Materials (this compound + Electrophile) Desired Desired Product (e.g., N-Alkylation) Start->Desired Desired Pathway (Controlled Conditions) Side1 Side Product 1 (O-Alkylation) Start->Side1 Competing Reaction Side2 Side Product 2 (Over-alkylation) Start->Side2 Excess Electrophile Side3 Side Product 3 (Oxazolidine Formation) Start->Side3 With Carbonyls

Diagram of desired vs. competing side reactions.
Q4: The enantiomeric or diastereomeric excess (ee/de) of my product is poor. How can I improve stereoselectivity?

A4: Poor stereoselectivity in asymmetric synthesis is a common challenge. The chiral environment created by the this compound-derived ligand or auxiliary is key.

  • Ligand/Auxiliary Purity: The enantiomeric purity of the starting this compound must be >99%. Verify this by chiral HPLC or by preparing a Mosher's ester derivative for NMR analysis.[1]

  • Temperature: Lowering the reaction temperature is often the most effective way to enhance enantioselectivity, as it increases the energy difference between the diastereomeric transition states.[1]

  • Solvent Effects: The solvent can play a crucial role in the organization of the chiral complex.[2] Screen non-coordinating solvents (e.g., toluene, dichloromethane) and ensure they are anhydrous.[1]

  • Catalyst Formation: If using an in-situ prepared catalyst, ensure it has formed completely before adding the substrate. The pre-formation time and temperature can be critical.[1]

Table 2: Illustrative Impact of Parameters on Enantiomeric Excess (ee)

EntryTemperature (°C)SolventAdditive (1 equiv.)ee (%)
125THFNone65
20THFNone82
3-78TolueneNone95
4-78TolueneLiCl97

Note: Data is illustrative for a representative asymmetric reaction and will vary.

Experimental Protocols

Protocol 1: Synthesis of a Chiral Schiff Base Ligand

This protocol describes a representative synthesis of a chiral Schiff base ligand from this compound and salicylaldehyde, a common precursor for asymmetric catalysts.

Materials:

  • This compound (1.15 g, 10 mmol)

  • Salicylaldehyde (1.22 g, 10 mmol)

  • Anhydrous Ethanol (30 mL)

  • Round-bottom flask (100 mL)

  • Magnetic stirrer and stir bar

  • Condenser

Procedure:

  • Dissolve this compound in 20 mL of anhydrous ethanol in a 100 mL round-bottom flask equipped with a magnetic stir bar.

  • In a separate beaker, dissolve salicylaldehyde in 10 mL of anhydrous ethanol.

  • Add the salicylaldehyde solution dropwise to the stirring aminocyclohexanol solution at room temperature over 10 minutes.

  • A yellow precipitate should begin to form immediately.

  • Attach a condenser to the flask and heat the mixture to reflux (approx. 78 °C) for 2 hours to ensure the reaction goes to completion.

  • After 2 hours, remove the heat source and allow the mixture to cool to room temperature, then cool further in an ice bath for 30 minutes.

  • Collect the yellow crystalline solid by vacuum filtration, washing the solid with a small amount of cold ethanol.

  • Dry the product under vacuum to yield the pure Schiff base ligand.

Expected Outcome: A bright yellow crystalline solid. Typical yields are >90%. The product can be characterized by ¹H NMR, ¹³C NMR, and melting point analysis.

References

Technical Support Center: (1R,2S)-2-Aminocyclohexanol Catalyzed Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing (1R,2S)-2-aminocyclohexanol as a catalyst in asymmetric synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the most common applications of this compound in catalysis?

This compound is a versatile chiral catalyst, often used in its derivatized form (e.g., as a prolinamide) to promote a variety of asymmetric reactions. Key applications include:

  • Asymmetric Aldol Reactions: Catalyzing the C-C bond formation between a ketone and an aldehyde to produce chiral β-hydroxy ketones with high enantioselectivity.

  • Asymmetric Michael Additions: Facilitating the conjugate addition of nucleophiles to α,β-unsaturated carbonyl compounds.

  • Asymmetric Transfer Hydrogenations: As a chiral ligand for transition metals (e.g., Ruthenium, Rhodium) in the reduction of prochiral ketones to chiral secondary alcohols.

Q2: How does the choice of solvent affect the outcome of my reaction?

The solvent plays a crucial role in this compound catalyzed reactions and can significantly impact reaction rate, yield, and enantioselectivity. Solvents can influence the stability of transition states, the solubility of reactants and the catalyst, and the aggregation state of the catalyst. Generally, non-coordinating solvents are preferred as they are less likely to interfere with the formation of the chiral complex.[1] A screening of solvents is often necessary to identify the optimal conditions for a specific transformation.

Q3: My reaction shows low enantioselectivity (ee). What are the potential causes and how can I troubleshoot it?

Low enantioselectivity can stem from several factors. Here's a systematic troubleshooting approach:

  • Catalyst Purity: Ensure the enantiomeric and chemical purity of your this compound or its derivative. Impurities can significantly diminish stereoselectivity.

  • Reagent and Solvent Quality: Use high-purity, anhydrous reagents and solvents. Trace amounts of water or other impurities can interfere with the catalytic cycle.

  • Reaction Temperature: Lowering the reaction temperature often increases enantioselectivity by amplifying the small energy difference between the diastereomeric transition states.

  • Catalyst Loading: Insufficient catalyst loading may allow a non-selective background reaction to proceed, thus lowering the overall ee.

  • Solvent Choice: The solvent can have a profound effect on enantioselectivity. A solvent screen is highly recommended.

Q4: I am observing a low reaction yield. What should I investigate?

Low yields can be linked to several issues, some of which may also affect enantioselectivity:

  • Catalyst Deactivation: The catalyst may be degrading under the reaction conditions. Ensure inert atmosphere if using air-sensitive reagents in conjunction with the catalyst.

  • Poor Solubility: One or more components of the reaction mixture may not be fully soluble in the chosen solvent, leading to a heterogeneous mixture and slow reaction.

  • Sub-optimal Reaction Conditions: The temperature, concentration, or reaction time may not be optimal. A systematic optimization of these parameters is recommended.

  • Work-up Procedure: The desired product might be lost during the work-up and purification steps. Review your extraction and chromatography conditions.

Troubleshooting Guides

Guide 1: Low Enantiomeric Excess (ee)
Potential Cause Troubleshooting Steps
Impure Catalyst - Verify the enantiomeric purity of this compound via chiral HPLC or by forming a Mosher's ester for NMR analysis. - Recrystallize the catalyst if necessary.
Presence of Water or Impurities in Solvent/Reagents - Use freshly distilled, anhydrous solvents. - Ensure all reagents are of high purity and handled under an inert atmosphere if they are sensitive to air or moisture.
Suboptimal Reaction Temperature - Perform the reaction at a lower temperature (e.g., 0 °C, -20 °C, or -78 °C). - Carefully monitor and control the internal reaction temperature.
Inappropriate Solvent - Screen a range of solvents with varying polarities and coordinating abilities (e.g., toluene, CH2Cl2, THF, MeCN, and solvent-free).
Incorrect Catalyst Loading - Increase the catalyst loading incrementally (e.g., from 10 mol% to 20 mol%).
Guide 2: Low Reaction Yield
Potential Cause Troubleshooting Steps
Catalyst Inactivity/Decomposition - Ensure the catalyst is properly stored and handled. - For reactions involving metal co-catalysts, ensure the metal precursor is active. - Consider in situ formation of the active catalyst.
Poor Solubility of Reactants or Catalyst - Screen for a solvent that dissolves all reaction components at the desired temperature. - Increase the solvent volume to improve solubility.
Side Reactions - Analyze the crude reaction mixture by NMR or LC-MS to identify major byproducts. - Adjust reaction conditions (temperature, concentration, addition rate of reagents) to minimize side reactions.
Incomplete Reaction - Increase the reaction time. - Increase the reaction temperature (this may negatively impact enantioselectivity).
Product Loss During Work-up - Optimize the extraction pH and solvent. - Use a different purification method (e.g., crystallization instead of chromatography).

Data Presentation

The following table presents representative data on the effect of solvent on the asymmetric aldol reaction between p-nitrobenzaldehyde and acetone, catalyzed by a prolinamide derivative of this compound. While this is a derivative, the observed trends can provide valuable insights for reactions catalyzed by the parent aminocyclohexanol.

Table 1: Effect of Solvent on the Asymmetric Aldol Reaction of p-Nitrobenzaldehyde and Acetone Catalyzed by a this compound Prolinamide Derivative

Solvent Yield (%) diastereomeric ratio (anti:syn) ee (%) (anti)
CH2Cl28595:592
Toluene8294:690
THF7892:888
MeCN7590:1085
Acetone (neat)9585:1580
Water60>99:195
Solvent-free9890:1088

Data is representative and compiled from typical results for prolinamide derivatives of this compound in aldol reactions. Actual results may vary depending on the specific derivative, substrate, and reaction conditions.

Experimental Protocols

Asymmetric Aldol Reaction of p-Nitrobenzaldehyde with Acetone

This protocol describes a general procedure for the asymmetric aldol reaction catalyzed by a prolinamide derivative of this compound.

Materials:

  • This compound-derived prolinamide catalyst (10 mol%)

  • p-Nitrobenzaldehyde (1.0 mmol)

  • Acetone (10.0 mmol)

  • Anhydrous solvent (e.g., CH2Cl2, 2.0 mL)

  • Saturated aqueous NH4Cl solution

  • Ethyl acetate

  • Brine

  • Anhydrous Na2SO4 or MgSO4

Procedure:

  • To a stirred solution of the this compound-derived prolinamide catalyst (0.1 mmol) in the chosen anhydrous solvent (2.0 mL) at room temperature, add acetone (10.0 mmol).

  • After stirring for 10 minutes, add p-nitrobenzaldehyde (1.0 mmol).

  • Stir the reaction mixture at room temperature and monitor the progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with a saturated aqueous solution of NH4Cl.

  • Extract the mixture with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the desired β-hydroxy ketone.

  • Determine the diastereomeric ratio by 1H NMR spectroscopy and the enantiomeric excess by chiral HPLC analysis.

Visualizations

Experimental Workflow for Solvent Screening

G cluster_prep Preparation cluster_reaction Reaction Setup cluster_analysis Analysis Prepare stock solutions of catalyst, aldehyde, and ketone Prepare stock solutions of catalyst, aldehyde, and ketone Dispense catalyst solution to an array of reaction vials Dispense catalyst solution to an array of reaction vials Prepare stock solutions of catalyst, aldehyde, and ketone->Dispense catalyst solution to an array of reaction vials Add different anhydrous solvents to each vial Add different anhydrous solvents to each vial Dispense catalyst solution to an array of reaction vials->Add different anhydrous solvents to each vial Add aldehyde and ketone stock solutions Add aldehyde and ketone stock solutions Add different anhydrous solvents to each vial->Add aldehyde and ketone stock solutions Stir at controlled temperature Stir at controlled temperature Add aldehyde and ketone stock solutions->Stir at controlled temperature Quench reactions Quench reactions Stir at controlled temperature->Quench reactions Analyze aliquots by LC-MS for conversion Analyze aliquots by LC-MS for conversion Quench reactions->Analyze aliquots by LC-MS for conversion Analyze aliquots by chiral HPLC for ee Analyze aliquots by chiral HPLC for ee Analyze aliquots by LC-MS for conversion->Analyze aliquots by chiral HPLC for ee

Caption: Workflow for solvent screening in a catalyzed reaction.

Proposed Catalytic Cycle for an Aldol Reaction

G Catalyst This compound Derivative Enamine Enamine Intermediate Catalyst->Enamine + Ketone - H2O Ketone Ketone Iminium Iminium Ion Intermediate Enamine->Iminium + Aldehyde Aldehyde Aldehyde Product β-Hydroxy Ketone Iminium->Product + H2O Product->Catalyst - Catalyst

Caption: Enamine mechanism in an aminocatalyzed aldol reaction.

Logical Relationship for Troubleshooting Low Enantioselectivity

G cluster_causes Potential Causes cluster_solutions Solutions Low ee Low ee Impure Catalyst Impure Catalyst Low ee->Impure Catalyst Wet Solvent Wet Solvent Low ee->Wet Solvent High Temperature High Temperature Low ee->High Temperature Wrong Solvent Wrong Solvent Low ee->Wrong Solvent Purify Catalyst Purify Catalyst Impure Catalyst->Purify Catalyst Use Anhydrous Solvent Use Anhydrous Solvent Wet Solvent->Use Anhydrous Solvent Lower Temperature Lower Temperature High Temperature->Lower Temperature Screen Solvents Screen Solvents Wrong Solvent->Screen Solvents

Caption: Troubleshooting logic for low enantioselectivity.

References

Technical Support Center: Catalyst Loading Optimization for (1R,2S)-2-Aminocyclohexanol Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive guidance on optimizing catalyst loading for the asymmetric synthesis of (1R,2S)-2-aminocyclohexanol, a key chiral building block in pharmaceutical development. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to assist in your synthetic endeavors.

Troubleshooting Guides

This section addresses common issues encountered during the synthesis of this compound, with a focus on problems related to catalyst loading.

Issue 1: Low Enantiomeric Excess (ee%)

Potential Cause Troubleshooting Steps
Incorrect Catalyst Loading An optimal catalyst loading is crucial for high enantioselectivity. Too low a concentration can lead to a significant uncatalyzed background reaction, reducing the overall ee%. Conversely, excessively high concentrations may cause catalyst aggregation, which can decrease enantioselectivity. It is recommended to screen a range of catalyst loadings (e.g., 0.1 mol%, 0.5 mol%, 1.0 mol%, 2.0 mol%) to identify the optimal concentration for your specific reaction conditions.
Suboptimal Reaction Temperature Temperature significantly influences enantioselectivity. Higher temperatures can sometimes overcome the energy difference between the diastereomeric transition states, leading to lower ee%. Conversely, a temperature that is too low might hinder the reaction rate. Experiment with a range of temperatures to find the best balance between reaction rate and enantioselectivity.
Impure Substrate or Reagents Impurities in the starting materials or reagents can interfere with the catalyst, leading to poor stereocontrol. Ensure the purity of your substrate and all reagents before use.
Presence of Moisture or Oxygen Many catalysts used in asymmetric synthesis are sensitive to air and moisture. Ensure all glassware is oven-dried and the reaction is carried out under an inert atmosphere (e.g., argon or nitrogen). Use anhydrous solvents.

Issue 2: Low Reaction Yield

Potential Cause Troubleshooting Steps
Insufficient Catalyst Loading If the catalyst loading is too low, the reaction may not proceed to completion within a reasonable timeframe, resulting in a low yield. Incrementally increase the catalyst loading to see if the yield improves.
Catalyst Deactivation The catalyst may be degrading under the reaction conditions. This can be caused by impurities in the substrate or solvent, or by the reaction temperature being too high. Ensure the purity of all components and consider running the reaction at a lower temperature.
Poor Quality of Reagents Degradation of reagents, such as the hydrogen source in a transfer hydrogenation, can lead to low yields. Use fresh, high-quality reagents.
Incomplete Reaction The reaction may require a longer time to reach completion. Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, GC, or HPLC) to determine the optimal reaction time.

Frequently Asked Questions (FAQs)

Q1: What is a typical starting catalyst loading for the synthesis of this compound?

A1: A good starting point for catalyst loading in many asymmetric syntheses is between 0.5 mol% and 2 mol%.[1] However, the optimal loading is highly dependent on the specific catalyst system (e.g., Cobalt, Rhodium, Ruthenium), substrate, and reaction conditions. It is always recommended to perform an optimization screen.

Q2: How does the choice of catalyst (e.g., Co, Rh, Ru) affect the optimal catalyst loading?

A2: Different metal catalysts have varying turnover numbers (TONs) and turnover frequencies (TOFs). A highly active catalyst, such as some Ruthenium complexes, may achieve high yields and enantioselectivity at a lower loading (e.g., 0.1-1 mol%) compared to a less active catalyst.[2] Therefore, the optimal loading must be determined empirically for each specific catalyst.

Q3: Can increasing the catalyst loading always improve the yield and enantioselectivity?

A3: Not necessarily. While increasing the catalyst loading can sometimes improve a sluggish reaction, it can also lead to catalyst aggregation or dimerization at higher concentrations, which may decrease enantioselectivity. There is typically an optimal range for catalyst loading, and exceeding this range can have detrimental effects on both yield and ee%.

Q4: What are common signs of catalyst poisoning?

A4: A sudden drop in reaction rate, a decrease in enantioselectivity, or a complete halt of the reaction can all be signs of catalyst poisoning. Common poisons include sulfur compounds, halides, and strongly coordinating species. Ensuring the purity of all substrates, reagents, and solvents is critical to avoid this issue.

Data Presentation

The following tables summarize the effect of catalyst loading on the yield and enantiomeric excess for the synthesis of this compound using different catalytic systems.

Table 1: (salen)Co(III)-Catalyzed Asymmetric Ring-Opening of Cyclohexene Oxide

This method involves the enantioselective addition of a carbamate to meso-cyclohexene oxide, followed by deprotection.

Catalyst Loading (mol%)Reaction Time (h)Yield (%)ee%
0.524>95>99
1.024>95>99

Data is illustrative and based on reported multigram-scale synthesis.[1]

Table 2: Hypothetical Rhodium-Catalyzed Asymmetric Hydrogenation

This table illustrates a potential optimization scenario for a Rhodium-catalyzed asymmetric hydrogenation of a suitable precursor to this compound.

Catalyst Loading (mol%)H₂ Pressure (atm)Temperature (°C)Yield (%)ee%
0.510258592
1.010259598
2.010259698
1.05259097
1.010409895

This data is hypothetical and serves as an example for an optimization study.

Table 3: Hypothetical Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation

This table illustrates a potential optimization for a Ruthenium-catalyzed asymmetric transfer hydrogenation using a hydrogen donor like isopropanol.

Catalyst Loading (mol%)Base (mol%)Temperature (°C)Yield (%)ee%
0.15408895
0.55409699
1.05409799
0.52409298
0.55609896

This data is hypothetical and serves as an example for an optimization study.

Experimental Protocols

Protocol 1: (salen)Co(III)-Catalyzed Synthesis of this compound Hydrochloride (Multigram Scale)

This protocol is adapted from a literature procedure for the practical synthesis of highly enantioenriched trans-2-amino alcohols.[1]

Materials:

  • (salen)Co(III)-OTf complex (0.5 - 1.0 mol%)

  • Cyclohexene oxide

  • Phenyl carbamate

  • Anhydrous solvent (e.g., toluene)

  • Base for deprotection (e.g., NaOH)

  • HCl for salt formation

Procedure:

  • In an oven-dried flask under an inert atmosphere, dissolve the (salen)Co(III)-OTf catalyst in the anhydrous solvent.

  • Add cyclohexene oxide to the catalyst solution.

  • Add phenyl carbamate to the reaction mixture.

  • Stir the reaction at the desired temperature (e.g., 50 °C) and monitor its progress by TLC or HPLC.

  • Upon completion, cool the reaction mixture and add a solution of base to deprotect the carbamate.

  • Extract the product with a suitable organic solvent.

  • Wash the combined organic layers, dry over anhydrous sulfate, and concentrate under reduced pressure.

  • Dissolve the crude product in a suitable solvent and add a solution of HCl to precipitate the hydrochloride salt.

  • Collect the solid by filtration and dry under vacuum to obtain this compound hydrochloride.

Protocol 2: General Procedure for Rhodium-Catalyzed Asymmetric Hydrogenation

This is a general protocol that should be optimized for the specific substrate and ligand used.

Materials:

  • Rhodium precursor (e.g., [Rh(COD)₂]BF₄)

  • Chiral phosphine ligand (e.g., a BINAP derivative)

  • Substrate (e.g., a suitable enamide or imine precursor)

  • Degassed solvent (e.g., methanol, dichloromethane)

  • Hydrogen gas

Procedure:

  • In a glovebox, charge a pressure reactor with the rhodium precursor and the chiral ligand.

  • Add the degassed solvent and stir to form the catalyst complex.

  • Add the substrate to the reactor.

  • Seal the reactor, remove it from the glovebox, and purge with hydrogen gas.

  • Pressurize the reactor to the desired hydrogen pressure.

  • Stir the reaction at the desired temperature and monitor hydrogen uptake.

  • Upon completion, carefully vent the reactor and purge with an inert gas.

  • Remove the solvent under reduced pressure and purify the product by chromatography or crystallization.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Analysis reagents Substrate & Reagents Purity Check catalyst_prep Catalyst Preparation/ Pre-formation reagents->catalyst_prep glassware Oven-Dried Glassware glassware->catalyst_prep atmosphere Inert Atmosphere (Ar/N2) atmosphere->catalyst_prep substrate_add Substrate Addition catalyst_prep->substrate_add reaction_cond Reaction Conditions (Temp, Time, Pressure) substrate_add->reaction_cond monitoring Reaction Monitoring (TLC, GC, HPLC) reaction_cond->monitoring workup Quenching & Extraction monitoring->workup purification Purification (Chromatography/ Crystallization) workup->purification analysis Analysis (Yield, ee%) purification->analysis

Caption: General experimental workflow for asymmetric synthesis.

Troubleshooting_Logic start Poor Result (Low Yield or ee%) check_purity Check Reagent & Substrate Purity start->check_purity check_conditions Verify Reaction Conditions (Temp, Time) start->check_conditions check_atmosphere Ensure Inert Atmosphere start->check_atmosphere optimize_loading Optimize Catalyst Loading check_purity->optimize_loading check_conditions->optimize_loading check_atmosphere->optimize_loading screen_solvents Screen Solvents optimize_loading->screen_solvents No Improvement success Improved Result optimize_loading->success Improvement change_catalyst Consider Different Catalyst/Ligand screen_solvents->change_catalyst No Improvement screen_solvents->success Improvement change_catalyst->success Improvement

Caption: Troubleshooting logic for optimizing asymmetric reactions.

References

Technical Support Center: Managing Diastereoselectivity in Reactions with (1R,2S)-2-Aminocyclohexanol

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to effectively manage diastereoselectivity in chemical reactions involving the chiral building block, (1R,2S)-2-aminocyclohexanol.

Frequently Asked Questions (FAQs)

Q1: Why is this compound a useful chiral building block?

A1: this compound is a versatile chiral precursor for the synthesis of both chiral auxiliaries and ligands. Its rigid cyclohexane backbone and vicinal amino and hydroxyl groups provide a well-defined stereochemical environment, which is crucial for inducing asymmetry in chemical reactions. This controlled environment can lead to high levels of diastereoselectivity, which is essential for the synthesis of enantiomerically pure compounds in the pharmaceutical industry.

Q2: How is this compound typically converted into a chiral auxiliary?

A2: A common strategy is to convert this compound into a cyclic carbamate, specifically an oxazolidinone. This is typically achieved by reacting the amino alcohol with a carbonate-forming reagent such as diethyl carbonate or a phosgene equivalent. The resulting oxazolidinone provides a rigid scaffold that can be N-acylated with a prochiral substrate.

Q3: What are the key factors influencing diastereoselectivity when using a this compound-derived chiral auxiliary?

A3: Several factors critically influence the diastereoselectivity of reactions employing chiral auxiliaries derived from this compound. These include the choice of Lewis acid, reaction temperature, and the solvent system.[1] Lower reaction temperatures, often as low as -78 °C, generally enhance diastereoselectivity by favoring the transition state with the lower activation energy, which leads to the major diastereomer.[1] The choice of solvent can also significantly impact stereoselectivity by influencing the conformation of the substrate-Lewis acid complex.

Q4: I am observing low diastereoselectivity in my reaction. What are the common causes and how can I troubleshoot this?

A4: Low diastereoselectivity can stem from several issues. Firstly, ensure the high purity of your this compound and all reagents, as stereoisomeric impurities will directly impact the stereochemical outcome. Suboptimal reaction conditions are another common cause. It is advisable to screen a range of Lewis acids (e.g., TiCl₄, SnCl₄, Et₂AlCl) and solvents to find the optimal combination for your specific transformation. Additionally, strictly controlling the reaction temperature at lower values is crucial.

Q5: Can this compound be used as a chiral ligand in asymmetric catalysis?

A5: Yes, this compound is a valuable precursor for the synthesis of various chiral ligands for asymmetric catalysis. It can be derivatized into Schiff bases, bis(oxazoline) (BOX) ligands, and phosphine-oxazoline (PHOX) ligands. These ligands can then be complexed with metals such as iridium, rhodium, or copper to catalyze a wide range of asymmetric transformations, including reductions, hydrogenations, and carbon-carbon bond-forming reactions, often with high enantioselectivity.

Troubleshooting Guides

Issue 1: Low Diastereomeric Ratio (d.r.) in Asymmetric Alkylation

If you are experiencing a low diastereomeric ratio in an asymmetric alkylation reaction using an N-acyl oxazolidinone derived from this compound, consider the following troubleshooting steps:

  • Purity of Reagents: Verify the enantiomeric and chemical purity of the this compound used to synthesize the auxiliary. Impurities can significantly reduce diastereoselectivity.

  • Reaction Temperature: Lowering the reaction temperature is often the most effective way to improve diastereoselectivity. If the reaction is being run at -20 °C, for example, try running it at -78 °C.

  • Lewis Acid Screening: The choice of Lewis acid can have a profound effect on the facial selectivity of the enolate. A screening of different Lewis acids (e.g., TiCl₄, SnCl₄, BF₃·OEt₂) should be performed to identify the optimal one for your substrate and electrophile.

  • Solvent Effects: The polarity and coordinating ability of the solvent can influence the conformation of the chelated intermediate. Test a range of anhydrous, non-coordinating solvents such as dichloromethane (DCM), toluene, or tetrahydrofuran (THF).

  • Base Selection: The base used for enolate formation is critical. For N-acyl oxazolidinones, sterically hindered bases like lithium hexamethyldisilazide (LiHMDS) or sodium hexamethyldisilazide (NaHMDS) are often effective.

Issue 2: Poor Yield in Diastereoselective Aldol Reaction

Low yields in addition to poor diastereoselectivity can be indicative of several problems in an aldol reaction. Here are some troubleshooting suggestions:

  • Anhydrous Conditions: Ensure all glassware is flame-dried and the reaction is performed under an inert atmosphere (e.g., argon or nitrogen). All solvents and reagents must be strictly anhydrous, as moisture can quench the Lewis acid and the enolate.

  • Reagent Stoichiometry: Carefully optimize the stoichiometry of the reagents. An excess of the aldehyde or the boron triflate may be necessary.

  • Reaction Time and Temperature: Monitor the reaction progress by thin-layer chromatography (TLC) or another suitable method. Prolonged reaction times or elevated temperatures can lead to product decomposition or the formation of byproducts.

  • Enolate Formation: Incomplete enolate formation can lead to low yields. Ensure the correct stoichiometry of the base and Lewis acid (for boron enolates) and allow sufficient time for the enolate to form before adding the electrophile.

Data Presentation

The following tables summarize quantitative data for diastereoselective reactions using chiral auxiliaries analogous to those derived from this compound, demonstrating the high levels of stereocontrol that can be achieved under optimized conditions.

Table 1: Asymmetric Alkylation of an N-Acyl Oxazolidinone Derived from a Cyclopentyl Amino Alcohol Analog

EntryElectrophile (R-X)BaseSolventTemp (°C)Yield (%)d.r.
1Benzyl bromideLiHMDSTHF-78 to -2072>99:1
2Allyl iodideLiHMDSTHF-78 to -2065>99:1

Data is for the analogous (1S,2R)-2-aminocyclopentan-1-ol derived auxiliary, which is expected to have similar stereodirecting properties.[2]

Table 2: Asymmetric Aldol Reaction of an N-Acyl Oxazolidinone with Various Aldehydes

EntryAldehydeLewis AcidBaseSolventTemp (°C)Yield (%)d.r.
1BenzaldehydeBu₂BOTfDIPEADCM-78 to 078>99:1
2IsobutyraldehydeBu₂BOTfDIPEADCM-78 to 075>99:1
3AcetaldehydeBu₂BOTfDIPEADCM-78 to 070>99:1
4CinnamaldehydeBu₂BOTfDIPEADCM-78 to 080>99:1

Data is for the analogous (1S,2R)-2-aminocyclopentan-1-ol derived auxiliary.[2]

Experimental Protocols

Protocol 1: Synthesis of (4R,5S)-Cyclohexano[d]oxazolidin-2-one from this compound

This protocol describes a general method for the synthesis of the oxazolidinone chiral auxiliary.

Materials:

  • This compound

  • Diethyl carbonate

  • Sodium methoxide (catalytic amount) or Potassium carbonate

  • Toluene

  • Standard laboratory glassware for reflux

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve this compound (1.0 eq) in toluene.

  • Add diethyl carbonate (1.5 eq) and a catalytic amount of sodium methoxide or potassium carbonate.

  • Heat the reaction mixture to reflux and stir for 12-24 hours. The progress of the reaction can be monitored by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel or by recrystallization to afford the pure oxazolidinone.

Protocol 2: Diastereoselective Aldol Reaction using a this compound-Derived Auxiliary

This protocol is a representative procedure for an asymmetric aldol reaction.

Materials:

  • N-Acyl-(4R,5S)-cyclohexano[d]oxazolidin-2-one (1.0 eq)

  • Dibutylboron triflate (Bu₂BOTf, 1.1 eq)

  • N,N-Diisopropylethylamine (DIPEA, 1.2 eq)

  • Aldehyde (1.2 eq)

  • Anhydrous Dichloromethane (DCM)

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • In a flame-dried, two-necked round-bottom flask under an argon atmosphere, dissolve the N-acyl oxazolidinone in anhydrous DCM.

  • Cool the solution to 0 °C in an ice bath.

  • Add DIPEA, followed by the dropwise addition of Bu₂BOTf.

  • Stir the mixture at 0 °C for 1 hour to ensure complete formation of the boron enolate.

  • Cool the reaction mixture to -78 °C using a dry ice/acetone bath.

  • Slowly add the aldehyde to the reaction mixture.

  • Stir the reaction at -78 °C for 2-4 hours, then allow it to warm to 0 °C and stir for an additional 1-2 hours. Monitor the reaction by TLC.

  • Quench the reaction by the addition of a phosphate buffer (pH 7) and methanol.

  • Extract the product with DCM. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to isolate the desired diastereomer. The diastereomeric ratio can be determined by ¹H NMR analysis of the crude reaction mixture.

Visualizations

experimental_workflow cluster_auxiliary_synthesis Auxiliary Synthesis cluster_reaction_sequence Asymmetric Reaction cluster_cleavage Auxiliary Cleavage & Recovery aminocyclohexanol This compound oxazolidinone Oxazolidinone Auxiliary aminocyclohexanol->oxazolidinone carbonate Diethyl Carbonate carbonate->oxazolidinone n_acyl N-Acyl Oxazolidinone oxazolidinone->n_acyl acyl_chloride Acyl Chloride acyl_chloride->n_acyl enolate Chelated Enolate n_acyl->enolate Base, Lewis Acid aldol_product Diastereomerically Enriched Aldol Adduct enolate->aldol_product aldehyde Aldehyde aldehyde->aldol_product chiral_product Enantiomerically Pure Product aldol_product->chiral_product Hydrolysis recovered_auxiliary Recovered Auxiliary aldol_product->recovered_auxiliary Hydrolysis

Caption: General workflow for a chiral auxiliary-mediated asymmetric aldol reaction.

troubleshooting_diastereoselectivity start Low Diastereoselectivity Observed check_purity Verify Purity of Auxiliary & Reagents start->check_purity optimize_temp Optimize Reaction Temperature check_purity->optimize_temp Purity OK screen_lewis_acid Screen Lewis Acids optimize_temp->screen_lewis_acid lower_temp Lower Temperature (e.g., -78 °C) optimize_temp->lower_temp screen_solvent Screen Solvents screen_lewis_acid->screen_solvent change_lewis_acid Change Lewis Acid (e.g., TiCl4, SnCl4) screen_lewis_acid->change_lewis_acid change_solvent Change Solvent (e.g., DCM, Toluene) screen_solvent->change_solvent success High Diastereoselectivity Achieved lower_temp->success change_lewis_acid->success change_solvent->success

Caption: Troubleshooting logic for improving low diastereoselectivity.

References

stability and degradation of (1R,2S)-2-aminocyclohexanol under reaction conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability and degradation of (1R,2S)-2-aminocyclohexanol under common reaction conditions.

Troubleshooting Guide

This guide addresses specific issues users may encounter during their experiments in a question-and-answer format.

Q1: My reaction yield is significantly lower than expected when using this compound. What could be the cause?

A1: Low reaction yields can stem from the degradation of the this compound starting material or its instability under the specific reaction conditions. Consider the following factors:

  • High Temperature: The compound can decompose at high temperatures.[1] If your reaction requires heating, the aminocyclohexanol may be degrading over the course of the experiment.

  • Presence of Oxidants: this compound is incompatible with strong oxidizing agents.[2] The amino group is particularly susceptible to oxidation, which can be accelerated by the presence of dissolved oxygen or catalytic amounts of metal ions (e.g., from stainless steel reactors).[3][4]

  • Extreme pH: Both strongly acidic and strongly alkaline conditions can promote degradation. Under acidic conditions, the hydroxyl group may undergo dehydration, while under alkaline conditions, the free amino group is more prone to oxidation.[3]

Q2: I am observing discoloration (e.g., yellowing or browning) in my reaction mixture or stock solution. What does this indicate?

A2: Discoloration often points to oxidative degradation. The primary amino group can be oxidized to form products like hydroxylamines, nitroso compounds, or imines.[3] These products can subsequently react or polymerize, leading to the formation of colored impurities.[3] To mitigate this, ensure solvents are de-gassed and consider running reactions under an inert atmosphere (e.g., Nitrogen or Argon).[2]

Q3: My analysis shows unexpected side products containing a cyclohexene ring. How is this possible?

A3: The formation of cyclohexene-based impurities, such as cyclohexeneamine, is indicative of dehydration.[3] This reaction is typically catalyzed by acidic conditions, especially at elevated temperatures. The acid protonates the hydroxyl group, turning it into a good leaving group (water), which is then eliminated to form a double bond in the cyclohexane ring.[3]

Q4: The reactivity of my this compound seems different from its trans-isomer. Why?

A4: The cis configuration of this compound, where the amino and hydroxyl groups are on the same face of the ring, allows for strong intramolecular hydrogen bonding.[5][6][7] This interaction can influence its conformational equilibrium and reactivity. For instance, this hydrogen bonding is known to favor the formation of N-monoalkylated products when using smaller alkylating agents, potentially hindering dialkylation compared to the trans isomer where such bonding is not possible.[6][7]

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for this compound?

A1: To ensure long-term stability, the compound should be stored in a tightly sealed, light-resistant container in a dark, dry place.[2][8] Storage under an inert atmosphere at room temperature or refrigerated conditions (2-8 °C) is recommended to prevent oxidation and moisture absorption.[2][8]

Q2: How does pH affect the stability of this compound in aqueous solutions?

A2: The pH has a critical impact on the compound's stability by altering the protonation state of the amino group.

  • Acidic pH (below ~pH 7): The amino group is protonated (-NH3+). This form is generally protected from oxidation but makes the hydroxyl group more susceptible to acid-catalyzed dehydration.[3]

  • Neutral to Alkaline pH (above ~pH 7): The amino group is primarily in its free base form (-NH2), which is significantly more susceptible to oxidation.[3] The predicted pKa of the protonated amino group for the related 4-aminocyclohexanol is approximately 10.5.[3]

Q3: What are the main degradation pathways for this compound?

A3: The two primary degradation pathways are driven by its bifunctional nature:

  • Oxidation: The amino group can be oxidized, particularly in the presence of oxygen, metal ions, and at neutral to alkaline pH.[3]

  • Dehydration: The hydroxyl group can be eliminated as water to form an alkene, a reaction favored by acidic conditions and heat.[3]

Q4: What are the known incompatibilities of this compound?

A4: Based on data for related aminocyclohexanols, the compound should be considered incompatible with strong oxidizing agents, strong acids, and isocyanates, which may trigger hazardous or exothermic reactions.[2]

Data Presentation

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
Molecular FormulaC₆H₁₃NO[5]
Molecular Weight115.17 g/mol [5]
Configuration(1R,2S)-cis[5][6]
AppearanceOff-white to brown solid[9]
HazardsCauses skin, eye, and respiratory irritation[5][10][11]

Table 2: Summary of Factors Affecting Stability and Potential Degradation

FactorConditionPrimary Degradation PathwayPotential ProductsReference(s)
Temperature High TemperatureThermal DecompositionVarious[1]
Atmosphere Presence of OxygenOxidationHydroxylamines, imines, nitroso compounds, polymers[3]
pH Acidic (e.g., pH < 4)DehydrationCyclohexeneamine derivatives[3]
pH Alkaline (e.g., pH > 9)OxidationOxidized amine derivatives[3]
Additives Strong Oxidizing AgentsOxidationVarious oxidized products[2]
Additives Metal Ions (e.g., Fe²⁺/Fe³⁺)Catalyzed OxidationVarious oxidized products[4]
Additives Strong AcidsDehydrationCyclohexeneamine derivatives[3]
Experimental Protocols

Protocol 1: General Procedure for Monitoring Stability via HPLC

This protocol outlines a method to assess the stability of this compound under specific "stress" conditions (e.g., elevated temperature, specific pH).

  • Preparation of Stock Solution: Prepare a stock solution of this compound of known concentration (e.g., 1 mg/mL) in the reaction solvent or buffer of interest.

  • Application of Stress Conditions: Aliquot the stock solution into several sealed vials. Expose the vials to the desired stress condition (e.g., place in a thermostated oven at 60°C, or adjust pH with acid/base). Keep a control sample at standard conditions (e.g., 4°C, protected from light).

  • Time-Point Sampling: At predetermined intervals (e.g., 0, 2, 4, 8, 24, 48 hours), remove one vial from the stress condition and immediately cool it to stop further degradation.

  • HPLC Analysis:

    • Analyze an aliquot of each sample using a suitable reversed-phase HPLC method (e.g., C18 column).

    • The mobile phase could consist of a gradient of water (with 0.1% formic acid or trifluoroacetic acid for better peak shape) and acetonitrile.

    • Use a UV detector (e.g., at 210 nm) or, preferably, an Evaporative Light Scattering Detector (ELSD) or Charged Aerosol Detector (CAD), as the compound lacks a strong chromophore.

  • Data Analysis: Quantify the peak area of the parent compound at each time point. A decrease in the main peak area relative to the control indicates degradation. The appearance of new peaks signifies the formation of degradation products. Plot the percentage of remaining this compound against time to determine the degradation rate.

Protocol 2: Identification of Degradation Products using LC-MS

This protocol is used to identify the chemical structures of impurities observed during stability studies.

  • Sample Preparation: Use a sample from the stress test (Protocol 1) that shows significant degradation (e.g., >10% loss of the parent compound).

  • LC-MS Analysis:

    • Inject the sample into a Liquid Chromatography-Mass Spectrometry (LC-MS) system.

    • Use the same or a similar LC method as developed for the HPLC analysis to separate the parent compound from its degradants.

    • The mass spectrometer should be operated in a positive electrospray ionization (ESI+) mode to detect the protonated molecules [M+H]⁺.

  • Data Interpretation:

    • Determine the exact mass of the parent compound and any new peaks that appeared in the chromatogram.

    • Propose potential structures for the degradation products based on their mass-to-charge ratios (m/z). For example, a mass loss of 18 Da from the parent compound suggests a dehydration reaction. An increase of 16 Da could indicate oxidation.

    • If available, use tandem MS (MS/MS) to fragment the degradation product ions. The resulting fragmentation pattern can provide further structural evidence to confirm the identity of the degradants.

Visualizations

TroubleshootingWorkflow start_node Problem Observed: Low Yield / Side Products check_purity 1. Verify Purity of Starting Material start_node->check_purity check_conditions 2. Review Reaction Conditions check_purity->check_conditions Purity OK impure_sm Root Cause: Impure Starting Material Action: Repurify or use new batch check_purity->impure_sm Impure check_temp Is Temperature > 80°C? check_conditions->check_temp check_ph Is pH < 4 or > 9? check_temp->check_ph No thermal_deg Potential Issue: Thermal Degradation Action: Lower reaction temp, reduce reaction time check_temp->thermal_deg Yes check_atmosphere Is Reaction Open to Air? check_ph->check_atmosphere No ph_deg Potential Issue: Dehydration (acidic) or Oxidation (basic) Action: Buffer reaction to neutral pH if possible check_ph->ph_deg Yes oxidative_deg Potential Issue: Oxidative Degradation Action: Degas solvents, run under inert gas (N2/Ar) check_atmosphere->oxidative_deg Yes resolved Problem Likely Resolved check_atmosphere->resolved No (Consult further) thermal_deg->check_ph ph_deg->check_atmosphere oxidative_deg->resolved pH_Effect_Diagram cluster_acid Acidic Conditions (pH < 7) cluster_base Alkaline Conditions (pH > 7) protonated {Protonated Form |-NH₃⁺ |Stable against oxidation} dehydration Risk: Dehydration of -OH group protonated->dehydration Vulnerable Site freebase {Free Base Form |-NH₂ |Stable against dehydration} oxidation Risk: Oxidation of -NH₂ group freebase->oxidation Vulnerable Site compound This compound compound->protonated + H⁺ compound->freebase - H⁺ DegradationPathways start This compound condition1 Acidic pH + Heat start->condition1 condition2 Alkaline/Neutral pH + O₂ / Metal Ions start->condition2 pathway1 Dehydration Pathway condition1->pathway1 product1 Cyclohexeneamine Derivatives pathway1->product1 pathway2 Oxidation Pathway condition2->pathway2 product2 Imines, Hydroxylamines, Polymeric Species pathway2->product2

References

Validation & Comparative

A Comparative Guide to Chiral HPLC Methods for Separating 2-Aminocyclohexanol Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate separation and quantification of 2-aminocyclohexanol stereoisomers are paramount for ensuring the stereochemical purity and efficacy of pharmaceutical compounds. This guide offers a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) methods for resolving the four stereoisomers of 2-aminocyclohexanol: the enantiomeric pairs of the cis and trans diastereomers. This document provides an objective overview of various chiral stationary phases (CSPs) and analytical approaches, supported by experimental data to facilitate method selection and development.

Introduction to the Challenge: Separating Stereoisomers

2-Aminocyclohexanol possesses two chiral centers, giving rise to four stereoisomers: (1R,2R)- and (1S,2S)-trans-2-aminocyclohexanol, and (1R,2S)- and (1S,2R)-cis-2-aminocyclohexanol. Due to their identical physical and chemical properties in an achiral environment, separating these enantiomers and diastereomers requires specialized chiral recognition techniques. HPLC, with its high resolution and sensitivity, is the premier analytical tool for this purpose. The two primary strategies for chiral separation by HPLC are the direct and indirect methods.

  • Direct Methods: Employ a chiral stationary phase (CSP) that interacts stereoselectively with the analytes, leading to different retention times for each isomer.

  • Indirect Methods: Involve the derivatization of the analyte with a chiral derivatizing agent (CDA) to form diastereomeric pairs, which can then be separated on a standard achiral HPLC column.

This guide will focus primarily on direct methods, as they are often more straightforward and avoid potential complications associated with derivatization reactions.

Comparison of Chiral Stationary Phases

The choice of the chiral stationary phase is the most critical factor in developing a successful chiral HPLC separation. For amino alcohols like 2-aminocyclohexanol, polysaccharide-based and crown ether-based CSPs have demonstrated the most promise.

Polysaccharide-Based CSPs

Polysaccharide-based CSPs, typically derivatives of cellulose or amylose coated or immobilized on a silica support, are the most widely used chiral selectors due to their broad applicability. The chiral recognition mechanism involves a combination of hydrogen bonding, dipole-dipole interactions, and steric hindrance within the helical polymer structure.

Crown Ether-Based CSPs

Crown ether-based CSPs are particularly effective for the separation of primary amines and amino acids.[1] The chiral recognition is based on the formation of inclusion complexes between the protonated primary amine of the analyte and the crown ether cavity. For amino alcohols, this interaction, combined with other intermolecular forces, can lead to excellent enantioselectivity. Recent studies have shown that for the separation of primary amine racemates, Crownpak® columns can provide superior results compared to several polysaccharide-based columns.[2]

Quantitative Data Summary

The following tables summarize the performance of different chiral HPLC methods for the separation of 2-aminocyclohexanol isomers. It is important to note that direct comparison between different studies can be challenging due to variations in experimental conditions.

Table 1: Separation of trans-2-Aminocyclohexanol Enantiomers

Chiral Stationary PhaseMobile PhaseFlow Rate (mL/min)Temperature (°C)Retention Time (min)Resolution (Rs)Reference
Crownpak CR-I(+) 0.1 M Perchloric Acid in Water/Methanol (90/10, v/v)0.525Enantiomer 1: 12.5, Enantiomer 2: 15.22.1Hypothetical Data
Chiralpak AD-H n-Hexane/Isopropanol/Diethylamine (80/20/0.1, v/v/v)1.025Enantiomer 1: 8.9, Enantiomer 2: 10.11.8Hypothetical Data

Table 2: Separation of cis-2-Aminocyclohexanol Enantiomers

Chiral Stationary PhaseMobile PhaseFlow Rate (mL/min)Temperature (°C)Retention Time (min)Resolution (Rs)Reference
Chiralcel OJ-H n-Hexane/Ethanol/Trifluoroacetic Acid (90/10/0.1, v/v/v)0.830Enantiomer 1: 14.3, Enantiomer 2: 16.51.9Hypothetical Data
Crownpak CR-I(-) 0.1 M Perchloric Acid in Water/Methanol (95/5, v/v)0.520Enantiomer 1: 18.1, Enantiomer 2: 20.42.3Hypothetical Data

Note: The data in the tables above is representative and may be hypothetical for illustrative purposes, as a single comprehensive study directly comparing these exact conditions was not found in the public domain. Researchers should use this as a starting point for method development.

Experimental Protocols

Detailed and reproducible experimental protocols are essential for achieving successful and reliable chiral separations.

Method 1: Separation of trans-2-Aminocyclohexanol Enantiomers on a Crown Ether-Based CSP
  • Objective: To resolve the enantiomers of trans-2-aminocyclohexanol using a Crownpak CR-I(+) column.

  • Instrumentation: HPLC system with a UV or Evaporative Light Scattering Detector (ELSD).

  • Column: Crownpak® CR-I(+) (150 x 4.6 mm, 5 µm).

  • Mobile Phase: 0.1 M Perchloric acid in Water/Methanol (90/10, v/v).

  • Flow Rate: 0.5 mL/min.

  • Column Temperature: 25 °C.

  • Detection: UV at 210 nm or ELSD.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the trans-2-aminocyclohexanol sample in the mobile phase to a concentration of 1 mg/mL.

Method 2: Separation of cis and trans Diastereomers and Enantiomers on a Polysaccharide-Based CSP
  • Objective: To separate all four stereoisomers of 2-aminocyclohexanol using a Chiralpak® AD-H column.

  • Instrumentation: HPLC system with a UV detector.

  • Column: Chiralpak® AD-H (250 x 4.6 mm, 5 µm).

  • Mobile Phase: n-Hexane/Isopropanol/Diethylamine (80/20/0.1, v/v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25 °C.

  • Detection: UV at 220 nm.

  • Injection Volume: 5 µL.

  • Sample Preparation: Prepare a 0.5 mg/mL solution of the 2-aminocyclohexanol isomer mixture in the mobile phase.

Visualizing the Workflow and Isomeric Relationships

To aid in understanding the experimental process and the relationships between the isomers, the following diagrams are provided.

experimental_workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis sample 2-Aminocyclohexanol Isomer Mixture dissolve Dissolve in Mobile Phase sample->dissolve filter Filter (0.45 µm) dissolve->filter injector Injector filter->injector column Chiral Column (e.g., Crownpak or Chiralpak) injector->column detector Detector (UV or ELSD) column->detector chromatogram Chromatogram detector->chromatogram quantify Peak Integration & Quantification chromatogram->quantify report Report Results quantify->report

Caption: General workflow for chiral HPLC analysis of 2-aminocyclohexanol isomers.

Caption: Stereoisomeric relationships of 2-aminocyclohexanol.

Conclusion

The successful chiral separation of 2-aminocyclohexanol isomers is readily achievable with modern HPLC techniques. Both polysaccharide-based and crown ether-based chiral stationary phases are viable options, with the latter showing particular promise for primary amino alcohols. The choice of the optimal method will depend on the specific analytical requirements, including the desired resolution, analysis time, and available instrumentation. The experimental protocols and comparative data presented in this guide provide a solid foundation for researchers to develop and validate robust and reliable methods for the stereoselective analysis of 2-aminocyclohexanol, a critical aspect of pharmaceutical development and quality control.

References

comparing (1R,2S)-2-aminocyclohexanol with other chiral amino alcohols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The selection of a chiral ligand is a pivotal decision in the development of enantioselective synthetic routes. Chiral amino alcohols represent a versatile and widely utilized class of ligands and auxiliaries in asymmetric catalysis. This guide provides an objective comparison of the performance of (1R,2S)-2-aminocyclohexanol and other prominent chiral amino alcohols, supported by experimental data from the scientific literature. The benchmark reaction for this comparison is the well-established enantioselective addition of diethylzinc to benzaldehyde, a standard method for evaluating the efficacy of chiral catalysts.

Performance in the Enantioselective Addition of Diethylzinc to Benzaldehyde

The enantioselective addition of diethylzinc to benzaldehyde is a classic carbon-carbon bond-forming reaction that produces a chiral secondary alcohol, 1-phenyl-1-propanol. The effectiveness of a chiral amino alcohol as a catalyst or ligand in this transformation is primarily assessed by the chemical yield and the enantiomeric excess (ee) of the product.

While this compound is a structurally relevant chiral amino alcohol, a comprehensive literature search did not yield specific quantitative performance data for its use in the enantioselective addition of diethylzinc to benzaldehyde under conditions directly comparable to other widely used amino alcohols. However, its derivatives and other cyclic amino alcohols have been investigated in similar transformations. For a direct and objective comparison, this guide focuses on well-documented chiral amino alcohols for which experimental data in the benchmark reaction is readily available.

The following table summarizes the performance of several widely used chiral amino alcohols in the enantioselective addition of diethylzinc to benzaldehyde.

Chiral Amino AlcoholCatalyst Loading (mol%)SolventTemperature (°C)Time (h)Yield (%)Enantiomeric Excess (ee, %)Product Configuration
(1R,2R)-(-)-Pseudoephedrine 2Toluene0249586(R)
(1R,2S)-(-)-Norephedrine 2Toluene0249278(R)
(1S,2R)-(+)-N,N-Dibutylnorephedrine (DBNE) 5Toluene024>9594(S)

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and comparison of experimental results. Below are representative experimental protocols for the enantioselective addition of diethylzinc to benzaldehyde using a chiral amino alcohol catalyst.

General Protocol for the Enantioselective Addition of Diethylzinc to Benzaldehyde

Materials:

  • Chiral amino alcohol (e.g., (1R,2R)-(-)-Pseudoephedrine, (1R,2S)-(-)-Norephedrine)

  • Anhydrous Toluene

  • Diethylzinc (1.0 M solution in hexanes)

  • Freshly distilled Benzaldehyde

  • Saturated aqueous solution of Ammonium Chloride (NH₄Cl)

  • Diethyl ether

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Catalyst Preparation: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), dissolve the chiral amino alcohol (0.02 mmol, 2 mol%) in anhydrous toluene (5 mL).

  • Reaction Mixture: Cool the solution to 0 °C in an ice bath. To this solution, add diethylzinc (2.0 mL of a 1.0 M solution in hexanes, 2.0 mmol) dropwise via a syringe. Stir the resulting mixture at 0 °C for 30 minutes to allow for the formation of the zinc-chiral ligand complex.

  • Substrate Addition: Add freshly distilled benzaldehyde (1.0 mmol) dropwise to the reaction mixture.

  • Reaction Monitoring: Allow the reaction to stir at 0 °C. Monitor the progress of the reaction by thin-layer chromatography (TLC) until the benzaldehyde is consumed (typically 24 hours).

  • Quenching: Upon completion, carefully quench the reaction by the slow, dropwise addition of a saturated aqueous solution of NH₄Cl (10 mL) at 0 °C.

  • Work-up: Allow the mixture to warm to room temperature. Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether (3 x 15 mL). Combine the organic layers, wash with brine (20 mL), and dry over anhydrous MgSO₄.

  • Purification and Analysis: Filter the mixture and concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel (eluent: ethyl acetate/hexanes mixture) to afford the chiral 1-phenyl-1-propanol. The enantiomeric excess of the product is determined by chiral HPLC or GC analysis.

Signaling Pathways and Experimental Workflows

Proposed Catalytic Cycle

The following diagram illustrates a proposed catalytic cycle for the enantioselective addition of diethylzinc to an aldehyde catalyzed by a chiral amino alcohol.

G cluster_cycle Catalytic Cycle cluster_reactants Reactants cluster_product Product A Chiral Amino Alcohol + Et2Zn B Chiral Zinc Alkoxide Complex A->B Formation of active catalyst C Coordination with Aldehyde B->C Substrate binding D Transition State C->D Enantioselective ethyl transfer E Zinc Alkoxide Product D->E Product formation E->B Regeneration of catalyst with excess Et2Zn Product Chiral Alcohol E->Product Reactants Aldehyde (RCHO) + Diethylzinc (Et2Zn) Reactants->C

Caption: Proposed catalytic cycle for the chiral amino alcohol-catalyzed addition of diethylzinc to an aldehyde.

Experimental Workflow

The logical progression of the experimental procedure is visualized in the following workflow diagram.

G start Start prep Prepare Catalyst Solution (Chiral Amino Alcohol in Toluene) start->prep cool Cool to 0 °C prep->cool add_zn Add Diethylzinc (Stir for 30 min) cool->add_zn add_ald Add Benzaldehyde add_zn->add_ald react Monitor Reaction by TLC (Stir at 0 °C for 24h) add_ald->react quench Quench with aq. NH4Cl react->quench workup Aqueous Workup (Extraction with Et2O) quench->workup purify Purify by Column Chromatography workup->purify analyze Analyze by Chiral HPLC/GC purify->analyze end End analyze->end

A Researcher's Guide to the Stereochemical Validation of (1R,2S)-2-Aminocyclohexanol

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, the precise determination of a molecule's three-dimensional structure is paramount. The stereochemistry of a chiral compound like (1R,2S)-2-aminocyclohexanol dictates its biological activity and interaction with other chiral molecules, making its validation a critical step in the synthesis and quality control process. This guide provides a comparative overview of key analytical techniques used to confirm the stereochemistry of this compound, complete with experimental data and detailed protocols.

Comparison of Analytical Techniques

A multi-pronged approach is often the most robust strategy for the unambiguous determination of stereochemistry. The following techniques offer complementary information to confidently assign the absolute and relative configuration of 2-aminocyclohexanol isomers.

Analytical TechniquePrinciple of Stereochemical DifferentiationKey Experimental ParametersAdvantagesLimitations
Nuclear Magnetic Resonance (NMR) Spectroscopy Differences in the chemical environment of protons and carbons due to their spatial arrangement (axial vs. equatorial) lead to distinct chemical shifts (δ) and spin-spin coupling constants (J).¹H and ¹³C chemical shifts, coupling constants (J-values)Provides detailed information about the relative configuration (cis/trans) and conformational preferences in solution.Does not directly provide the absolute configuration. May require analysis of both diastereomers for definitive comparison.
X-ray Crystallography Diffraction of X-rays by a single crystal provides the precise three-dimensional arrangement of atoms in the solid state, including bond lengths and angles.Unit cell dimensions, space group, atomic coordinatesProvides the absolute and relative stereochemistry unambiguously.[1]Requires a suitable single crystal, which can be challenging to obtain. The solid-state conformation may not be the same as in solution.
Chiral High-Performance Liquid Chromatography (HPLC) Differential interaction of enantiomers with a chiral stationary phase (CSP) results in different retention times.Chiral stationary phase, mobile phase composition, flow rate, detection wavelengthEffectively separates and quantifies enantiomers, allowing for the determination of enantiomeric excess (ee).[2][3][4]Does not provide structural information beyond separating the enantiomers. Method development can be required to find a suitable CSP and mobile phase.[3]
Circular Dichroism (CD) Spectroscopy Chiral molecules absorb left and right circularly polarized light differently, producing a characteristic spectrum that is sensitive to the absolute configuration.[1]Wavelength scan, molar ellipticityA sensitive technique for determining the absolute configuration of chiral molecules in solution by comparing the experimental spectrum to that of a known standard or theoretical calculations.[1]Requires a chromophore near the stereocenter for a strong signal. Interpretation can be complex without a reference standard.

Experimental Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

The key to distinguishing between the cis-(1R,2S) and trans-diastereomers of 2-aminocyclohexanol lies in the coupling constants of the protons on C1 (CH-OH) and C2 (CH-NH2). In the chair conformation, trans-2-aminocyclohexanol can have both substituents in equatorial positions, leading to a large axial-axial coupling constant (typically 8-12 Hz) for the protons on C1 and C2. In contrast, for cis-2-aminocyclohexanol, one substituent must be axial and the other equatorial, resulting in smaller axial-equatorial or equatorial-equatorial coupling constants (typically 2-5 Hz).

Table 1: Representative ¹H NMR Data for 2-Aminocyclohexanol Diastereomers

ProtonThis compound (cis)trans-2-AminocyclohexanolKey Distinguishing Features
H1 (CH-OH) ~3.4 - 4.0 ppm (multiplet)[5]~3.2 ppm (multiplet with large J)The H1 proton in the cis isomer typically shows smaller coupling constants compared to the large axial-axial coupling observed in the trans isomer.
H2 (CH-NH2) ~2.5 - 3.0 ppm (multiplet)[5]~2.7 ppm (multiplet with large J)Similar to H1, the coupling pattern of H2 is indicative of its axial or equatorial position.
Cyclohexyl (CH2) ~1.2 - 2.0 ppm (multiplet)[5]~1.1 - 2.1 ppm (multiplet)Overlapping signals from the cyclohexane ring protons.

Table 2: Representative ¹³C NMR Data for 2-Aminocyclohexanol Diastereomers

CarbonThis compound (cis)trans-2-Aminocyclohexanol
C1 (CH-OH) ~70-75 ppm~75-80 ppm
C2 (CH-NH2) ~55-60 ppm~60-65 ppm
Cyclohexyl (CH2) ~20-40 ppm~20-40 ppm

Note: Specific chemical shifts can vary depending on the solvent and concentration.

Chiral High-Performance Liquid Chromatography (HPLC)

The enantiomers of 2-aminocyclohexanol can be separated using a chiral stationary phase. Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are often effective for the separation of chiral amines and alcohols.[4]

Table 3: Typical Chiral HPLC Parameters for Aminocyclohexanol Separation

ParameterCondition
Chiral Stationary Phase Polysaccharide-based (e.g., Chiralpak series)
Mobile Phase Hexane/Isopropanol with a basic additive (e.g., diethylamine)
Detection UV at a low wavelength (e.g., 210 nm)
Expected Outcome Baseline separation of the (1R,2S) and (1S,2R) enantiomers with distinct retention times.

Experimental Protocols

NMR Spectroscopy for Stereochemical Assignment

Objective: To determine the relative stereochemistry (cis or trans) of a 2-aminocyclohexanol sample.

Materials:

  • 2-aminocyclohexanol sample (5-10 mg for ¹H NMR, 20-30 mg for ¹³C NMR)

  • Deuterated solvent (e.g., CDCl₃, D₂O, or DMSO-d₆)

  • 5 mm NMR tubes

  • NMR spectrometer (300 MHz or higher is recommended)

Procedure:

  • Dissolve the 2-aminocyclohexanol sample in the chosen deuterated solvent in a clean, dry vial.

  • Transfer the solution to an NMR tube.

  • Acquire a ¹H NMR spectrum. Pay close attention to the multiplicity and coupling constants of the signals for the protons on C1 and C2.

  • Acquire a proton-decoupled ¹³C NMR spectrum to determine the number of unique carbon signals and their chemical shifts.

  • (Optional) Perform 2D NMR experiments, such as COSY and HSQC, to aid in the assignment of proton and carbon signals.

  • Analyze the coupling constants for the H1 and H2 signals. Large J-values (8-12 Hz) are indicative of an axial-axial relationship, suggesting a trans configuration. Smaller J-values (2-5 Hz) suggest axial-equatorial or equatorial-equatorial relationships, consistent with a cis configuration.

Chiral HPLC for Enantiomeric Purity

Objective: To determine the enantiomeric excess (ee) of a this compound sample.

Materials:

  • 2-aminocyclohexanol sample

  • HPLC-grade hexane and isopropanol

  • Diethylamine (or other suitable basic additive)

  • Chiral HPLC column (e.g., Chiralpak AD-H or similar)

  • HPLC system with UV detector

Procedure:

  • Prepare the mobile phase, for example, Hexane:Isopropanol (90:10) with 0.1% diethylamine.

  • Dissolve a small amount of the 2-aminocyclohexanol sample in the mobile phase to a concentration of approximately 1 mg/mL.

  • Filter the sample solution through a 0.45 µm syringe filter.

  • Equilibrate the chiral column with the mobile phase at a constant flow rate (e.g., 1 mL/min) until a stable baseline is achieved.

  • Inject the sample onto the column.

  • Record the chromatogram and determine the retention times for the two enantiomers.

  • Calculate the enantiomeric excess (ee) using the peak areas of the two enantiomers: ee (%) = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] x 100.

Visualizing Experimental Workflows

stereochemistry_validation_workflow cluster_synthesis Product Synthesis cluster_validation Stereochemical Validation cluster_results Analysis & Confirmation synthesis Synthesized This compound nmr NMR Spectroscopy synthesis->nmr Analysis hplc Chiral HPLC synthesis->hplc Analysis xray X-ray Crystallography (if crystalline) synthesis->xray Analysis cd Circular Dichroism synthesis->cd Analysis relative_config Relative Stereochemistry (cis/trans) nmr->relative_config enantiomeric_purity Enantiomeric Purity (ee%) hplc->enantiomeric_purity absolute_config Absolute Stereochemistry (1R,2S) xray->absolute_config cd->absolute_config final_product Validated Product relative_config->final_product Confirmation enantiomeric_purity->final_product Confirmation absolute_config->final_product Confirmation

Caption: Workflow for the validation of this compound stereochemistry.

nmr_decision_tree start Analyze ¹H NMR Spectrum of 2-aminocyclohexanol coupling Examine Coupling Constants (J) of H-1 and H-2 Protons start->coupling large_j Large J-values (8-12 Hz) coupling->large_j Axial-Axial Coupling? small_j Small J-values (2-5 Hz) coupling->small_j Axial-Equatorial or Equatorial-Equatorial Coupling? trans trans Diastereomer large_j->trans Yes cis cis Diastereomer small_j->cis Yes

References

A Comparative Analysis of (1R,2S)- and (1S,2R)-2-Aminocyclohexanol in Asymmetric Synthesis and Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative examination of the enantiomeric pair, (1R,2S)-2-aminocyclohexanol and (1S,2R)-2-aminocyclohexanol. These chiral amino alcohols are versatile building blocks and ligands in asymmetric synthesis, enabling the stereoselective production of complex molecules. This document summarizes their physicochemical properties, compares their performance in a benchmark asymmetric reaction, details relevant experimental protocols, and explores their biological significance, particularly the targeted activity of a this compound derivative.

Physicochemical Properties

As enantiomers, this compound and (1S,2R)-2-aminocyclohexanol share identical physical properties in an achiral environment, with the exception of the direction in which they rotate plane-polarized light.

PropertyThis compound(1S,2R)-2-Aminocyclohexanol
Molecular Formula C₆H₁₃NOC₆H₁₃NO
Molecular Weight 115.17 g/mol 115.17 g/mol
Appearance White to off-white crystalline powderWhite to off-white crystalline powder
Melting Point 65-68 °C65-68 °C
Boiling Point 212 °C (decomposes)212 °C (decomposes)
Solubility Soluble in water, methanol, and other polar organic solventsSoluble in water, methanol, and other polar organic solvents
Optical Rotation [α]²⁰/D +41° (c=1 in methanol)[α]²⁰/D -41° (c=1 in methanol)

Performance in Asymmetric Synthesis: A Case Study

It is a well-established principle in asymmetric catalysis that the use of enantiomeric ligands leads to the formation of enantiomeric products. Therefore, it is expected that this compound and (1S,2R)-2-aminocyclohexanol would catalyze the formation of (R)-1-phenyl-1-propanol and (S)-1-phenyl-1-propanol, respectively, with comparable yields and high enantiomeric excess.

The following table illustrates the expected outcomes based on the principles of asymmetric induction and data from analogous chiral amino alcohol ligands.

LigandProduct ConfigurationExpected Yield (%)Expected Enantiomeric Excess (ee, %)
This compound(R)-1-phenyl-1-propanol>90>95
(1S,2R)-2-Aminocyclohexanol(S)-1-phenyl-1-propanol>90>95

Note: The data presented is an educated estimation based on the performance of similar chiral amino alcohol ligands in the same reaction. Experimental results may vary.

Experimental Protocols

General Procedure for the Enantioselective Addition of Diethylzinc to Benzaldehyde

This protocol is a representative procedure for the asymmetric addition of diethylzinc to benzaldehyde catalyzed by a chiral amino alcohol.

Materials:

  • Chiral amino alcohol ligand ((1R,2S)- or (1S,2R)-2-aminocyclohexanol)

  • Anhydrous toluene

  • Diethylzinc (1.0 M solution in hexanes)

  • Freshly distilled benzaldehyde

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Diethyl ether

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Standard glassware for anhydrous reactions (Schlenk line or glovebox)

Procedure:

  • Catalyst Preparation: In a flame-dried, two-necked round-bottom flask under an inert atmosphere (argon or nitrogen), dissolve the chiral amino alcohol ligand (0.02 mmol, 2 mol%) in anhydrous toluene (5 mL).

  • Reaction Mixture: Cool the solution to 0 °C in an ice bath. To this solution, add diethylzinc (2.0 mL of a 1.0 M solution in hexanes, 2.0 mmol) dropwise via a syringe. Stir the resulting mixture at 0 °C for 30 minutes.

  • Substrate Addition: Add freshly distilled benzaldehyde (1.0 mmol) dropwise to the reaction mixture.

  • Reaction Monitoring: Allow the reaction to stir at 0 °C. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Quenching: Upon completion (typically after 24 hours), carefully quench the reaction by the slow, dropwise addition of a saturated aqueous solution of NH₄Cl (10 mL) at 0 °C.

  • Work-up: Allow the mixture to warm to room temperature. Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether (3 x 15 mL). Combine the organic layers, wash with brine (20 mL), and dry over anhydrous MgSO₄.

  • Purification and Analysis: Filter the mixture and concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel (eluent: ethyl acetate/hexanes) to afford the chiral 1-phenyl-1-propanol. The enantiomeric excess (ee) can be determined by chiral High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC).

Biological Activity and Signaling Pathways

While both enantiomers are primarily utilized as tools in asymmetric synthesis, derivatives of this compound have been shown to exhibit significant biological activity. Notably, a derivative of this compound, has been identified as a potent and selective inhibitor of Spleen Tyrosine Kinase (SYK).[1][2]

SYK is a non-receptor tyrosine kinase that plays a crucial role in the signaling pathways of various immune cells.[1] It is a key mediator of signal transduction downstream of receptors such as the B-cell receptor (BCR) and Fc receptors.[1] Inhibition of SYK is a promising therapeutic strategy for a range of autoimmune and inflammatory diseases.[1][2]

The interaction of this compound with enzymes has also been noted in the context of polyketide synthesis.

Below is a diagram illustrating the general workflow of asymmetric catalysis using these chiral ligands.

G General Workflow for Asymmetric Addition cluster_reactants Reactants cluster_reaction Reaction cluster_products Products Chiral Ligand Chiral Ligand Catalyst Formation Catalyst Formation Chiral Ligand->Catalyst Formation Diethylzinc Diethylzinc Diethylzinc->Catalyst Formation Benzaldehyde Benzaldehyde Asymmetric Addition Asymmetric Addition Benzaldehyde->Asymmetric Addition Catalyst Formation->Asymmetric Addition Chiral Alcohol Chiral Alcohol Asymmetric Addition->Chiral Alcohol Recovered Ligand Recovered Ligand Asymmetric Addition->Recovered Ligand

Caption: Workflow of asymmetric diethylzinc addition to benzaldehyde.

The following diagram illustrates the inhibition of the SYK signaling pathway by a derivative of this compound.

G SYK Signaling Pathway Inhibition BCR/FcR Activation BCR/FcR Activation SYK SYK BCR/FcR Activation->SYK Downstream Signaling Downstream Signaling SYK->Downstream Signaling Cellular Response Cellular Response Downstream Signaling->Cellular Response Inhibitor This compound Derivative Inhibitor->SYK

Caption: Inhibition of the SYK signaling pathway.

Conclusion

This compound and (1S,2R)-2-aminocyclohexanol are a pair of enantiomers that serve as valuable chiral ligands in asymmetric synthesis. Their primary utility lies in their ability to induce high stereoselectivity in a variety of chemical transformations, leading to the synthesis of enantiomerically enriched products. While their applications in catalysis are well-established, recent research has also highlighted the potential of derivatives of this compound as potent and selective enzyme inhibitors, opening new avenues for their use in drug discovery and development. The choice between these two enantiomers is dictated by the desired stereochemistry of the final product, as they predictably yield opposite enantiomers under the same reaction conditions.

References

A Comparative Guide to the Performance of (1R,2S)-2-Aminocyclohexanol and Its Derivatives in Asymmetric Catalysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an optimal chiral ligand is a critical step in the development of efficient and highly selective asymmetric syntheses. (1R,2S)-2-aminocyclohexanol and its derivatives belong to the versatile class of chiral 1,2-amino alcohols, which are widely employed as ligands in a variety of metal-catalyzed asymmetric reactions. This guide provides an objective comparison of the performance of N-substituted this compound derivatives with other notable chiral ligands in two benchmark reactions: the enantioselective addition of diethylzinc to aldehydes and the asymmetric transfer hydrogenation of ketones. Due to the limited availability of direct comparative data for the parent this compound in these specific reactions, this guide utilizes data from its derivatives and the well-studied, structurally analogous (1R,2S)-1-amino-2-indanol to provide a comprehensive performance overview.

Data Presentation: Performance in Asymmetric Catalysis

The efficacy of a chiral ligand is primarily evaluated by the yield and enantiomeric excess (ee) it achieves in a given reaction. The following tables summarize the performance of various chiral ligands in two key asymmetric transformations.

Enantioselective Addition of Diethylzinc to Benzaldehyde

The addition of organozinc reagents to aldehydes is a fundamental carbon-carbon bond-forming reaction for the synthesis of chiral secondary alcohols. The performance of several chiral amino alcohol ligands is compared below.

Chiral LigandLigand Loading (mol%)Temperature (°C)Time (h)Yield (%)Enantiomeric Excess (ee%)
N-((1R,2S)-2-hydroxycyclohexyl)-N'-((S)-1-phenylethyl)oxalamide 6Not SpecifiedNot Specified8676 (R)
N,N'-bis((1R,2S)-2-hydroxycyclohexyl)oxalamide 6Not SpecifiedNot Specified7845 (R)
(-)-DAIB (3-exo-(dimethylamino)isoborneol) 2029798 (S)
(1R,2S)-N-Pyrrolidinylnorephedrine 2069594 (R)
(1S,2R)-2-(N-Morpholino)-1,2-dicyclohexylethanol 100189299 (S)
(1R,2S)-1-Amino-2-indanol Derivative 525249598 (R)
Asymmetric Transfer Hydrogenation of Acetophenone

Asymmetric transfer hydrogenation is a widely used method for the reduction of prochiral ketones to chiral secondary alcohols, often employing isopropanol as the hydrogen source.

Chiral LigandCatalyst SystemSubstrate to Catalyst RatioTime (h)Conversion (%)Enantiomeric Excess (ee%)
(1R,2S)-1-Amino-2-indanol [RuCl₂(p-cymene)]₂ / KOH200:10.5>9592 (S)[1]
(1R,2S)-1-Amino-2-indanol [Rh(Cp*)Cl₂]₂Not SpecifiedNot SpecifiedHighHigh[1]
(S)-BINAP / (S,S)-DPEN RuCl₂1000:14>9999 (R)
(R,R)-TsDPEN Ru(II)200:119898 (S)

Experimental Protocols

Detailed experimental procedures are essential for the reproducibility and comparison of results. Below are representative protocols for the two benchmark reactions.

General Protocol for Enantioselective Addition of Diethylzinc to Benzaldehyde

This protocol is a generalized procedure and may require optimization for specific ligands and substrates.

Materials:

  • Chiral amino alcohol ligand (e.g., N-substituted this compound derivative)

  • Diethylzinc (solution in hexanes)

  • Benzaldehyde (freshly distilled)

  • Anhydrous toluene

  • Inert atmosphere (Nitrogen or Argon)

  • Standard oven-dried glassware

Procedure:

  • In a flame-dried Schlenk flask under an inert atmosphere, dissolve the chiral amino alcohol ligand (0.05 mmol, 5 mol%) in anhydrous toluene (2 mL).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add diethylzinc (1.0 M in hexanes, 2.0 mL, 2.0 mmol) dropwise to the stirred solution.

  • Stir the mixture at 0 °C for 30 minutes to allow for the in-situ formation of the zinc-ligand complex.

  • Add freshly distilled benzaldehyde (1.0 mmol) dropwise to the reaction mixture.

  • Stir the reaction at 0 °C and monitor its progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of saturated aqueous ammonium chloride solution (5 mL) at 0 °C.

  • Allow the mixture to warm to room temperature and extract the product with diethyl ether (3 x 10 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the chiral 1-phenylethanol.

  • Determine the enantiomeric excess by chiral HPLC or GC analysis.

General Protocol for Asymmetric Transfer Hydrogenation of Acetophenone

This protocol describes a typical procedure using a ruthenium catalyst.

Materials:

  • Chiral amino alcohol ligand (e.g., (1R,2S)-1-amino-2-indanol)

  • [RuCl₂(p-cymene)]₂

  • Potassium hydroxide (KOH)

  • Anhydrous isopropanol

  • Acetophenone

  • Inert atmosphere (Nitrogen or Argon)

  • Standard oven-dried glassware

Procedure:

  • In a flame-dried Schlenk flask under an inert atmosphere, add [RuCl₂(p-cymene)]₂ (0.0025 mmol) and the chiral amino alcohol ligand (0.0055 mmol).

  • Add anhydrous isopropanol (5 mL) to dissolve the catalyst precursor and ligand.

  • In a separate flask, prepare a 0.1 M solution of KOH in anhydrous isopropanol.

  • Add the KOH solution (0.1 mL, 0.01 mmol) to the catalyst mixture and stir for 10 minutes at room temperature to activate the catalyst.

  • Add acetophenone (1.0 mmol) to the activated catalyst solution.

  • Heat the reaction mixture to the desired temperature (e.g., 80 °C) and monitor the conversion by GC or TLC.

  • After the reaction is complete, cool the mixture to room temperature and quench with water.

  • Extract the product with diethyl ether (3 x 10 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

  • Determine the enantiomeric excess of the resulting 1-phenylethanol by chiral HPLC or GC analysis.

Mandatory Visualization

The following diagrams illustrate key concepts in asymmetric catalysis using chiral ligands.

experimental_workflow cluster_prep Catalyst Preparation cluster_reaction Asymmetric Reaction cluster_analysis Analysis ligand Chiral Ligand (this compound derivative) activation In-situ Catalyst Formation/Activation ligand->activation metal Metal Precursor (e.g., [RuCl2(p-cymene)]2) metal->activation reaction Stereoselective Transformation activation->reaction substrate Prochiral Substrate (e.g., Ketone, Aldehyde) substrate->reaction product Chiral Product reaction->product purification Purification (Chromatography) product->purification analysis Analysis (Yield, ee%) purification->analysis catalytic_cycle catalyst [M]-Ligand* intermediate [M]-Ligand*-Substrate Complex catalyst->intermediate Coordination substrate Substrate substrate->intermediate intermediate->catalyst Product Release product Product intermediate->product Stereoselective Transformation

References

A Comparative Guide to Spectroscopic Purity Analysis of (1R,2S)-2-Aminocyclohexanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of spectroscopic methods for confirming the chemical and stereochemical purity of (1R,2S)-2-aminocyclohexanol, a critical chiral building block in pharmaceutical synthesis.[1] We present key experimental data and detailed protocols to differentiate the target compound from its most common process-related impurities, primarily its diastereomer, trans-2-aminocyclohexanol, and its enantiomer, (1S,2R)-2-aminocyclohexanol.

The purity of this compound is paramount as stereoisomers can exhibit significantly different biological activities and toxicological profiles.[2] An integrated analytical approach is essential for robust quality control.

Logical Workflow for Purity Confirmation

A systematic workflow ensures a thorough and efficient analysis of this compound purity. The process begins with basic structural and molecular weight confirmation, followed by detailed stereochemical analysis.

Purity_Workflow cluster_0 Initial Screening cluster_1 Structural & Diastereomeric Purity cluster_2 Enantiomeric Purity cluster_3 Final Confirmation A Sample of This compound B FTIR & Mass Spec (Functional Group & MW ID) A->B C NMR Spectroscopy (¹H & ¹³C) Confirms cis-structure B->C Structure Match D Chiral HPLC (Quantifies Enantiomeric Excess) C->D Diastereomerically Pure E Purity Confirmed (& Chemical & Stereochemical) D->E Meets ee% Spec

Caption: Analytical workflow for purity confirmation.

Data Presentation: Spectroscopic Comparisons

The following tables summarize the expected quantitative data for this compound and its common stereoisomeric impurities.

Table 1: ¹H NMR Data Comparison

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for structural elucidation. The coupling constants and chemical shifts of the protons on C1 and C2 are particularly sensitive to the cis/trans stereochemistry. The cis configuration in this compound results in different proton environments compared to the trans isomer.[3]

Proton Assignment This compound (cis) trans-2-Aminocyclohexanol (Diastereomer) Key Differentiator
C₁-H (CHOH) 3.4 - 4.0 ppm (multiplet)[3]~3.1 ppm (multiplet, broader)The C1 proton in the cis isomer is typically shifted further downfield.
C₂-H (CHNH₂) 2.5 - 3.0 ppm (multiplet)[3]~2.4 ppm (multiplet, broader)The C2 proton in the cis isomer is also shifted further downfield.
Cyclohexyl CH₂ 1.2 - 2.0 ppm (complex multiplets)[3]1.0 - 2.1 ppm (complex multiplets)Overlapping region, but pattern differences can be observed with high-resolution NMR.

Note: Data is based on spectra in CDCl₃. Shifts for the trans isomer are estimated based on typical diastereomeric differences.

Table 2: FTIR Spectroscopy Data Comparison

Fourier-Transform Infrared (FTIR) spectroscopy confirms the presence of key functional groups. The significant difference between cis and trans isomers lies in the potential for intramolecular hydrogen bonding in the cis form, which can affect the shape and position of the O-H and N-H stretching bands.[1]

Vibrational Mode This compound (cis) trans-2-Aminocyclohexanol (Diastereomer) Key Differentiator
O-H Stretch (Alcohol) ~3200-3500 cm⁻¹ (Broad, may show sharpness from H-bonding)~3200-3600 cm⁻¹ (Broad)The cis isomer may show a sharper, more defined peak within the broad O-H band due to intramolecular H-bonding.
N-H Stretch (Amine) ~3300-3400 cm⁻¹ (Two bands for primary amine)~3300-3400 cm⁻¹ (Two bands for primary amine)Minimal difference in peak position, but band shape can be affected by hydrogen bonding.
C-O Stretch (Alcohol) ~1050-1100 cm⁻¹~1050-1100 cm⁻¹Generally similar for both isomers.
Fingerprint Region 800-1400 cm⁻¹800-1400 cm⁻¹Distinct patterns are expected due to differences in overall molecular symmetry and bond vibrations.
Table 3: Mass Spectrometry Data

Mass Spectrometry (MS) is used to confirm the molecular weight of the compound. As stereoisomers have the same molecular formula (C₆H₁₃NO), they will have the same molecular weight and generally indistinguishable fragmentation patterns under standard electron ionization (EI) conditions.[4][5][6]

Parameter This compound (cis) Stereoisomeric Impurities (trans or enantiomer) Key Differentiator
Molecular Formula C₆H₁₃NO[3]C₆H₁₃NO[6][7]None
Molecular Weight 115.17 g/mol [3][5]115.17 g/mol [6]None
Molecular Ion [M]⁺ m/z 115[4][5]m/z 115None
Major Fragments m/z 56, 43[5]m/z 56, 43None
Table 4: Chiral HPLC Data Comparison

Chiral High-Performance Liquid Chromatography (HPLC) is the definitive method for separating and quantifying enantiomers.[8][9] Using a chiral stationary phase (CSP), the two enantiomers interact differently, leading to different retention times. Diastereomers can often be separated on either chiral or standard achiral columns.

Analyte Expected Retention Time (tᵣ) Key Differentiator
This compound tᵣ₁The two enantiomers will be baseline separated on a suitable CSP, allowing for accurate determination of enantiomeric excess (ee%).
(1S,2R)-2-Aminocyclohexanol (Enantiomer) tᵣ₂ (where tᵣ₁ ≠ tᵣ₂)
trans-2-Aminocyclohexanol (Diastereomer) tᵣ₃ (often ≠ tᵣ₁ or tᵣ₂)Diastereomers have different physical properties and will typically have different retention times on both chiral and achiral columns.

Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Objective: To confirm the chemical structure and determine diastereomeric purity.

  • Instrumentation: 400 MHz or 500 MHz NMR Spectrometer.

  • Procedure:

    • Accurately weigh 10-15 mg of the this compound sample.

    • Dissolve the sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry 5 mm NMR tube.

    • Acquire a ¹H NMR spectrum, ensuring a sufficient number of scans for a good signal-to-noise ratio.

    • Acquire a ¹³C NMR spectrum and, if necessary, 2D spectra (e.g., COSY, HSQC) for full structural assignment.

    • Integrate the proton signals and compare the chemical shifts and coupling constants to the reference data in Table 1 to confirm the cis-configuration and identify any diastereomeric impurities.

Fourier-Transform Infrared (FTIR) Spectroscopy
  • Objective: To verify the presence of characteristic functional groups (amine and hydroxyl).

  • Instrumentation: FTIR Spectrometer with an ATR (Attenuated Total Reflectance) accessory or KBr press.

  • Procedure (ATR):

    • Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and performing a background scan.

    • Place a small amount of the solid sample directly onto the ATR crystal.

    • Apply pressure using the anvil to ensure good contact.

    • Acquire the spectrum, typically over a range of 4000-400 cm⁻¹.

    • Compare the resulting spectrum with the expected vibrational modes in Table 2.

Mass Spectrometry (MS)
  • Objective: To confirm the molecular weight of the compound.

  • Instrumentation: Mass spectrometer with an Electron Impact (EI) or Electrospray Ionization (ESI) source, often coupled with Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).

  • Procedure (GC-MS with EI):

    • Prepare a dilute solution of the sample (approx. 1 mg/mL) in a volatile solvent like methanol or dichloromethane.

    • Inject a small volume (e.g., 1 µL) into the GC-MS system.

    • The sample is vaporized and separated on the GC column before entering the ion source.

    • In the EI source, the sample is bombarded with electrons (typically 70 eV) to induce ionization and fragmentation.

    • The mass analyzer separates the ions by their mass-to-charge ratio (m/z).

    • Verify the presence of the molecular ion peak at m/z 115 and compare the fragmentation pattern to a reference spectrum.

Chiral High-Performance Liquid Chromatography (HPLC)
  • Objective: To determine the enantiomeric purity (enantiomeric excess, ee%).

  • Instrumentation: HPLC system with a UV detector and a chiral column (e.g., polysaccharide-based CSP like Chiralpak® or Lux®).

  • Procedure:

    • Mobile Phase Preparation: Prepare an appropriate mobile phase, typically a mixture of a non-polar solvent like n-hexane and an alcohol modifier like isopropanol or ethanol. For basic compounds like amines, a small amount of an amine modifier (e.g., 0.1% diethylamine) is often added to improve peak shape.

    • Sample Preparation: Prepare a standard solution of the sample at a known concentration (e.g., 1 mg/mL) in the mobile phase.

    • Chromatographic Conditions:

      • Column: Select a suitable polysaccharide-based chiral column.

      • Flow Rate: Set a typical flow rate, such as 1.0 mL/min.

      • Detection: Set the UV detector to a wavelength where the compound absorbs (e.g., ~210 nm, as it lacks a strong chromophore).

    • Analysis: Equilibrate the column with the mobile phase. Inject the sample and record the chromatogram.

    • Quantification: Identify the peaks corresponding to the (1R,2S) and (1S,2R) enantiomers. Calculate the enantiomeric excess (ee%) using the peak areas: ee% = [(Area₁ - Area₂) / (Area₁ + Area₂)] * 100.

References

A Comparative Guide to the Synthesis of (1R,2S)-2-Aminocyclohexanol: An Assessment of Modern Synthetic Strategies

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the efficient and stereoselective synthesis of chiral building blocks is paramount. (1R,2S)-2-aminocyclohexanol, a key intermediate in the synthesis of various pharmaceuticals, presents a valuable case study for comparing different synthetic methodologies. This guide provides an objective comparison of three prominent routes for its synthesis: a chemoenzymatic cascade, enzymatic kinetic resolution, and a diastereoselective chemical approach. The performance of each route is evaluated based on experimental data, with detailed protocols provided for reproducibility.

At a Glance: Comparing Synthesis Routes

The selection of an optimal synthesis route for this compound depends on several factors, including the desired scale, purity requirements, and available resources. The following table summarizes the key performance indicators for the three distinct approaches detailed in this guide.

MetricChemoenzymatic CascadeEnzymatic Kinetic ResolutionDiastereoselective Chemical Synthesis
Starting Material 1,2-CyclohexanedioneRacemic cis-2-aminocyclohexanol1,2-Cyclohexanedione
Key Reagents/Catalysts Keto Reductase (KRED), Amine Transaminase (ATA)Candida antarctica Lipase B (CALB), Acyl donorBenzylamine, NaBH₄
Overall Yield Good to Excellent~50% (for the desired enantiomer)Moderate to Good
Enantiomeric Excess (ee) >99%>99%Not inherently enantioselective
Diastereomeric Ratio (dr) >98:2 (cis)N/A>95:5 (cis)
Key Advantages High stereoselectivity in a one-pot reaction, green chemistry principles.High enantiomeric excess, readily available enzyme.Good diastereoselectivity, uses common chemical reagents.
Key Disadvantages Requires specific enzymes, potential for enzyme inhibition.Theoretical maximum yield of 50%, requires separation of enantiomers.Requires a subsequent resolution step for enantiopurity, use of stoichiometric reagents.

In-Depth Analysis of Synthesis Routes

This section provides a detailed examination of each synthetic strategy, including the underlying chemical principles and a summary of the experimental protocols.

Chemoenzymatic Cascade Synthesis

This modern approach leverages the high selectivity of enzymes to achieve both diastereoselectivity and enantioselectivity in a single, one-pot process. The cascade reaction begins with the reduction of a prochiral diketone to a hydroxy ketone, which is then aminated to the desired cis-amino alcohol.

Experimental Protocol:

A one-pot, two-step enzymatic cascade reaction can be employed for the synthesis of this compound.[1][2][3][4][5]

Step 1: Keto Reductase (KRED) catalyzed reduction.

  • To a buffered solution (e.g., potassium phosphate buffer, pH 7.0) containing 1,2-cyclohexanedione, add a selected keto reductase and a cofactor regeneration system (e.g., glucose and glucose dehydrogenase).

  • Incubate the mixture at a controlled temperature (e.g., 30°C) with gentle agitation until the diketone is selectively reduced to 2-hydroxycyclohexanone.

Step 2: Amine Transaminase (ATA) catalyzed amination.

  • To the reaction mixture from Step 1, add an amine transaminase with the desired stereoselectivity and an amine donor (e.g., isopropylamine).

  • Continue the incubation, monitoring the conversion of the hydroxy ketone to this compound by a suitable analytical method (e.g., GC or HPLC).

  • Upon completion, the product is extracted from the aqueous phase with an organic solvent and purified by column chromatography.

G cluster_0 Chemoenzymatic Cascade 1,2-Cyclohexanedione 1,2-Cyclohexanedione 2-Hydroxycyclohexanone 2-Hydroxycyclohexanone 1,2-Cyclohexanedione->2-Hydroxycyclohexanone Keto Reductase (KRED) Cofactor Regeneration This compound This compound 2-Hydroxycyclohexanone->this compound Amine Transaminase (ATA) Amine Donor

Chemoenzymatic cascade for this compound synthesis.
Enzymatic Kinetic Resolution (EKR)

Enzymatic kinetic resolution is a widely used method for separating enantiomers from a racemic mixture. This technique relies on the ability of a chiral catalyst, in this case, a lipase, to selectively acylate one enantiomer at a much faster rate than the other, allowing for their separation.

Experimental Protocol:

The kinetic resolution of racemic cis-2-aminocyclohexanol is performed via enantioselective N-acylation using Candida antarctica lipase B (CALB).[6][7][8]

  • Dissolve racemic cis-2-aminocyclohexanol in an appropriate organic solvent (e.g., tert-butyl methyl ether).

  • Add an acyl donor (e.g., ethyl acetate) and immobilized CALB (e.g., Novozym 435).

  • The reaction is agitated at a controlled temperature (e.g., 40°C) and monitored for conversion. The reaction is typically stopped at or near 50% conversion to achieve high enantiomeric excess for both the unreacted amine and the acylated product.

  • After the reaction, the enzyme is filtered off. The filtrate contains the unreacted this compound and the acylated (1S,2R)-N-acetyl-2-aminocyclohexanol.

  • The acylated amine can be separated from the unreacted amine by column chromatography or extraction.

  • The desired this compound is then purified. The acylated enantiomer can be hydrolyzed to recover the (1S,2R)-enantiomer if desired.

G cluster_1 Enzymatic Kinetic Resolution Workflow Racemic cis-2-aminocyclohexanol Racemic cis-2-aminocyclohexanol Acylation Acylation Racemic cis-2-aminocyclohexanol->Acylation CALB, Acyl Donor Separation Separation Acylation->Separation Filtration & Chromatography This compound This compound Separation->this compound Unreacted (1S,2R)-N-acetyl-2-aminocyclohexanol (1S,2R)-N-acetyl-2-aminocyclohexanol Separation->(1S,2R)-N-acetyl-2-aminocyclohexanol Acylated

Workflow for the enzymatic kinetic resolution of cis-2-aminocyclohexanol.
Diastereoselective Chemical Synthesis

A purely chemical approach can be employed to synthesize cis-2-aminocyclohexanol with high diastereoselectivity. This method involves the formation of an enamine from a cyclohexanedione, followed by a diastereoselective reduction of the ketone. While this route effectively controls the relative stereochemistry, it yields a racemic mixture that requires a subsequent chiral resolution step to isolate the desired (1R,2S)-enantiomer.

Experimental Protocol:

This synthesis is a two-step process to produce racemic cis-2-aminocyclohexanol.

Step 1: Formation of 2-(benzylamino)cyclohex-2-en-1-one.

  • A mixture of 1,2-cyclohexanedione and benzylamine in a suitable solvent like toluene is heated to reflux with azeotropic removal of water.

  • After the reaction is complete, the solvent is removed under reduced pressure to yield the crude enaminoketone, which can be purified by crystallization or chromatography.

Step 2: Diastereoselective reduction.

  • The enaminoketone is dissolved in a solvent such as methanol.

  • The solution is cooled in an ice bath, and a reducing agent like sodium borohydride (NaBH₄) is added portion-wise.

  • The reaction is stirred until the enaminoketone is consumed.

  • The reaction is quenched, and the product is extracted with an organic solvent. The crude product is then purified to yield racemic cis-2-(benzylamino)cyclohexanol.

  • Subsequent debenzylation (e.g., by catalytic hydrogenation) affords racemic cis-2-aminocyclohexanol.

G cluster_2 Diastereoselective Chemical Synthesis 1,2-Cyclohexanedione 1,2-Cyclohexanedione Enaminoketone Formation Enaminoketone Formation 1,2-Cyclohexanedione->Enaminoketone Formation Benzylamine, Toluene, Reflux 2-(Benzylamino)cyclohex-2-en-1-one 2-(Benzylamino)cyclohex-2-en-1-one Enaminoketone Formation->2-(Benzylamino)cyclohex-2-en-1-one Diastereoselective Reduction Diastereoselective Reduction 2-(Benzylamino)cyclohex-2-en-1-one->Diastereoselective Reduction NaBH4, Methanol Racemic cis-2-(benzylamino)cyclohexanol Racemic cis-2-(benzylamino)cyclohexanol Diastereoselective Reduction->Racemic cis-2-(benzylamino)cyclohexanol Debenzylation Debenzylation Racemic cis-2-(benzylamino)cyclohexanol->Debenzylation H2, Pd/C Racemic cis-2-aminocyclohexanol Racemic cis-2-aminocyclohexanol Debenzylation->Racemic cis-2-aminocyclohexanol

Pathway for diastereoselective synthesis of racemic cis-2-aminocyclohexanol.

Conclusion

The synthesis of enantiomerically pure this compound can be effectively achieved through various synthetic strategies, each with its own set of advantages and limitations. The chemoenzymatic cascade offers an elegant and highly stereoselective one-pot solution, aligning with the principles of green chemistry. Enzymatic kinetic resolution provides a reliable method for obtaining material with very high enantiomeric excess, although it is inherently limited to a 50% theoretical yield for the desired enantiomer from the racemate. The diastereoselective chemical synthesis route is a robust method for establishing the required cis stereochemistry using conventional reagents, but it necessitates a separate resolution step to achieve enantiopurity. The choice of the most suitable route will ultimately be guided by the specific requirements of the research or development project, including scale, cost, time, and the desired level of stereochemical purity.

References

A Comparative Guide to Determining Diastereomeric Excess in Reactions of 2-Aminocyclohexanol

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development and chemical synthesis, accurately determining the stereochemical outcome of a reaction is paramount. In reactions involving 2-aminocyclohexanol, a common building block in pharmaceuticals, the formation of diastereomers is a critical aspect to control and quantify. The diastereomeric excess (d.e.) is a measure of the purity of a substance with respect to its diastereomers and is crucial for understanding reaction mechanisms and ensuring the efficacy and safety of the final product. This guide provides a comparative overview of common analytical techniques used to determine the d.e. of 2-aminocyclohexanol and its derivatives, supported by experimental data and detailed protocols.

The primary methods for determining diastereomeric excess include Nuclear Magnetic Resonance (NMR) spectroscopy, chiral chromatography (High-Performance Liquid Chromatography - HPLC and Gas Chromatography - GC), and optical methods such as Circular Dichroism (CD) and UV-Vis spectroscopy. Each method offers distinct advantages and disadvantages in terms of speed, accuracy, sample preparation, and cost.

Comparison of Analytical Methods

The choice of method for determining diastereomeric excess often depends on the specific requirements of the analysis, such as the need for high throughput, the availability of instrumentation, and the nature of the sample. The following table summarizes the key characteristics of the most common techniques.

FeatureNMR SpectroscopyChiral HPLC/GCOptical Methods (CD/UV-Vis)
Principle Distinguishes diastereomers based on different chemical environments of nuclei.Physically separates diastereomers based on differential interaction with a chiral stationary phase.Measures the differential absorption of circularly polarized light or UV-Vis light by diastereomeric complexes.
Sample Prep. Can be simple, but may require derivatization with a chiral agent to resolve signals.Often requires derivatization to improve separation and detection.Requires formation of a complex with a chiral sensing molecule.
Analysis Time Rapid (minutes per sample).Slower (5-30 minutes per sample), with method development required.[1]Very rapid, suitable for high-throughput screening (can analyze ~96 samples in under 30 minutes).[2]
Accuracy Generally good, with errors typically within ±1-5%.High accuracy, considered a gold standard for stereoisomeric analysis.Good, with reported absolute errors around 4% for full speciation.[1][2]
Advantages Provides structural information; non-destructive.High resolution and sensitivity; well-established technique.High-throughput capability; small sample requirement.
Disadvantages May have overlapping signals requiring chiral derivatizing agents; lower sensitivity than chromatography.[3]Serial analysis limits throughput; method development can be time-consuming.[4]Indirect method; requires specific sensing assemblies for different functional groups.[1][5][2]

Experimental Protocols

Below are detailed methodologies for the key experiments cited in this guide.

NMR Spectroscopy for Diastereomeric Excess Determination

NMR spectroscopy is a powerful tool for determining the diastereomeric ratio by integrating the signals corresponding to each diastereomer.[1] Often, the signals for diastereomers overlap in a standard ¹H NMR spectrum. In such cases, a chiral derivatizing agent (CDA) can be used to convert the diastereomers into new compounds with better-resolved signals.

Protocol using a Chiral Derivatizing Agent:

  • Sample Preparation:

    • In an NMR tube, dissolve a known amount of the 2-aminocyclohexanol diastereomeric mixture in a suitable deuterated solvent (e.g., CDCl₃).

    • Add a chiral derivatizing agent, such as (R)-(-)-α-methoxy-α-(trifluoromethyl)phenylacetic acid (Mosher's acid) or 2-formylphenylboronic acid in the presence of a chiral diol like (R)-BINOL.[3]

    • Ensure the derivatizing agent is in slight excess to drive the reaction to completion.

  • NMR Acquisition:

    • Acquire a high-resolution ¹H NMR spectrum of the derivatized sample.

    • Identify the well-resolved signals corresponding to each of the newly formed diastereomeric derivatives. Protons close to the stereocenters are often the most informative.

  • Data Analysis:

    • Integrate the area of the distinct signals for each diastereomer.

    • Calculate the diastereomeric ratio (dr) from the integration values (e.g., dr = Integral_A / Integral_B).

    • Calculate the diastereomeric excess using the formula: d.e. (%) = |(Integral_A - Integral_B) / (Integral_A + Integral_B)| * 100.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a cornerstone technique for separating and quantifying stereoisomers.[1] The separation is achieved by passing the sample through a column containing a chiral stationary phase (CSP).

General HPLC Protocol:

  • Sample Preparation:

    • The 2-aminocyclohexanol diastereomers may need to be derivatized to introduce a chromophore for UV detection and to improve the interaction with the CSP. Common derivatizing agents include benzoyl chloride or dansyl chloride.

    • Dissolve the derivatized sample in the mobile phase at a known concentration.

  • Chromatographic Conditions:

    • Column: A chiral column suitable for amines or alcohols (e.g., a polysaccharide-based column like Chiralcel OD-H or Chiralpak AD-H).

    • Mobile Phase: A mixture of hexane and isopropanol is common for normal-phase chromatography. The ratio is optimized to achieve baseline separation.

    • Flow Rate: Typically 0.5-1.0 mL/min.

    • Detection: UV detector set to a wavelength where the derivative absorbs strongly (e.g., 254 nm for a benzoyl derivative).

  • Analysis:

    • Inject the sample onto the HPLC system.

    • Identify the peaks corresponding to the two diastereomers based on their retention times.

    • Integrate the peak areas.

    • Calculate the diastereomeric excess using the formula: d.e. (%) = |(Area_1 - Area_2) / (Area_1 + Area_2)| * 100.

Optical Methods using Circular Dichroism (CD) and UV-Vis Spectroscopy

Recent advancements have enabled the use of optical methods for the high-throughput determination of both enantiomeric and diastereomeric excess.[5][2][4] This approach relies on the formation of diastereomeric complexes in situ that have distinct chiroptical properties.

Protocol for Speciation of 2-Aminocyclohexanol Stereoisomers:

This protocol is adapted from work that uses a combination of assays to determine the concentration, d.e., and e.e. of all four stereoisomers of 2-aminocyclohexanol.[1][5][2]

  • Assay for Diastereomeric Excess (UV-Vis):

    • Prepare a solution of the 2-aminocyclohexanol sample in acetonitrile.

    • Add a solution of 3-hydroxy-pyridine-2-carboxaldehyde and Fe(OTf)₂.[1]

    • Record the UV-Vis spectrum. The absorbance at a specific wavelength will correlate linearly with the diastereomeric excess, as cis- and trans-isomers produce different absorbance values.[4]

    • A calibration curve is constructed using samples with known diastereomeric ratios to quantify the d.e. of the unknown sample.[6]

  • Assay for Enantiomeric Excess (CD Spectroscopy):

    • Two separate CD assays are used, one for the amine and one for the alcohol stereocenter.

    • Amine ee: An in situ-generated octahedral iron(II) complex is used to bind to the primary amine, producing a CD signal indicative of the stereochemistry at the amine center.[6][7]

    • Alcohol ee: A dynamic covalent multicomponent assembly is used for the ee determination of the secondary alcohol, which also generates a distinct CD signal.[6]

  • Data Analysis (Chemometrics):

    • Because the stereocenters are vicinal, their chiroptical signals can influence each other.[1]

    • A chemometric approach, such as a multivariate regression model, is used to analyze the combined CD and UV-Vis data to fully speciate all four stereoisomers and accurately determine the d.e. and e.e.[1][4]

Visualizing the Workflow

The following diagrams illustrate the logical workflow for determining diastereomeric excess using the described methods.

G cluster_nmr NMR Spectroscopy Workflow start_nmr Diastereomeric Mixture (2-Aminocyclohexanol) derivatize Derivatize with Chiral Agent (e.g., Mosher's Acid) start_nmr->derivatize acquire_nmr Acquire 1H NMR Spectrum derivatize->acquire_nmr integrate Integrate Distinct Signals acquire_nmr->integrate calculate_de_nmr Calculate d.e. integrate->calculate_de_nmr G cluster_hplc Chiral HPLC Workflow start_hplc Diastereomeric Mixture derivatize_hplc Derivatize for UV Detection (if necessary) start_hplc->derivatize_hplc inject Inject onto Chiral Column derivatize_hplc->inject separate Separate Diastereomers inject->separate detect Detect and Integrate Peaks separate->detect calculate_de_hplc Calculate d.e. detect->calculate_de_hplc G cluster_optical Optical Methods Workflow (CD/UV-Vis) start_optical Diastereomeric Mixture assay_de UV-Vis Assay for d.e. start_optical->assay_de assay_ee CD Assays for e.e. (Amine & Alcohol) start_optical->assay_ee model Chemometric Analysis of Combined Spectra assay_de->model assay_ee->model speciation Full Speciation (d.e. and e.e.) model->speciation

References

Safety Operating Guide

Proper Disposal of (1R,2S)-2-aminocyclohexanol: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The proper disposal of (1R,2S)-2-aminocyclohexanol is a critical component of laboratory safety and environmental responsibility. As a hazardous chemical, it necessitates a structured disposal plan that adheres to strict regulatory guidelines. This document provides essential, step-by-step guidance for researchers, scientists, and drug development professionals to manage and dispose of this compound waste safely and effectively.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is imperative to understand the hazards associated with this compound and to utilize appropriate Personal Protective Equipment (PPE). The compound is classified as a hazardous substance, and direct contact should be avoided.[1][2]

Required Personal Protective Equipment (PPE):

  • Eye Protection: Chemical safety goggles or a face shield conforming to approved standards such as NIOSH (US) or EN 166 (EU) must be worn.[2][3]

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber) must be worn. Gloves should be inspected before use and disposed of properly after handling the chemical.[2][3]

  • Body Protection: A laboratory coat and closed-toe shoes are mandatory to protect the skin from accidental splashes.[4]

  • Respiratory Protection: All handling of this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize the risk of inhalation.[3][5]

Hazard and Incompatibility Data

Safe disposal requires an awareness of the chemical's properties and incompatibilities to prevent dangerous reactions within waste containers. This compound is incompatible with several classes of chemicals.

Table 1: Hazard Summary and Chemical Incompatibilities

ParameterInformationCitation
Hazard Classification Hazardous Waste. Causes skin irritation, serious eye irritation, and may cause respiratory irritation.[6]
UN Number UN 3259[1]
Hazard Class Corrosive[1]
Incompatible Materials Strong oxidizing agents, acids, acid chlorides, acid anhydrides.

Note: Disposal regulations are governed by local, regional, and national authorities. Laboratory personnel must consult their institution's Environmental Health and Safety (EHS) department for specific quantitative limits and requirements.[7][8]

Operational Plan: Step-by-Step Disposal Protocol

The primary and mandated method for the disposal of this compound is through a licensed hazardous waste disposal service.[1] Direct disposal into sanitary sewers or regular trash is strictly prohibited.[7][9] The following protocol details the necessary steps for waste segregation, collection, and preparation for pickup.

Experimental Protocol for Waste Collection and Storage

1. Waste Segregation:

  • Designate a specific waste container exclusively for this compound waste.
  • Do not mix this waste with other chemical waste streams, especially incompatible materials such as acids or oxidizing agents, unless explicitly permitted by your institution's EHS department.[10]
  • Separate containers should be used for solid waste and liquid waste (solutions containing the compound).

2. Container Selection and Labeling:

  • Select a container that is in good condition, leak-proof, and chemically compatible with this compound. The original container may be used if it is intact and can be securely sealed.[10]
  • Affix a "Hazardous Waste" label to the container as soon as the first drop of waste is added.[10]
  • The label must include:
  • The words "Hazardous Waste".[10]
  • The full chemical name: "this compound".
  • Associated hazards (e.g., "Corrosive," "Irritant").
  • The accumulation start date (the date the first waste is added).
  • The name and contact information of the principal investigator or laboratory.

3. Waste Accumulation:

  • For Solid Waste: Carefully transfer the solid this compound into the labeled waste container using a clean spatula. Avoid creating dust.
  • For Liquid Waste: Using a funnel, carefully pour solutions containing this compound into the designated liquid waste container to prevent spills.
  • Keep the waste container securely capped at all times, except when adding waste.[7][10] This prevents the release of vapors and potential spills.

4. Storage in a Satellite Accumulation Area (SAA):

  • Store the sealed waste container in a designated Satellite Accumulation Area (SAA) within the laboratory, at or near the point of generation.[8][10]
  • The SAA must be away from general traffic areas and sources of ignition.
  • Ensure the SAA has secondary containment (e.g., a spill tray) to contain any potential leaks from the primary container.[11]
  • Do not accumulate more than 55 gallons of hazardous waste or one quart of acutely toxic waste in the SAA.[7][8]

5. Arranging for Disposal:

  • Once the container is full or waste is no longer being generated, complete the hazardous waste tag with the date the container was filled.
  • Follow your institution's specific procedures to request a waste pickup from the EHS department or a licensed hazardous waste contractor.[7]
  • Do not transport hazardous waste containers outside of the laboratory.[7]

Disposal Workflow Visualization

The following diagram illustrates the logical workflow for the proper disposal of this compound.

G cluster_prep Preparation & Assessment cluster_collection Waste Collection & Handling cluster_storage Storage & Pickup A Identify this compound as Hazardous Waste B Consult Institutional EHS for Specific Guidelines A->B C Wear Required PPE: Goggles, Gloves, Lab Coat B->C D Select Compatible, Leak-Proof Waste Container C->D Proceed to Collection E Affix 'Hazardous Waste' Label with Full Chemical Name & Date D->E F Segregate from Incompatible Chemicals (Acids, Oxidizers) E->F G Add Waste to Container in a Fume Hood F->G H Keep Container Securely Closed When Not in Use G->H I Store Container in Designated Satellite Accumulation Area (SAA) H->I Transfer to Storage J Use Secondary Containment I->J K Monitor Accumulation Volume (Do not exceed limits) J->K L Request Pickup by Authorized Waste Management Service K->L

Caption: Workflow for the safe disposal of this compound.

References

Safeguarding Your Research: Essential Safety Protocols for Handling (1R,2S)-2-aminocyclohexanol

Author: BenchChem Technical Support Team. Date: December 2025

(1R,2S)-2-aminocyclohexanol and its derivatives are valuable compounds in pharmaceutical development. However, their handling requires stringent safety measures to protect researchers from potential hazards. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to ensure the safe and effective use of this chemical in the laboratory.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is classified as a substance that can cause severe skin burns and eye damage.[1] It may also be harmful if swallowed and can cause respiratory irritation.[2][3][4] Adherence to the following personal protective equipment (PPE) guidelines is mandatory to minimize exposure and ensure personal safety.

PPE CategorySpecificationRationale
Eye Protection Chemical splash goggles and a face shield.[2]Protects against splashes and vapors that can cause severe eye damage.[2]
Hand Protection Chemical-resistant gloves (e.g., Nitrile, Neoprene).Prevents skin contact which can lead to irritation or burns.[2]
Body Protection Flame-resistant lab coat (buttoned) and long pants.[2]Protects skin from accidental spills and splashes.[2]
Footwear Closed-toe, closed-heel shoes.[2]Prevents exposure from spills.[2]
Respiratory Use in a well-ventilated area or a chemical fume hood.[2]Minimizes inhalation of potentially harmful vapors.[2]

Operational Plan: Step-by-Step Handling Protocol

A systematic approach to handling this compound is crucial for maintaining a safe laboratory environment.

1. Preparation:

  • Ensure a chemical fume hood is operational.[2]

  • Verify that an eyewash station and safety shower are accessible.[2]

  • Assemble all necessary equipment and reagents.

  • Don all required PPE as specified in the table above.

2. Handling:

  • Conduct all manipulations of this compound within the fume hood.[2]

  • Avoid direct contact with skin, eyes, and clothing.[2][3]

  • Use appropriate tools (e.g., spatulas, pipettes) for transferring the chemical.[2]

  • Keep containers tightly closed when not in use.[2][3]

3. Storage:

  • Store in a well-ventilated place.[3][5]

  • Keep the container tightly closed in a dry area.[3][5]

  • Store under an inert atmosphere and protect from moisture.[3]

Emergency Procedures

In the event of exposure or a spill, immediate and appropriate action is critical.

Emergency SituationFirst-Aid Measures
Inhalation Remove the victim to fresh air and keep at rest in a position comfortable for breathing.[3] If not breathing, give artificial respiration.[6][7] Get medical attention if symptoms occur.[6]
Skin Contact Wash with plenty of soap and water.[3] If skin irritation occurs, get medical advice/attention.[3] Take off contaminated clothing and wash before reuse.[3]
Eye Contact Rinse cautiously with water for several minutes.[3] Remove contact lenses, if present and easy to do.[3] Continue rinsing.[3] If eye irritation persists, get medical advice/attention.[3]
Ingestion Call a POISON CENTER or doctor/physician if you feel unwell.[3] Rinse mouth.[3] Do NOT induce vomiting.[1]
Spill Evacuate the immediate area. Alert laboratory personnel and the safety officer. For small spills, absorb with an inert material (e.g., sand, vermiculite) and place in a sealed container for disposal.[2]

Disposal Plan

All waste containing this compound must be treated as hazardous waste.[2]

  • Collection: Collect waste in a clearly labeled, sealed, and appropriate container.[2]

  • Disposal: Dispose of the hazardous waste through your institution's designated chemical waste disposal program.[2][3]

  • Prohibition: Do not pour down the drain.[2]

Safe_Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal cluster_emergency Emergency prep1 Verify Fume Hood, Eyewash, and Safety Shower prep2 Assemble Equipment and Reagents prep1->prep2 prep3 Don Required PPE prep2->prep3 handle1 Conduct all work in Fume Hood prep3->handle1 handle2 Avoid Contact with Skin and Eyes handle1->handle2 spill Spill handle1->spill Potential Event handle3 Keep Containers Closed handle2->handle3 exposure Exposure handle2->exposure Potential Event disp1 Collect Waste in Labeled, Sealed Container handle3->disp1 disp2 Dispose as Hazardous Waste via Institutional Program disp1->disp2

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.